molecular formula C19H15Br2N3O3 B15614586 GlyH-101

GlyH-101

Cat. No.: B15614586
M. Wt: 493.1 g/mol
InChI Key: RMBDLOATEPYBSI-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, n-2-naphthalenyl-, 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide is a member of naphthalenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBDLOATEPYBSI-NUGSKGIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of GlyH-101: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlyH-101, chemically known as N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a potent and reversible small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Its discovery through high-throughput screening of a diverse collection of 100,000 small molecules identified the glycine (B1666218) hydrazide class as a novel group of CFTR inhibitors.[1][2] this compound has become a valuable tool for studying the physiological roles of CFTR and holds potential as a therapeutic agent for conditions characterized by excessive CFTR-mediated fluid secretion, such as secretory diarrheas like cholera.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action: Pore Occlusion

The primary mechanism of action of this compound is the direct occlusion of the CFTR channel pore.[1][2][3][4] It functions as an open-channel blocker, meaning it enters the channel pore from the extracellular side and physically obstructs the pathway for chloride ion permeation.[5][6] This blockade is rapid, occurring in less than a minute, and is reversible upon washout of the compound.[1][2]

The inhibitory effect of this compound is voltage-dependent, exhibiting strong inward rectification.[1][2] This means its blocking potency is greater at positive membrane potentials. This voltage dependence is consistent with a charged molecule entering the electric field of the pore.[5] Under physiological pH (6.5-8.0), this compound exists predominantly as a monovalent anion, which facilitates its entry into the external vestibule of the CFTR pore.[1][2] The apparent inhibitory constant (Ki) increases as the membrane potential becomes more negative.[1][2] Furthermore, the inhibitory potency of this compound is reduced when the extracellular chloride concentration is lowered, suggesting competition or interaction with chloride ions within the pore.[1][3]

Patch-clamp experiments have revealed that this compound induces fast channel closures within bursts of normal channel openings, significantly reducing the mean open time of the CFTR channel.[1][2] Molecular modeling and mutagenesis studies have suggested a plausible binding site for this compound within a narrow region of the pore, near the external entrance.[5][7]

Recent studies have also suggested the existence of a second, voltage-independent binding site for this compound on the cytoplasmic side of the channel.[8] This finding indicates a more complex interaction than simple pore plugging from the outside.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on CFTR and other cellular targets.

Table 1: Inhibitory Potency of this compound on CFTR

ParameterValueConditionsReference
Ki (Apparent Inhibitory Constant)
1.4 µMat +60 mV[1][2]
3.8 µMat +20 mV[9]
5.0 µMat -20 mV[9]
5.6 µMat -60 mV[1][2]
IC50 (CFTR-like current) 5.38 µMin PS120 cells[10]
6.26 µMin PCT cells[10]
Mean Channel Open Time Reduction From 264 ms (B15284909) to 13 ms-60 mV holding potential, 5 µM this compound[1][2]

Table 2: Off-Target Effects and Cytotoxicity of this compound

Target/EffectMeasurementValueCell Line/SystemReference
Volume-Sensitive Outwardly Rectifying (VSORC) Cl⁻ Current InhibitionInhibited at similar concentrations to CFTRKidney and PS120 cells[6][11]
Ca²⁺-Activated Cl⁻ Channel (CaCC) InhibitionInhibited at similar concentrations to CFTRKidney cells[6][11]
Cardiac Ion Channels (at 30 µM) Rabbit ventricular myocytes[12]
Inward-rectifier K⁺ current (IK1)~43% reduction[12]
Na⁺ current (INa)~82% reduction at -40 mV[12]
L-type Ca²⁺ channel current (ICa,L)~49% reduction at +10 mV[12]
Cell Proliferation (HT-29 cells) IC5043.32 µM (24h), 33.76 µM (48h), 30.08 µM (72h)HT-29[13][14]
Cell Viability CytotoxicityObserved at concentrations > 5 µM (MTT assay)PS120 cells[15]
Observed at concentrations > 10 µM (MTT assay)Kidney PCT cells[15]
Mitochondrial Function Reactive Oxygen Species (ROS) ProductionIncreased at concentrations as low as 0.2 µMHeLa, A549, IB3-1 cells[6][16]
Mitochondrial Membrane PotentialDecreasedHeLa cells[16]

Experimental Protocols

Cell-Based Iodide Influx Assay for High-Throughput Screening

This assay was used for the initial discovery of this compound.

  • Cell Line: Fischer Rat Thyroid (FRT) cells co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q).

  • Protocol:

    • Plate FRT cells in 96-well plates.

    • Incubate cells with a CFTR-activating cocktail (e.g., 10 µM forskolin, 100 µM IBMX, 20 µM apigenin) for 15 minutes to stimulate CFTR activity.[3]

    • Add test compounds (including this compound) at a desired concentration (e.g., 25 µM).[2]

    • Induce iodide influx by rapidly adding an iodide-containing solution.

    • Measure the rate of YFP fluorescence quenching, which is proportional to the rate of iodide influx through CFTR.

    • Inhibition is calculated as the reduction in the rate of fluorescence quenching in the presence of the compound compared to a vehicle control.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the chloride currents through CFTR channels in the cell membrane.

  • Cell Lines: FRT cells, T84 cells, or other cells expressing CFTR.

  • Protocol:

    • Culture cells on glass coverslips.

    • Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal).

    • Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

    • Clamp the membrane potential at a holding potential (e.g., -40 mV).[6]

    • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit membrane currents.[6][9]

    • Activate CFTR channels by perfusing the cell with a CFTR agonist (e.g., forskolin, CPT-cAMP).[3][6]

    • Once a stable CFTR-mediated chloride current is established, perfuse the cell with a solution containing this compound at various concentrations.

    • Record the changes in the current-voltage (I-V) relationship to determine the inhibitory effect, voltage dependence, and kinetics of the block.

In Vivo Murine Nasal Potential Difference Measurement

This in vivo assay assesses the effect of this compound on CFTR activity in a living animal model.

  • Animal Model: Mice.

  • Protocol:

    • Anesthetize the mouse.

    • Perfuse a solution containing a CFTR agonist (e.g., forskolin) across the nasal epithelium to induce CFTR-dependent hyperpolarization.

    • Measure the potential difference across the nasal mucosa.

    • Topically apply this compound (e.g., 10 µM) to the nasal epithelium.[1]

    • Measure the change in the nasal potential difference to assess the inhibition of CFTR activity. The inhibition is observed as a rapid and reversible reduction in the forskolin-induced hyperpolarization.[1]

Closed-Loop Model of Cholera

This in vivo model evaluates the efficacy of this compound in reducing intestinal fluid secretion, a hallmark of cholera.

  • Animal Model: Mice.

  • Protocol:

    • Anesthetize the mouse and create a closed loop of the small intestine.

    • Inject cholera toxin into the intestinal loop to induce fluid secretion.

    • Administer this compound (e.g., 2.5 µg) intraluminally into the closed loop.[1][3]

    • After a set period, measure the volume of fluid accumulated in the intestinal loop.

    • A reduction in fluid accumulation in the this compound-treated group compared to the control group indicates the compound's anti-secretory efficacy. This compound has been shown to reduce cholera toxin-induced intestinal fluid secretion by approximately 80%.[1][3]

Visualizations

GlyH101_Mechanism GlyH101_ext This compound CFTR CFTR Channel (Open State) GlyH101_ext->CFTR Enters external pore block Pore Occlusion Cl_in Cl⁻ result Inhibition of Cl⁻ transport CFTR->result Leads to Cl_out Cl⁻ Cl_out->CFTR Permeation

Caption: Mechanism of this compound as an open-channel blocker of the CFTR protein.

Experimental_Workflow_Patch_Clamp start Prepare CFTR-expressing cells on coverslip giga_seal Form Giga-seal with patch pipette start->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell hold_potential Clamp membrane at holding potential (e.g., -40 mV) whole_cell->hold_potential voltage_steps Apply voltage steps to elicit currents hold_potential->voltage_steps activate_cftr Activate CFTR with agonist (e.g., Forskolin) voltage_steps->activate_cftr stable_current Record stable baseline CFTR current activate_cftr->stable_current apply_glyh101 Perfuse with this compound solution stable_current->apply_glyh101 record_inhibition Record inhibited current apply_glyh101->record_inhibition washout Washout this compound record_inhibition->washout record_recovery Record recovery of current washout->record_recovery end Analyze I-V relationship and inhibition kinetics record_recovery->end

Caption: Workflow for whole-cell patch-clamp analysis of this compound inhibition.

Conclusion

This compound is a well-characterized inhibitor of the CFTR chloride channel that acts primarily by occluding the channel pore from the extracellular side in a voltage-dependent manner. Its rapid and reversible action makes it a valuable pharmacological tool. However, researchers and drug development professionals should be aware of its off-target effects on other ion channels and its potential for cellular toxicity at higher concentrations. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic applications and biological effects of this compound.

References

GlyH-101: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GlyH-101, a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.

Discovery and Initial Characterization

This compound was identified through a high-throughput screening of a diverse library of 100,000 small molecules.[1][2] The screening aimed to identify inhibitors of the CFTR protein, a cAMP-regulated epithelial chloride channel that is defective in cystic fibrosis.[1] This effort led to the discovery of four novel chemical classes of CFTR inhibitors with an inhibitory constant (Ki) of less than 10 µM, one of which was the glycine (B1666218) hydrazides, the class to which this compound belongs.[1][2]

Subsequent structure-activity relationship (SAR) analysis of synthesized glycine hydrazide analogues revealed that maximal inhibitory potency was achieved with N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl substituents, culminating in the identification of this compound (N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide).[1][2] this compound demonstrated rapid and reversible inhibition of CFTR Cl- conductance in less than one minute.[1][2]

Chemical Properties of this compound:
PropertyValueReference
Molecular Formula C₁₉H₁₅Br₂N₃O₃[3]
Molecular Weight 493.15 g/mol [4]
CAS Number 328541-79-3[3]
Water Solubility ~1 mM[1][2]
Purity ≥ 95%[3]

Mechanism of Action: Pore Occlusion

Electrophysiological studies revealed that this compound acts as an open-channel blocker, physically occluding the CFTR pore near its external entrance.[1][2][5] This mechanism is distinct from other CFTR inhibitors like CFTRinh-172.[1][6] The pore-blocking action of this compound leads to a voltage-dependent inhibition of CFTR, causing a strong inward rectification of the current-voltage relationship.[1][5][7]

Key Characteristics of this compound Inhibition:
ParameterObservationReference
Inhibition Onset < 1 minute[1][2]
Reversibility Rapidly reversible[1][2]
Mechanism Pore occlusion near the external entrance[1][2][5]
Voltage Dependence Strong inward rectification[1][5][6]
pH Independence Potency independent of pH from 6.5-8.0[1][2]

Quantitative Analysis of CFTR Inhibition

Detailed patch-clamp and whole-cell recording experiments have quantified the inhibitory effects of this compound on CFTR channel function.

Voltage-Dependent Inhibitory Constants (Ki):
Membrane PotentialApparent Ki (µM)Reference
+60 mV1.4[1][2][5]
+20 mV3.8[6][8]
-20 mV5.0[6][8]
-60 mV5.6[1][2][5]
Effect on CFTR Channel Gating:
ConditionMean Channel Open Time (ms)Reference
Control (-60 mV holding potential)264[1][2][5]
5 µM this compound (-60 mV holding potential)13[1][2][5]

Preclinical Efficacy In Vivo

The therapeutic potential of this compound as an anti-secretory agent has been demonstrated in a mouse model of cholera.

Inhibition of Cholera Toxin-Induced Intestinal Fluid Secretion:
TreatmentDoseReduction in Fluid SecretionReference
Intraluminal this compound2.5 µg~80%[1][2][9]

Topical application of 10 µM this compound in mice also rapidly and reversibly inhibited forskolin-induced hyperpolarization in nasal potential difference measurements, further confirming its in vivo activity.[1][2][9]

Off-Target Effects and Specificity

While this compound is a potent CFTR inhibitor, subsequent studies have revealed that it can also affect other ion channels and cellular processes, particularly at concentrations used for complete CFTR inhibition.

Known Off-Target Effects of this compound:
TargetEffectIC₅₀ / ConcentrationReference
VSORC Inhibition5.38 µM (PS120 cells), 6.26 µM (PCT cells)[7][10]
CaCC InhibitionEffective at 5-10 µM[7]
Orai1/STIM1 Inhibition of SOCEEffective at 10 µM[11]
ENaC (αβγ and δβγ) InhibitionStrong inhibition at 10 µM[11]
Mitochondria Increased ROS levels, depolarization---[12]

These findings highlight the importance of careful dose-selection and consideration of potential off-target effects when using this compound as a research tool.

Experimental Protocols

High-Throughput Screening for CFTR Inhibitors

The initial discovery of the glycine hydrazide class of inhibitors was performed using a cell-based fluorescence assay.

Methodology:

  • Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and a halide-sensing yellow fluorescent protein (YFP-H148Q) were used.[2]

  • Cells were incubated with an activating cocktail (e.g., forskolin (B1673556), IBMX, apigenin) for 15 minutes to stimulate CFTR.[2][9]

  • Test compounds (at 25 µM) were added to the cells.[2]

  • Iodide influx was induced by the rapid addition of an iodide-containing solution.[2]

  • The rate of decrease in YFP fluorescence, corresponding to iodide influx through CFTR, was measured to determine inhibitory activity.

HTS_Workflow cluster_prep Cell Preparation cluster_exp Experimental Steps cluster_analysis Data Analysis start FRT cells expressing CFTR and YFP-H148Q activate Incubate with activating cocktail (15 min) start->activate add_compound Add test compounds (25 µM) activate->add_compound add_iodide Induce iodide influx add_compound->add_iodide measure Measure YFP fluorescence quenching add_iodide->measure analyze Identify compounds that inhibit iodide influx measure->analyze

High-throughput screening workflow for CFTR inhibitors.
Whole-Cell Patch-Clamp Electrophysiology

This technique was used to characterize the voltage-dependent inhibition of CFTR by this compound.

Methodology:

  • Whole-cell currents were recorded from CFTR-expressing FRT cells.[1][7]

  • CFTR was maximally stimulated using forskolin (5 µM).[8]

  • Membrane potential was held at a specific voltage (e.g., -40 mV or -100 mV) and then stepped through a series of voltages (e.g., from -100 mV to +100 mV in 20 mV increments).[7][8]

  • Currents were recorded before and after the application of varying concentrations of this compound.[7][8]

  • The current-voltage relationship was plotted to determine the nature of the block and to calculate the inhibitory constant (Ki) at different voltages.[8]

Patch_Clamp_Protocol cluster_setup Setup cluster_recording Recording Protocol cluster_outcome Analysis cell CFTR-expressing FRT cell patch Establish whole-cell patch-clamp configuration cell->patch stimulate Stimulate CFTR (e.g., 5 µM forskolin) patch->stimulate record_control Record baseline currents (voltage steps -100 to +100 mV) stimulate->record_control apply_glyh Apply this compound (various concentrations) record_control->apply_glyh record_glyh Record currents in the presence of this compound apply_glyh->record_glyh plot Plot I-V relationship record_glyh->plot calculate Calculate Ki at each voltage plot->calculate

Workflow for whole-cell patch-clamp analysis of this compound.
In Vivo Closed-Loop Model of Cholera

This model was used to assess the efficacy of this compound in reducing intestinal fluid secretion.

Methodology:

  • Mice were fasted for 24 hours.[13]

  • Under anesthesia, three closed ileal loops were surgically isolated.[13]

  • Loops were injected with 100 µL of either PBS (control), cholera toxin (1 µg) in PBS, or cholera toxin plus this compound (2.5 µg) in PBS.[2][13]

  • The abdomen was closed, and the mice were allowed to recover.

  • After 4 hours, the mice were euthanized, and the intestinal loops were removed.[2][13]

  • The loop length and weight were measured to quantify the net fluid secretion.[2][13]

Cholera_Model_Workflow cluster_prep Animal Preparation cluster_treatment Treatment Groups cluster_incubation Incubation & Measurement fast Fast mice (24h) anesthetize Anesthetize mouse fast->anesthetize create_loops Surgically create closed ileal loops anesthetize->create_loops inject_control Inject loops with PBS or Cholera Toxin create_loops->inject_control inject_glyh Inject loops with Cholera Toxin + this compound create_loops->inject_glyh recover Close incision and allow recovery (4h) inject_control->recover inject_glyh->recover excise Euthanize and excise loops recover->excise measure Measure loop weight-to-length ratio excise->measure

In vivo closed-loop model for testing anti-secretory efficacy.

Signaling and Interaction Pathway

This compound directly interacts with the CFTR channel, which is activated by cAMP-dependent signaling pathways. The primary mechanism is the physical blockage of the ion-conducting pore.

GlyH101_Mechanism cluster_activation CFTR Activation Pathway cluster_inhibition Inhibition by this compound GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active) CFTR_inactive->CFTR_active Activation Blocked_Flow Chloride Efflux Blocked CFTR_active->Blocked_Flow GlyH101 This compound GlyH101->CFTR_active Occludes Pore Cl_ion Cl- ions Cl_ion->CFTR_active

Mechanism of CFTR activation and inhibition by this compound.

References

GlyH-101: A Technical Guide to a Potent CFTR Chloride Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GlyH-101, a glycine (B1666218) hydrazide compound identified as a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This compound acts as a pore-occluding blocker, binding near the external entrance of the CFTR channel.[1] Its mechanism of action is voltage-dependent, exhibiting stronger inhibition at positive membrane potentials.[1][2] This document details the chemical properties, mechanism of action, potency, and selectivity of this compound. Furthermore, it outlines key experimental protocols for its characterization and visualizes its mechanism and experimental workflows through detailed diagrams. This guide is intended for researchers and professionals in drug development seeking to utilize this compound as a tool for studying CFTR function and as a potential therapeutic agent for conditions such as secretory diarrheas.[2][3]

Chemical Properties and Structure

This compound, with the chemical name N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a small molecule inhibitor of the CFTR chloride channel.[1][4][5] It belongs to the glycine hydrazide class of compounds and possesses favorable physicochemical properties for a research tool and potential therapeutic, including substantial water solubility.[1][3]

PropertyValueReference
Chemical Name N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide[1][4][5]
Molecular Formula C₁₉H₁₅Br₂N₃O₃[6][7][8]
Molecular Weight 493.15 g/mol [7][8]
CAS Number 328541-79-3[6][8]
Solubility ~1 mM in water; Soluble to 100 mM in DMSO[1][5][8]
Appearance Powder[9]

Mechanism of Action

This compound exerts its inhibitory effect on the CFTR chloride channel through a pore-blocking mechanism. It binds to a site within the external vestibule of the CFTR pore, physically occluding the channel and preventing the passage of chloride ions.[1][6][10] This interaction is reversible, with the inhibitory effect diminishing upon washout of the compound.[1][5]

The blocking action of this compound is voltage-dependent, a characteristic feature of open-channel blockers.[1][2] The inhibitory constant (Ki) is lower at positive membrane potentials, indicating a more potent block when the electrical gradient favors chloride efflux.[1][3] This voltage dependence results in a strong inward rectification of the CFTR chloride current in the presence of this compound.[1][2][11] At the single-channel level, this compound induces rapid channel closures within bursts of openings, thereby reducing the mean open time of the channel without affecting the single-channel conductance.[1][3][11]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CFTR CFTR Channel (Open State) Pore Channel Pore CFTR->Pore Forms Cl_in Cl- Pore->Cl_in GlyH101 This compound GlyH101->Pore Blocks Cl_out Cl- Cl_out->Pore Influx/Efflux

Mechanism of this compound action on the CFTR channel.

Potency and Efficacy

This compound is a potent inhibitor of CFTR, with its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) in the low micromolar range. The apparent potency is influenced by both membrane voltage and extracellular chloride concentration.[1][3]

ParameterValueConditionsReference
Ki 4.3 µMCFTR-expressing FRT cells[6][7][8]
Apparent Ki 1.4 µM+60 mV[1][2][3]
Apparent Ki 5.6 µM-60 mV[1][2][3]
Effect on Mean Open Time Reduced from 264 ms (B15284909) to 13 ms-60 mV holding potential, 5 µM this compound[1][3]
In Vivo Efficacy (Cholera Model) ~80% reduction in fluid secretion2.5 µg intraluminal dose in mice[1][2][3]
In Vivo Efficacy (Nasal Potential) Reversible inhibition of forskolin-induced hyperpolarization10 µM topical application in mice[1][3][5]

Selectivity Profile

While this compound is a potent CFTR inhibitor, it is important for researchers to be aware of its potential off-target effects, particularly at higher concentrations. Studies have shown that this compound can also inhibit other chloride channels, including the Volume-Sensitive Outwardly Rectifying (VSOR) chloride channel and the Calcium-Activated Chloride Channel (CaCC).[4][12][13] Additionally, this compound has been reported to inhibit the Epithelial Sodium Channel (ENaC).[14] Therefore, appropriate controls and careful dose-response studies are crucial when using this compound to ensure that the observed effects are specifically due to CFTR inhibition.

Off-Target ChannelEffectReference
VSORC Inhibition[4][12][13]
CaCC Inhibition[4][12][13]
ENaC (αβγ and δβγ) Inhibition[14]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the macroscopic CFTR chloride currents across the entire cell membrane and to assess the voltage-dependent block by this compound.

Methodology:

  • Cell Culture: Culture cells stably expressing human wild-type CFTR (e.g., Fischer Rat Thyroid (FRT) cells) under standard conditions.[2]

  • Pipette Solution (Intracellular): Prepare a pipette solution containing (in mM): 130 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 MgATP, pH 7.2.

  • Bath Solution (Extracellular): Prepare a bath solution containing (in mM): 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • CFTR Activation: Activate CFTR channels by adding a cocktail of activators to the bath solution, such as forskolin (B1673556) (e.g., 5-10 µM) and IBMX (e.g., 100 µM).[5][15][16]

  • Recording: Establish a whole-cell patch-clamp configuration. Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit CFTR currents.[11]

  • This compound Application: Perfuse the cells with the bath solution containing various concentrations of this compound and repeat the voltage-step protocol to determine the concentration- and voltage-dependent inhibition.[11]

  • Data Analysis: Analyze the current-voltage (I-V) relationship to observe the inward rectification and calculate the apparent Ki at different voltages.[1]

A Prepare CFTR-expressing cells B Establish whole-cell patch-clamp A->B C Activate CFTR (e.g., Forskolin) B->C D Record baseline CFTR currents (Voltage steps) C->D E Apply this compound D->E F Record CFTR currents with this compound E->F G Washout this compound F->G H Record recovery currents G->H I Analyze I-V relationship and inhibition H->I

Workflow for whole-cell patch-clamp experiments.

Single-Channel Patch-Clamp Electrophysiology

This high-resolution technique allows for the direct observation of this compound's effect on the gating of individual CFTR channels.

Methodology:

  • Cell Culture: Use cells expressing CFTR as described for the whole-cell patch-clamp.

  • Pipette and Bath Solutions: Use similar solutions as for the whole-cell patch-clamp.

  • Patch Configuration: Establish a cell-attached or excised (inside-out or outside-out) patch-clamp configuration to isolate one or a few CFTR channels.

  • CFTR Activation: Activate CFTR using forskolin and IBMX in the bath or pipette solution, depending on the patch configuration.

  • Recording: Record single-channel currents at a constant holding potential (e.g., -60 mV).[1][3]

  • This compound Application: Apply this compound to the appropriate side of the membrane (extracellular for cell-attached and outside-out patches).

  • Data Analysis: Analyze the single-channel recordings to determine the effect of this compound on the mean open time, closed time, and single-channel conductance.[1]

Iodide Influx Assay

This is a fluorescence-based assay used for high-throughput screening and characterization of CFTR inhibitors. It measures the rate of iodide influx into cells, which is mediated by CFTR.

Methodology:

  • Cell Culture: Grow FRT cells co-expressing human wild-type CFTR and a halide-sensing yellow fluorescent protein (YFP) in 96-well plates.[5][16]

  • CFTR Activation: Stimulate CFTR with a cocktail of activators (e.g., 10 µM forskolin, 100 µM IBMX, 20 µM apigenin).[15][16]

  • This compound Incubation: Add this compound at various concentrations to the wells and incubate for a short period.

  • Iodide Influx Measurement: Replace the bathing solution with a solution where chloride is replaced by iodide. Measure the rate of YFP fluorescence quenching, which is proportional to the rate of iodide influx through CFTR.

  • Data Analysis: Calculate the initial rate of fluorescence quenching to determine the inhibitory effect of this compound.

A Plate cells expressing CFTR and YFP B Activate CFTR A->B C Add this compound B->C D Replace solution with Iodide-containing solution C->D E Measure YFP fluorescence quenching D->E F Analyze rate of quenching to determine inhibition E->F

Workflow for the Iodide Influx Assay.

In Vivo Nasal Potential Difference (NPD) Measurement

This in vivo assay assesses the effect of topically applied this compound on CFTR-dependent ion transport in the nasal epithelium of mice.

Methodology:

  • Animal Model: Use anesthetized mice (e.g., CD1 strain).[2]

  • Measurement Setup: Perfuse the nasal cavity with a saline solution and measure the potential difference between the nasal epithelium and a subcutaneous reference electrode.

  • Baseline Measurement: Establish a stable baseline potential difference.

  • Amiloride Perfusion: Perfuse with an amiloride-containing solution to block ENaC and isolate the chloride-conductive pathways.

  • CFTR Activation: Perfuse with a low-chloride solution containing a CFTR activator (e.g., forskolin) to induce hyperpolarization, which is indicative of CFTR-mediated chloride secretion.

  • This compound Application: Co-perfuse with the CFTR activator and this compound (e.g., 10 µM) to assess its inhibitory effect on the forskolin-induced hyperpolarization.[1][3][5]

  • Data Analysis: Measure the change in potential difference in response to each perfusion to quantify the inhibitory effect of this compound on CFTR activity in vivo.[1]

In Vivo Intestinal Fluid Secretion Model (Cholera Model)

This model evaluates the efficacy of this compound in reducing intestinal fluid secretion in a model of cholera, a disease characterized by excessive CFTR-mediated chloride and fluid secretion.

Methodology:

  • Animal Model: Use anesthetized mice.

  • Surgical Procedure: Create a closed intestinal loop in the small intestine.[17]

  • Treatment: Inject the intestinal loop with a solution containing cholera toxin to stimulate CFTR-mediated fluid secretion. In the treatment group, co-inject this compound (e.g., 2.5 µg) with the cholera toxin.[1][2][3]

  • Incubation: Close the abdomen and allow fluid to accumulate in the intestinal loop for a set period (e.g., 4-6 hours).[17]

  • Measurement: Euthanize the mice and excise the intestinal loop. Measure the weight and length of the loop to determine the amount of fluid secretion.

  • Data Analysis: Compare the fluid secretion in the this compound-treated group to the control group to determine the efficacy of this compound in reducing secretory diarrhea.[1]

Conclusion

This compound is a valuable pharmacological tool for studying the structure and function of the CFTR chloride channel. Its well-characterized pore-blocking mechanism, voltage-dependent action, and in vivo efficacy make it suitable for a wide range of applications in both basic research and preclinical studies. While its off-target effects necessitate careful experimental design, its favorable properties, such as water solubility and rapid action, distinguish it from other CFTR inhibitors.[1][3] this compound holds promise for the development of novel therapies for secretory diarrheas and serves as a critical compound for investigating the physiological and pathophysiological roles of CFTR.[2][3]

References

In Vivo Efficacy of GlyH-101: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of GlyH-101, a potent, small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This document summarizes key preclinical data from animal models, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound, a glycine (B1666218) hydrazide derivative, has been identified as a direct, reversible, and potent occluder of the CFTR chloride channel pore.[1] Its primary mechanism of action involves binding near the external pore entrance, leading to a rapid reduction in chloride conductance.[1] This targeted inhibition of CFTR makes this compound a valuable research tool and a potential therapeutic agent for conditions characterized by CFTR hyperactivation, such as secretory diarrheas.

Quantitative In Vivo Efficacy Data

The in vivo efficacy of this compound has been demonstrated in two key murine models. The following tables summarize the quantitative outcomes of these studies.

Table 1: Efficacy of this compound in a Mouse Model of Cholera-Induced Secretory Diarrhea

Animal ModelTreatment GroupDosageAdministration RouteKey OutcomeReference
Mouse (closed-loop model of cholera)Cholera Toxin-IntraluminalInduces intestinal fluid secretion[1]
Cholera Toxin + this compound2.5 µgIntraluminal~80% reduction in cholera toxin-induced intestinal fluid secretion[1]

Table 2: Efficacy of this compound in a Mouse Nasal Potential Difference (NPD) Model

Animal ModelTreatmentConcentrationAdministration RouteKey OutcomeReference
MouseForskolin-Topical (nasal perfusion)Induces hyperpolarization of nasal potential difference[1]
Forskolin + this compound10 µMTopical (nasal perfusion)Rapid and reversible inhibition of forskolin-induced hyperpolarization[1]

Experimental Protocols

Cholera-Induced Secretory Diarrhea in a Closed-Loop Mouse Model

This model assesses the ability of a compound to inhibit intestinal fluid secretion caused by cholera toxin.

Protocol:

  • Animal Preparation: Adult mice are anesthetized. A laparotomy is performed to expose the small intestine.

  • Loop Creation: A closed loop of the distal ileum or jejunum is created by ligation with surgical sutures, ensuring the blood supply remains intact.

  • Toxin and Compound Administration: The ligated loop is injected with a solution containing Vibrio cholerae cholera toxin to induce fluid secretion. In the treatment group, this compound is co-administered intraluminally with the cholera toxin.

  • Incubation: The abdominal incision is closed, and the animals are allowed to recover for a defined period (typically several hours).

  • Outcome Measurement: After the incubation period, the animals are euthanized. The ligated intestinal loop is excised, and the fluid accumulation is quantified by measuring the loop weight-to-length ratio. A significant reduction in this ratio in the this compound treated group compared to the cholera toxin-only group indicates efficacy.

Nasal Potential Difference (NPD) Measurement in Mice

The NPD measurement is a non-invasive method to assess ion transport across the nasal epithelium, providing a functional readout of CFTR activity.

Protocol:

  • Animal Anesthesia: The mouse is anesthetized to prevent movement and discomfort during the procedure.

  • Catheter Placement: A double-lumen catheter is inserted into one nostril. One lumen is used for the continuous perfusion of various solutions, while the other serves as a recording electrode to measure the potential difference. A reference electrode is placed subcutaneously.

  • Baseline Measurement: The nasal cavity is first perfused with a Ringer's solution to establish a baseline potential difference.

  • Pharmacological Challenge:

    • A solution containing a sodium channel blocker (e.g., amiloride) is perfused to inhibit sodium absorption.

    • Subsequently, a chloride-free solution containing a CFTR activator (e.g., forskolin) is perfused to stimulate chloride secretion through CFTR. This results in a hyperpolarization of the nasal potential difference.

  • Inhibitor Application: To test the effect of this compound, it is included in the forskolin-containing perfusion solution.

  • Data Analysis: The change in potential difference in response to the different solutions is recorded. Inhibition of the forskolin-induced hyperpolarization by this compound demonstrates its blocking effect on CFTR in vivo.

Signaling Pathways and Experimental Workflows

Cholera Toxin-Induced CFTR Activation and Inhibition by this compound

Cholera toxin leads to the hyperactivation of CFTR in intestinal epithelial cells, causing massive chloride and water secretion. This compound directly blocks the CFTR channel, thereby preventing this secretory process.

Cholera_Toxin_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Cholera Toxin Cholera Toxin GM1 Ganglioside GM1 Ganglioside Cholera Toxin->GM1 Ganglioside Binds Adenylate Cyclase Adenylate Cyclase GM1 Ganglioside->Adenylate Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP  Converts Adenylate Cyclase   PKA PKA cAMP->PKA Activates CFTR CFTR PKA->CFTR Phosphorylates & Activates Cl- Cl- CFTR->Cl- Secretes This compound This compound This compound->CFTR Blocks Pore H2O H2O Cl-->H2O Follows via Osmosis

Caption: Cholera Toxin signaling and this compound inhibition.

Experimental Workflow for the Closed-Loop Mouse Model of Cholera

The following diagram illustrates the key steps in the in vivo assessment of this compound in the cholera mouse model.

Cholera_Workflow cluster_procedure Experimental Procedure start Start A Anesthetize Mouse start->A end End B Expose Small Intestine (Laparotomy) A->B C Create Ligated Loop B->C D Inject Cholera Toxin ± this compound C->D E Close Abdomen & Incubate D->E F Euthanize & Excise Loop E->F G Measure Loop Weight-to-Length Ratio F->G G->end

Caption: Workflow for the cholera mouse model experiment.

Experimental Workflow for Nasal Potential Difference Measurement

This diagram outlines the sequence of perfusions and measurements in the mouse nasal potential difference protocol.

NPD_Workflow cluster_perfusion Nasal Perfusion Sequence cluster_measurement Potential Difference Measurement Ringer Ringer's Solution (Baseline) Amiloride Amiloride Solution (Inhibit Na+ Channel) Ringer->Amiloride Measure_Base Record Baseline PD Ringer->Measure_Base Forskolin Forskolin Solution (Activate CFTR) Amiloride->Forskolin Measure_Amil Record PD Change Amiloride->Measure_Amil GlyH101 Forskolin + this compound (Inhibit CFTR) Forskolin->GlyH101 Measure_Forsk Record Hyperpolarization Forskolin->Measure_Forsk Measure_GlyH Record Inhibition of Hyperpolarization GlyH101->Measure_GlyH

Caption: Nasal potential difference experimental workflow.

Off-Target Effects and Selectivity

While this compound is a potent CFTR inhibitor, it is important for researchers to be aware of potential off-target effects, especially at higher concentrations. Studies have shown that this compound can also inhibit other chloride channels, such as the volume-sensitive outwardly rectifying (VSORC) and calcium-activated chloride channels (CaCC). Therefore, appropriate controls and concentration-response studies are crucial when interpreting data from experiments using this compound.

Conclusion

This compound has demonstrated significant in vivo efficacy in animal models of CFTR-mediated fluid transport. Its ability to potently and rapidly inhibit CFTR makes it an invaluable tool for studying the physiological and pathophysiological roles of this channel. The detailed protocols and data presented in this guide are intended to facilitate the design and interpretation of future preclinical research involving this compound. As with any pharmacological inhibitor, careful consideration of its selectivity profile is essential for robust experimental design.

References

GlyH-101: A Technical Guide for Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlyH-101, a glycine (B1666218) hydrazide compound, has emerged as a significant tool in the study of cystic fibrosis (CF). It functions as a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, the chloride channel that is defective in individuals with CF.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, applications in CF research, and detailed experimental protocols for its use.

Mechanism of Action

This compound acts as a pore-occluding inhibitor of the CFTR chloride channel.[1][3] It physically blocks the external pore entrance, thereby preventing the transport of chloride ions.[1][3] This inhibition is voltage-dependent, with the inhibitory constant (Ki) varying with the membrane potential.[1][2] The blockade is characterized by strong inward rectification, meaning it is more effective at positive membrane potentials.[1][2] Patch-clamp studies have revealed that this compound induces fast channel closures within bursts of channel openings, significantly reducing the mean channel open time.[1][2]

Compared to the thiazolidinone inhibitor CFTRinh-172, this compound offers the advantages of substantially greater water solubility and a more rapid onset of action.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with CFTR and other channels.

Table 1: Inhibitory Constants (Ki) of this compound for CFTR

Membrane PotentialApparent Ki (µM)Reference
+60 mV1.4[1][2]
-60 mV5.6[1][2]
Not specified4.3[3][4][5]

Table 2: Effect of this compound on CFTR Channel Gating

ParameterControl5 µM this compoundHolding PotentialReference
Mean Channel Open Time264 ms (B15284909)13 ms-60 mV[1][2]

Table 3: In Vivo Efficacy of this compound

ModelTreatmentEffectReference
Mouse Nasal Potential Difference10 µM Topical this compoundRapid and reversible inhibition of forskolin-induced hyperpolarization[1][2]
Mouse Closed-Loop Model of Cholera2.5 µg Intraluminal this compound~80% reduction in cholera toxin-induced intestinal fluid secretion[1][2][6]

Table 4: Off-Target Effects of this compound

Channel/ProcessEffectConcentrationReference
Volume-Sensitive Outwardly Rectifying (VSOR) Cl- ChannelInhibition5-10 µM[7][8]
Ca2+-activated Cl- Channel (CaCC)Inhibition5-10 µM[7][9]
Epithelial Sodium Channel (αβγ-ENaC)49.6% Inhibition10 µM[10]
Epithelial Sodium Channel (δβγ-ENaC)43.6% Inhibition10 µM[10]
Store-Operated Calcium Entry (SOCE)Inhibition10 µM[10]

Experimental Protocols

Whole-Cell Patch-Clamp Analysis of CFTR Inhibition

This protocol is designed to measure the voltage-dependent block of CFTR by this compound in cultured cells.

Methodology:

  • Cell Culture: Use a cell line stably expressing human wild-type CFTR, such as Fischer rat thyroid (FRT) cells.

  • Electrophysiology Setup: Employ the whole-cell configuration of the patch-clamp technique.

  • Solutions:

    • Pipette Solution (intracellular): Contains (in mM): 130 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 MgATP, pH 7.4.

    • Bath Solution (extracellular): Contains (in mM): 140 NMDG-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

  • CFTR Activation: After establishing a whole-cell recording, activate CFTR by adding a cAMP-stimulating cocktail (e.g., 5 µM forskolin (B1673556) and 100 µM IBMX) to the bath solution.

  • Data Acquisition:

    • Hold the membrane potential at -40 mV.

    • Apply voltage steps from -100 mV to +100 mV in 20 mV increments for 400 ms duration.

    • Record the resulting currents.

  • This compound Application: Once a stable CFTR current is established, perfuse the bath with solutions containing increasing concentrations of this compound (e.g., 0.5, 1, 5, 10 µM).

  • Data Analysis:

    • Construct current-voltage (I-V) relationships in the absence and presence of this compound.

    • Calculate the percentage of inhibition at each voltage and concentration to determine the Ki.

In Vivo Murine Model of Cholera-Induced Intestinal Fluid Secretion

This protocol assesses the in vivo efficacy of this compound in reducing intestinal fluid secretion.

Methodology:

  • Animal Model: Use adult mice (e.g., CD1 strain, 25-35 g).

  • Animal Preparation:

    • Fast mice for 24 hours with free access to water.

    • Anesthetize the mice (e.g., with intraperitoneal ketamine and xylazine).

    • Perform a midline abdominal incision to expose the small intestine.

  • Intestinal Loop Creation:

    • Create a closed loop of the small intestine (approximately 2-3 cm in length) by ligating it at both ends with surgical suture.

  • Treatment Administration:

    • Inject 100 µL of phosphate-buffered saline (PBS) containing 1 µg of cholera toxin into the lumen of the loop.

    • For the treatment group, co-inject 2.5 µg of this compound with the cholera toxin.

  • Incubation: Close the abdominal incision and allow the mice to recover from anesthesia for 4 hours.

  • Measurement of Fluid Secretion:

    • Re-anesthetize the mice and excise the intestinal loop.

    • Measure the length and weight of the loop.

    • Calculate the fluid secretion as the ratio of loop weight to length (mg/cm).

  • Data Analysis: Compare the fluid secretion in the this compound treated group to the control group (cholera toxin alone) to determine the percentage of inhibition.

Visualizations

Signaling and Experimental Workflows

GlyH101_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CFTR CFTR Channel Pore Gate This compound->CFTR:pore Occludes Pore Cl_out Cl- CFTR:pore->Cl_out Cl- Efflux Blocked Cl_in Cl-

Caption: Mechanism of this compound as a pore-occluding inhibitor of the CFTR channel.

Patch_Clamp_Workflow start Start: CFTR-expressing cell establish_wc Establish Whole-Cell Patch-Clamp Configuration start->establish_wc activate_cftr Activate CFTR (e.g., Forskolin + IBMX) establish_wc->activate_cftr record_baseline Record Baseline CFTR Currents (Varying Voltage Steps) activate_cftr->record_baseline apply_glyh101 Apply this compound (Increasing Concentrations) record_baseline->apply_glyh101 record_inhibition Record Inhibited CFTR Currents apply_glyh101->record_inhibition washout Washout this compound (Optional, for reversibility) record_inhibition->washout analyze Analyze Data: Construct I-V Curves, Calculate Ki record_inhibition->analyze washout->record_baseline Check Reversibility end_exp End Experiment analyze->end_exp

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

InVivo_Cholera_Model start Start: Anesthetized Mouse expose_intestine Expose Small Intestine via Midline Incision start->expose_intestine create_loop Create Ligated Intestinal Loop expose_intestine->create_loop inject_treatment Inject Cholera Toxin (CT) +/- this compound into Loop create_loop->inject_treatment incubate Incubate for 4 Hours inject_treatment->incubate excise_loop Excise Intestinal Loop incubate->excise_loop measure Measure Loop Weight and Length excise_loop->measure calculate Calculate Fluid Secretion (Weight/Length Ratio) measure->calculate compare Compare CT vs CT+this compound calculate->compare end_exp End Experiment compare->end_exp

Caption: Workflow for the in vivo murine model of cholera-induced fluid secretion.

Conclusion

This compound is a valuable pharmacological tool for investigating CFTR function and its role in cystic fibrosis pathophysiology. Its well-characterized mechanism of action, rapid and reversible inhibition, and in vivo efficacy make it suitable for a range of experimental applications. However, researchers should be mindful of its potential off-target effects on other ion channels, particularly when interpreting data from complex biological systems. This guide provides a foundational understanding and practical protocols to aid in the effective use of this compound in cystic fibrosis research.

References

Unveiling the Off-Target Landscape of GlyH-101: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets of the cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, GlyH-101, beyond its intended target. Designed for researchers, scientists, and drug development professionals, this document collates critical quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways to facilitate a comprehensive understanding of the pleiotropic effects of this compound. This information is crucial for the accurate interpretation of experimental results and the development of more specific therapeutic agents.

Executive Summary

This compound, a glycine (B1666218) hydrazide derivative, is a widely utilized potent and reversible open-channel blocker of the CFTR.[1] Its utility in studying CFTR function and as a potential therapeutic for secretory diarrheas is well-documented.[1][2] However, a growing body of evidence reveals that this compound exerts significant effects on a range of other cellular targets, complicating its use as a specific CFTR inhibitor. These off-target interactions extend to other anion and cation channels, as well as mitochondrial functions, often at concentrations used to inhibit CFTR.[3][4][5] This guide serves as a comprehensive resource detailing these unintended interactions to aid researchers in designing and interpreting studies involving this compound.

Data Presentation: Quantitative Analysis of Off-Target Inhibition

The following tables summarize the quantitative data on the inhibitory effects of this compound on various non-CFTR cellular targets. These data have been compiled from multiple studies to provide a comparative overview of the compound's potency across different channels and cellular systems.

Table 1: Inhibition of Anion Channels by this compound

Target ChannelCell TypeMethodParameterValueReference(s)
Volume-Sensitive Outwardly Rectifying (VSOR) Cl⁻ ChannelCFTR-expressing kidney cells (PCT)Whole-Cell Patch Clamp% InhibitionSignificant inhibition at 0.5 µM, almost total blockade at 10 µM[4][6]
Non-CFTR-expressing cells (PS120)Whole-Cell Patch ClampIC₅₀5.38 µM[6]
Non-CFTR-expressing cells (PS120)Whole-Cell Patch ClampIC₅₀9.5 µM[7]
Calcium-Activated Cl⁻ Channel (CaCC)CFTR-expressing cellsWhole-Cell Patch Clamp% InhibitionSignificant reduction at concentrations > 0.5 µM[4][8]
T84 cellsShort-Circuit Current% Inhibition~50% inhibition at 50 µM[2]
SLC26A9HEK 293 cellsWhole-Cell Patch Clamp% Inhibition71 ± 4% at 50 µM[9]
Human Bronchial Epithelial (HBE) cellsShort-Circuit Current% Inhibition44 ± 4% of basal current at 50 µM[9]

Table 2: Inhibition of Cation Channels by this compound

Target ChannelCell TypeMethodParameterValueReference(s)
Epithelial Na⁺ Channel (αβγ-ENaC)Xenopus oocytesTwo-Electrode Voltage Clamp% Inhibition49.6 ± 3.96% at 10 µM[3]
Epithelial Na⁺ Channel (δβγ-ENaC)Xenopus oocytesTwo-Electrode Voltage Clamp% InhibitionStrong inhibitory effect at 10 µM[3]
Orai1-mediated CRAC channels (SOCE)HEK293 cellsCa²⁺ Fluorimetry% Inhibition (Amplitude)38.5 ± 8.0% at 10 µM[3]
HEK293 cellsCa²⁺ Fluorimetry% Inhibition (Rate)65.7 ± 7.3% at 10 µM[3]
Orai1/Stim1 overexpressing HEK293T cellsWhole-Cell Patch Clamp% InhibitionSignificant inhibition at 50 µM[3]
Voltage-gated Ca²⁺ channelsIsolated ventricular myocytesWhole-Cell Patch Clamp-Off-target effects observed[3]
Voltage-gated K⁺ channelsIsolated ventricular myocytesWhole-Cell Patch Clamp-Off-target effects observed[3]
Inward-rectifier K⁺ current (IK1)Rabbit ventricular myocytesWhole-Cell Patch Clamp% Reduction~43% at 30 µM[10]
Na⁺ current (INa)Rabbit ventricular myocytesWhole-Cell Patch Clamp% Block at -40 mV~82% at 30 µM[10]
L-type Ca²⁺ channel current (ICa,L)Rabbit ventricular myocytesWhole-Cell Patch Clamp% Block at +10 mV~49% at 30 µM[10]

Table 3: Effects on Mitochondrial Function

EffectCell TypeMethodObservationReference(s)
Increased Reactive Oxygen Species (ROS) ProductionIB3-1, C38, HeLa, A549 cells-Rapid increase in ROS levels[5][11]
Mitochondrial DepolarizationIB3-1, C38, HeLa, A549 cells-Depolarization of mitochondria[5][11]
Decreased Oxygen ConsumptionHeLa cells-Higher potency than CFTRinh-172[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for studying the effects of this compound on ion channel currents.[4][12][13]

a. Cell Preparation:

  • Seed cells (e.g., HEK293T, PS120, or primary epithelial cells) onto glass coverslips and culture for 24-48 hours.

  • For experiments on specific channels, transfect cells with the corresponding plasmids (e.g., Orai1/STIM1 for CRAC channels, ENaC subunits) 24 hours prior to recording.

b. Solutions:

  • External Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with CsOH). Note: Solution composition may vary depending on the specific channel being studied.

c. Recording Procedure:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential (e.g., -40 mV or -60 mV).

  • Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents.

  • After establishing a stable baseline recording, perfuse the chamber with the external solution containing this compound at the desired concentrations.

  • Record the changes in current amplitude and characteristics.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol is used to assess the effect of this compound on Ca²⁺ influx following endoplasmic reticulum (ER) store depletion.[3][14][15]

a. Cell Preparation and Dye Loading:

  • Plate cells in a 96-well black-walled, clear-bottom plate.

  • Load cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

b. Measurement Procedure:

  • Initially, perfuse the cells with a Ca²⁺-free buffer.

  • Deplete ER Ca²⁺ stores by adding a SERCA pump inhibitor, such as thapsigargin (B1683126) (1-2 µM), to the Ca²⁺-free buffer. This will cause a transient increase in intracellular Ca²⁺ due to leakage from the ER.

  • Once the intracellular Ca²⁺ level returns to a stable baseline, reintroduce a buffer containing Ca²⁺.

  • The subsequent rise in intracellular Ca²⁺ is indicative of SOCE.

  • To test the effect of this compound, pre-incubate the cells with the inhibitor for a specified period before reintroducing the Ca²⁺-containing buffer.

  • Monitor the fluorescence ratio (e.g., 340/380 nm for Fura-2) using a fluorescence plate reader or microscope. The amplitude and rate of the Ca²⁺ rise are the key parameters to be analyzed.

Assessment of Mitochondrial Membrane Potential

This protocol determines the impact of this compound on mitochondrial health by measuring changes in membrane potential.[16][17]

a. Cell Preparation and Staining:

  • Culture cells in a suitable format (e.g., 96-well plate or on coverslips).

  • Treat the cells with this compound at various concentrations for the desired duration.

  • Incubate the cells with a fluorescent cationic dye that accumulates in mitochondria based on membrane potential (e.g., TMRM, TMRE, or JC-1).

b. Measurement and Analysis:

  • For potentiometric dyes like TMRM or TMRE, a decrease in fluorescence intensity indicates mitochondrial depolarization.

  • For ratiometric dyes like JC-1, a shift from red (J-aggregates in healthy mitochondria) to green (monomeric form in depolarized mitochondria) fluorescence is observed.

  • Quantify the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.

  • Include a positive control for mitochondrial depolarization, such as the protonophore FCCP.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows affected by this compound.

GlyH101_SOCE_Inhibition cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (inactive) Orai1_closed Orai1 (closed) STIM1_inactive->Orai1_closed Translocation & Activation Ca_ER Ca²⁺ Ca_ER->STIM1_inactive Dissociation Ca_Cytosol [Ca²⁺]i ↑ Orai1_closed->Ca_Cytosol Ca²⁺ Influx (SOCE) Thapsigargin Thapsigargin Thapsigargin->Ca_ER Depletes GlyH101 This compound GlyH101->Orai1_closed Inhibits GlyH101_Mitochondrial_Effects cluster_Mitochondrion Mitochondrion GlyH101 This compound ETC Electron Transport Chain GlyH101->ETC Interferes with MMP Mitochondrial Membrane Potential (ΔΨm) GlyH101->MMP Induces O2_Consumption O₂ Consumption GlyH101->O2_Consumption Reduces ETC->MMP Maintains ROS Reactive Oxygen Species (ROS) ↑ ETC->ROS Depolarization Depolarization (ΔΨm ↓) MMP->Depolarization Decreased_O2 Decreased O₂ Consumption O2_Consumption->Decreased_O2 ENaC_Inhibition_Workflow start Start: Xenopus oocytes expressing ENaC tevc Two-Electrode Voltage Clamp start->tevc baseline Measure baseline amiloride-sensitive current (I_ami) tevc->baseline add_glyh101 Apply this compound baseline->add_glyh101 measure_inhibition Measure I_ami in the presence of this compound add_glyh101->measure_inhibition calculate Calculate % inhibition measure_inhibition->calculate end End calculate->end

References

GlyH-101: A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core pre-clinical research on GlyH-101, a potent, reversible, and voltage-dependent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Concepts and Mechanism of Action

This compound, chemically known as N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, emerged from a high-throughput screening of approximately 100,000 small molecules.[1][2] It belongs to the glycine (B1666218) hydrazide class of CFTR inhibitors.[1][2][3]

The primary mechanism of action of this compound is the occlusion of the CFTR channel pore near the external entrance.[1][2][4] This interaction is voltage-dependent, resulting in a more potent block at positive membrane potentials.[1][2][5] The binding of this compound alters the current-voltage relationship of the CFTR channel from linear to strongly inwardly rectifying.[3] Patch-clamp studies have demonstrated that this compound induces rapid channel closures within bursts of openings, thereby reducing the mean open time of the channel.[1][2][3]

While this compound is a potent CFTR inhibitor, some studies suggest it may have off-target effects, including the inhibition of the volume-sensitive outwardly rectifying (VSORC) chloride channel and the Ca2+-dependent chloride channel (CaCC) at similar concentrations used to inhibit CFTR.[5][6] It has also been reported to affect mitochondrial functions independently of its chloride channel inhibition.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound.

Table 1: Inhibitory Potency of this compound on CFTR

ParameterValueConditionsReference
Ki (Inhibitory Constant) 1.4 µMat +60 mV[1][2][5]
5.6 µMat -60 mV[1][2][5]
IC50 (Half-maximal Inhibitory Concentration) 4.3 µMin CFTR-expressing FRT cells[7][8]
Effect on Mean Channel Open Time Reduced from 264 ms (B15284909) to 13 ms-60 mV holding potential, 5 µM this compound[1][2][3]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentEffectReference
Mouse Model of Cholera 2.5 µg intraluminal this compound~80% reduction in cholera toxin-induced intestinal fluid secretion[1][2]
Mouse Nasal Potential Difference 10 µM topical this compoundRapid and reversible inhibition of forskolin-induced hyperpolarization[1][2]

Table 3: Off-Target Effects of this compound

TargetEffectIC50 / ConcentrationReference
VSORC Current InhibitionIC50 of 5.38 µM (PS120 cells), 6.26 µM (PCT cells)[9]
CaCC InhibitionAt concentrations used to inhibit CFTR (5-10 µM)[5]
Cell Viability (HT-29 cells) AntiproliferativeIC50 of 43.32 µM (24h), 33.76 µM (48h), 30.08 µM (72h)[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of this compound.

High-Throughput Screening for CFTR Inhibitors

This protocol was used to identify this compound from a large chemical library.

  • Cell Line: Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and a halide-sensing yellow fluorescent protein (YFP-H148Q).

  • Assay Principle: The fluorescence of YFP-H148Q is quenched by iodide. Inhibition of CFTR-mediated iodide influx prevents this quenching.

  • Procedure:

    • Plate FRT cells in 96-well plates.

    • Incubate cells with a CFTR activating cocktail (e.g., forskolin (B1673556), IBMX, apigenin) for 15 minutes.

    • Add test compounds (e.g., from a 100,000 small molecule library) at a concentration of 25 µM.

    • Induce iodide influx by rapidly adding an iodide-containing solution.

    • Measure YFP fluorescence to determine the rate of iodide influx and thus CFTR activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to characterize the electrophysiological effects of this compound on CFTR.

  • Cell Line: FRT cells expressing human wild-type CFTR.

  • Procedure:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Activate CFTR channels by perfusing the cell with a solution containing a cAMP agonist (e.g., 100 µM CPT-cAMP or 5 µM forskolin).

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit whole-cell currents.

    • Perfuse the cell with increasing concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) while repeating the voltage-step protocol.

    • Record and analyze the resulting currents to determine the dose-dependent and voltage-dependent inhibition of CFTR.

In Vivo Mouse Model of Cholera

This model was used to assess the antidiarrheal efficacy of this compound.

  • Animal Model: Mice.

  • Procedure:

    • Anesthetize the mice and make a small abdominal incision to expose the small intestine.

    • Create a closed intestinal loop by ligating a segment of the distal small intestine.

    • Inject the loop with 100 µl of either PBS (control), cholera toxin (1 µg) in PBS, or cholera toxin plus this compound (2.5 µg) in PBS.

    • Close the abdominal incision and allow the mice to recover for 4 hours.

    • Euthanize the mice, excise the intestinal loops, and measure their weight-to-length ratio to quantify fluid secretion.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound research.

GlyH101_Mechanism_of_Action cluster_membrane Cell Membrane CFTR CFTR Channel Pore Intracellular Intracellular Space Block Pore Occlusion CFTR:p->Block GlyH101 This compound GlyH101->CFTR:p Inhibition Extracellular Extracellular Space Chloride_in Cl- Chloride_in->CFTR:p Influx Chloride_out Cl-

Mechanism of this compound action on the CFTR channel.

HTS_Workflow start Plate CFTR-YFP FRT cells activate Activate CFTR with forskolin cocktail start->activate add_compounds Add small molecule library compounds activate->add_compounds induce_influx Add iodide solution add_compounds->induce_influx measure Measure YFP fluorescence induce_influx->measure analyze Identify compounds that inhibit iodide influx (hits) measure->analyze end This compound identified analyze->end

High-throughput screening workflow for CFTR inhibitors.

In_Vivo_Cholera_Model start Anesthetize mouse ligate Create closed intestinal loop start->ligate inject Inject loop with cholera toxin +/- this compound ligate->inject recover Allow mouse to recover for 4 hours inject->recover excise Excise intestinal loop recover->excise measure Measure loop weight-to-length ratio excise->measure end Quantify fluid secretion measure->end

Experimental workflow for the in vivo cholera model.

References

The Role of GlyH-101 in Epithelial Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlyH-101, a glycine (B1666218) hydrazide compound, is a widely utilized pharmacological tool in the study of epithelial transport.[1] Identified as N-(2-naphthalenyl)-((3,5-dibromo-2,4-dihydroxyphenyl)methylene)glycine hydrazide, it is primarily known as a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) anion channel.[2][3] The CFTR channel plays a crucial role in ion and fluid secretion in various epithelial tissues, and its dysfunction is the underlying cause of cystic fibrosis.[1] this compound's rapid action and water solubility have made it a valuable agent for investigating the physiological and pathophysiological roles of CFTR in both in vitro and in vivo models.[2][3] However, emerging evidence on its off-target effects necessitates a careful and nuanced approach to its use. This guide provides an in-depth technical overview of this compound, its mechanism of action, its broader specificity profile, and detailed protocols for its application in key experimental paradigms.

Mechanism of Action and Specificity

This compound exerts its inhibitory effect on CFTR through a distinct pore-occluding mechanism.[2][4] It blocks the channel from the extracellular side, leading to a voltage-dependent inhibition of chloride (Cl⁻) conductance.[3][5] This interaction transforms the typically linear current-voltage relationship of CFTR into a strongly inwardly rectifying curve, meaning the block is more pronounced at positive membrane potentials.[4][5]

While potent against CFTR, this compound is not entirely specific. Studies have revealed that at concentrations used to inhibit CFTR, this compound also affects other important epithelial ion channels.[5][6] This lack of specificity is a critical consideration for researchers to avoid misinterpretation of experimental results.

Key findings on the specificity of this compound include:

  • Volume-Sensitive Outwardly Rectifying (VSOR) Chloride Channel: this compound is a potent inhibitor of the VSORC, also known as the volume-activated Cl⁻ channel.[5][7]

  • Calcium-Activated Chloride Channel (CaCC): Inhibition of CaCC has also been demonstrated, complicating studies where multiple chloride channels may be active.[5][6]

  • Other Ion Channels: Off-target effects have been noted on other channels, including the epithelial sodium channel (ENaC), SLC26A9, and various cardiac ion channels in non-epithelial tissues.[8][9][10][11]

These cross-reactivities underscore the importance of using appropriate controls and, where possible, complementary inhibitory agents to dissect the specific contribution of CFTR in a given biological system.

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against various ion channels, as determined by electrophysiological studies.

Target ChannelCell TypeMethodKey ParameterValueVoltage DependenceReference
CFTR (human) FRT cellsWhole-Cell Patch ClampKᵢ1.4 µMat +60 mV[2][3]
Kᵢ5.6 µMat -60 mV[2][3]
CFTR (cardiac) Rabbit Ventricular MyocytesWhole-Cell Patch ClampIC₅₀0.3 µMat +100 mV[9]
IC₅₀5.1 µMat -100 mV[9]
VSORC PS120 cells (CFTR-negative)Whole-Cell Patch ClampIC₅₀5.38 µMat negative potentials[5][7]
Kidney DCT cells (CFTR-expressing)Whole-Cell Patch ClampIC₅₀6.26 µMat positive potentials[5][7]
CaCC Kidney CellsWhole-Cell Patch ClampInhibitionSignificantat 5-10 µM[5]
SLC26A9 FRT MonolayersUssing ChamberΔIsc1.7 ± 0.2 µA/cm²N/A[11]

Mandatory Visualizations

Signaling and Experimental Diagrams

GlyH101_Mechanism cluster_membrane Apical Membrane CFTR CFTR Channel Pore Cl_ion_in Cl⁻ (In) GlyH101 This compound GlyH101->CFTR Occludes pore (extracellular side) Cl_ion_out Cl⁻ (Out) Cl_ion_out->CFTR Enters pore

Caption: Mechanism of this compound action on the CFTR channel.

GlyH101_Specificity cluster_channels Epithelial Chloride Channels GlyH101 This compound CFTR CFTR GlyH101->CFTR Potent Inhibition VSORC VSORC GlyH101->VSORC Inhibition CaCC CaCC GlyH101->CaCC Inhibition

Caption: Specificity profile of this compound on major epithelial chloride channels.

Ussing_Chamber_Workflow A 1. Mount Epithelial Monolayer in Ussing Chamber B 2. Equilibrate and Measure Baseline Isc A->B C 3. Add Amiloride (B1667095) (apical) to block ENaC B->C D 4. Add Forskolin (B1673556)/IBMX to stimulate CFTR C->D E 5. Add this compound (apical) to inhibit CFTR D->E F 6. Record Change in Isc (ΔIsc) E->F

Caption: Experimental workflow for testing this compound in an Ussing chamber assay.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure CFTR-mediated Cl⁻ currents from cultured epithelial cells and assess inhibition by this compound.

A. Solutions and Reagents:

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 4.5 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.

  • CFTR Activators: Forskolin (10 µM) and IBMX (100 µM) or CPT-cAMP (100 µM).

  • Inhibitor: this compound stock solution (10-50 mM in DMSO), diluted to final concentrations (e.g., 0.5, 1, 5, 10 µM) in the bath solution.

B. Cell Preparation:

  • Culture epithelial cells expressing CFTR (e.g., Fischer Rat Thyroid (FRT) cells, human bronchial epithelial cells) on glass coverslips.

  • Transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the extracellular solution.

C. Recording Procedure:

  • Pull glass micropipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Approach a target cell with the micropipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).

  • Apply brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration.[12]

  • Clamp the membrane potential at a holding potential, typically -40 mV.[5]

  • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 400 ms) to elicit membrane currents.[5]

  • Establish a stable baseline recording.

  • Activate CFTR by adding activators (e.g., forskolin) to the perfusion solution. An increase in outward and inward current indicates CFTR activation.

  • Once the activated current is stable, perfuse the chamber with increasing concentrations of this compound.[5]

  • Record the current at each concentration to determine the dose-dependent inhibition.

Ussing Chamber Assay for Transepithelial Ion Transport

This protocol measures net ion transport across an epithelial monolayer and is a gold standard for assessing CFTR function.[13]

A. Solutions and Reagents:

  • Ringer's Solution (in mM): 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 MgCl₂, 1.2 CaCl₂, 10 D-glucose. Warm to 37°C and bubble with 95% O₂/5% CO₂ to maintain pH at ~7.4.

  • Pharmacological Agents: Amiloride (10-100 µM, apical side), Forskolin (10 µM, both sides), IBMX (100 µM, both sides), this compound (10-50 µM, apical side).[14][15]

B. Tissue/Cell Monolayer Preparation:

  • Culture epithelial cells on permeable supports (e.g., Snapwell™ or Millicell® inserts) until a confluent, high-resistance monolayer is formed (TEER > 300 Ω·cm²).[15]

  • Alternatively, use freshly excised epithelial tissue from animal models.

C. Experimental Procedure:

  • Prepare and warm the Ussing chamber system to 37°C.[15][16]

  • Mount the permeable support or tissue between the two halves of the chamber, separating the apical and basolateral compartments.

  • Fill both chambers with an equal volume of pre-warmed and gassed Ringer's solution.

  • Equilibrate the system for 15-30 minutes until a stable baseline is achieved.[15]

  • Under voltage-clamp conditions (clamping the transepithelial voltage to 0 mV), measure the short-circuit current (Isc), which represents the net ion transport.

  • Step 1 (ENaC Inhibition): Add amiloride to the apical chamber to block sodium absorption via ENaC. The Isc will decrease to a new stable baseline.

  • Step 2 (CFTR Activation): Add forskolin (and optionally IBMX) to both chambers to raise intracellular cAMP and activate CFTR-mediated Cl⁻ secretion. A sustained increase in Isc is indicative of CFTR activity.[13]

  • Step 3 (CFTR Inhibition): Once the stimulated current is stable, add this compound to the apical chamber. The resulting decrease in Isc represents the inhibition of CFTR.[14]

  • Data is typically recorded as the change in Isc (ΔIsc) in µA/cm².

Applications and Research Considerations

This compound is a valuable tool for:

  • Validating CFTR currents: Rapidly and reversibly inhibiting CFTR-mediated currents in electrophysiological and transepithelial transport studies.[2][14]

  • Probing CFTR pore structure: Its external pore-blocking mechanism provides insights into the channel's architecture.[2]

  • Preclinical studies of secretory diarrheas: In animal models of cholera, this compound has been shown to reduce cholera toxin-induced intestinal fluid secretion by approximately 80%, highlighting its potential as an anti-diarrheal agent.[2][3]

Crucial Considerations for Researchers:

  • Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. A concentration of 5-10 µM is often sufficient to inhibit CFTR but will also affect VSORC and CaCC.[5]

  • Controls: When studying a cellular system, it is critical to characterize which other chloride channels (e.g., VSORC, CaCC) are present and active.

  • Data Interpretation: Any effect observed upon application of this compound should not be automatically attributed solely to CFTR inhibition without further evidence. The potential contribution from blocking other channels must be considered.

  • Cytotoxicity: While generally safe for short-term experiments, prolonged exposure (24 hours) to higher concentrations (>10-20 µM) of this compound can be cytotoxic.[5][8]

Conclusion

This compound remains a cornerstone inhibitor for the study of epithelial transport, primarily due to its potent and rapid blockade of the CFTR chloride channel. Its utility in dissecting the role of CFTR in health and diseases like cystic fibrosis and secretory diarrheas is well-established. However, researchers and drug development professionals must proceed with a clear understanding of its limitations. The significant off-target inhibition of other key chloride channels, including VSORC and CaCC, demands rigorous experimental design, careful concentration selection, and cautious interpretation of data. By acknowledging this complex pharmacological profile, this compound can continue to be used effectively to advance our understanding of epithelial biology.

References

Methodological & Application

Application Notes and Protocols: Preparation of GlyH-101 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GlyH-101 is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in basic research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for in vitro and in vivo applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.

Table 1: Physicochemical Data for this compound

PropertyValueReferences
Molecular Weight 493.15 g/mol [2]
Formula C₁₉H₁₅Br₂N₃O₃[2]
Purity ≥97%[2]
Appearance Light yellow to yellow solid[3]
Solubility in DMSO Soluble up to 100 mM (approximately 49.32 mg/mL). Commercially available data indicates solubility of at least 58 mg/mL to 200 mg/mL.[2][3][4][5]
Solubility in DMF Approximately 30 mg/mL[6]
Aqueous Solubility Sparingly soluble. Approximately 1 mM in water and approximately 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2).[1][6][7]
CAS Number 328541-79-3

Experimental Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is suitable for most in vitro applications and allows for convenient dilution to working concentrations.

Materials:
  • This compound powder (ensure purity of ≥97%)

  • Anhydrous or molecular sieve-dried dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Pipettes and sterile, disposable pipette tips

  • Vortex mixer

  • Personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:
  • Preparation: Work in a clean, dry environment, such as a chemical fume hood, to minimize exposure and contamination. Ensure all glassware and equipment are clean and dry.

  • Weighing this compound:

    • Tare the analytical balance with a clean, empty weighing boat or microcentrifuge tube.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 24.66 mg of this compound (Calculation: 0.05 mol/L * 1 L * 493.15 g/mol = 24.66 mg/mL).

  • Dissolution:

    • Transfer the weighed this compound powder to the sterile amber glass vial.

    • Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO. To ensure accurate volume, use a calibrated pipette.

    • Tightly cap the vial.

  • Mixing:

    • Vortex the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage.[2][4] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[2][5] Some sources suggest stability for up to 1-2 years at -80°C.[3][4]

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

GlyH101_Stock_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Quality Control

To ensure the reliability of experimental results, it is recommended to perform quality control checks on newly prepared stock solutions. This may include:

  • Visual Inspection: Check for any precipitation or color change in the stock solution before each use.

  • Functional Assay: If possible, test the activity of a new batch of stock solution in a well-established functional assay to confirm its inhibitory potency.

Safety Precautions

  • This compound is intended for laboratory research use only.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for Utilizing GlyH-101 in a Closed-Loop Model of Cholera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholera, a severe diarrheal disease caused by the bacterium Vibrio cholerae, remains a significant global health threat. The primary virulence factor, cholera toxin (CT), leads to profuse watery diarrhea by persistently activating adenylyl cyclase in intestinal epithelial cells. This activation increases intracellular cyclic AMP (cAMP) levels, which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, resulting in massive secretion of chloride ions and water into the intestinal lumen.[1][2]

GlyH-101, a glycine (B1666218) hydrazide compound, has been identified as a potent and reversible inhibitor of the CFTR Cl- channel.[3][4] It acts by occluding the external pore of the channel, thereby blocking chloride ion transport.[3][5] Studies have demonstrated the in vivo efficacy of this compound in a closed-loop mouse model of cholera, where it has been shown to significantly reduce cholera toxin-induced intestinal fluid secretion.[3][4][6][7] These findings highlight this compound as a promising candidate for the development of novel anti-diarrheal therapies targeting CFTR.

These application notes provide a detailed framework for researchers to utilize this compound in a closed-loop model of cholera to investigate its efficacy and mechanism of action.

Data Presentation

The following tables summarize the expected quantitative outcomes based on published literature. Researchers should generate their own data for specific experimental conditions.

Table 1: Effect of this compound on Cholera Toxin-Induced Intestinal Fluid Accumulation

Treatment GroupLoop Weight/Length Ratio (g/cm) (Mean ± SD)Percent Inhibition of Fluid Accumulation
Saline Control[Insert experimental data]N/A
Cholera Toxin (1 µg)[Insert experimental data]0%
Cholera Toxin (1 µg) + this compound (2.5 µg)[Insert experimental data]~80%[3][4][6][7]

Note: The loop weight/length ratio is a key indicator of intestinal fluid secretion. A higher ratio signifies greater fluid accumulation.

Table 2: Expected Effect of this compound on Intestinal Ion Concentrations and Bacterial Load (Hypothetical)

Treatment GroupIntraluminal Cl⁻ Concentration (mM)Intraluminal Na⁺ Concentration (mM)Vibrio cholerae Load (CFU/g tissue)
Saline ControlBaselineBaselineN/A
Cholera ToxinIncreasedIncreasedN/A (in toxin-only model)
Cholera Toxin + this compoundReduced towards baselineReduced towards baselineNo significant change expected

Note: While this compound is not expected to have a direct antimicrobial effect, it is crucial to assess its impact on bacterial viability and colonization in a live bacterial challenge model.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

cholera_toxin_signaling_pathway CTX Cholera Toxin (CT) GM1 GM1 Ganglioside Receptor CTX->GM1 1. Binding Endosome Endosome GM1->Endosome 2. Endocytosis ER Endoplasmic Reticulum (ER) Endosome->ER 3. Retrograde Transport CTA1 CT Subunit A1 ER->CTA1 4. Translocation to Cytosol G_protein Gs Protein (inactive) CTA1->G_protein 5. ADP-ribosylation G_protein_active Gs Protein (active) AC Adenylyl Cyclase (AC) G_protein_active->AC 6. Activation ATP ATP cAMP cAMP ATP->cAMP 7. Conversion PKA Protein Kinase A (PKA) cAMP->PKA 8. Activation CFTR CFTR Channel (closed) PKA->CFTR 9. Phosphorylation CFTR_open CFTR Channel (open) Cl_out Cl- CFTR_open->Cl_out 10. Cl- Efflux GlyH101 This compound GlyH101->CFTR_open 11. Pore Blockade H2O_out H2O Cl_out->H2O_out

Caption: Cholera Toxin Signaling Pathway and this compound Inhibition.

closed_loop_workflow start Start fasting 1. Animal Preparation: Fast mice for 4-6 hours start->fasting anesthesia 2. Anesthesia: Administer appropriate anesthetic fasting->anesthesia surgery 3. Surgical Procedure: Midline laparotomy to expose the small intestine anesthesia->surgery ligation 4. Loop Ligation: Create a 2-3 cm closed loop in the distal ileum with silk sutures surgery->ligation injection 5. Intraluminal Injection: Inject 100 µL of test solution (Saline, CT, CT + this compound) ligation->injection closure 6. Abdominal Closure: Suture the abdominal wall and skin injection->closure recovery 7. Recovery & Incubation: Allow mice to recover for 4-6 hours closure->recovery euthanasia 8. Euthanasia & Loop Excision: Humanely euthanize and carefully excise the ligated loop recovery->euthanasia measurement 9. Data Collection: Measure loop weight and length euthanasia->measurement analysis 10. Data Analysis: Calculate weight/length ratio. Optional: Ion/bacterial analysis. measurement->analysis end End analysis->end

Caption: Experimental Workflow for the Closed-Loop Cholera Model.

Experimental Protocols

Materials and Reagents
  • This compound: (N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide)

  • Cholera Toxin (CT): Lyophilized powder

  • Vehicle for this compound: DMSO and sterile saline (0.9% NaCl)

  • Animals: 6-8 week old mice (e.g., C57BL/6 or CD-1)

  • Anesthetics: Ketamine/xylazine cocktail or isoflurane

  • Surgical Instruments: Sterile scissors, forceps, needle holders

  • Suture: 4-0 silk suture

  • Syringes and Needles: 1 mL syringes with 30-gauge needles

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4

  • Heating Pad: To maintain body temperature during and after surgery

  • Analytical Balance and Calipers

Protocol for Closed-Loop Mouse Model of Cholera
  • Animal Preparation:

    • House mice in a controlled environment with a 12-hour light/dark cycle.

    • Fast mice for 4-6 hours prior to surgery, with free access to water. This helps to clear the intestines of food content.

  • Preparation of Solutions:

    • Cholera Toxin Solution (1 µ g/100 µL): Reconstitute cholera toxin in sterile PBS to a final concentration of 10 µg/mL.

    • This compound Stock Solution: Prepare a stock solution of this compound in DMSO.

    • This compound Working Solution (2.5 µg/50 µL): Dilute the this compound stock solution in sterile saline. The final DMSO concentration should be below 5% to avoid toxicity. For co-administration with cholera toxin, prepare a solution containing both agents.

  • Surgical Procedure:

    • Anesthetize the mouse using an approved institutional protocol (e.g., intraperitoneal injection of ketamine/xylazine). Confirm proper anesthetic depth by pedal withdrawal reflex.

    • Place the anesthetized mouse on a heating pad to maintain body temperature.

    • Shave and disinfect the abdominal area with 70% ethanol (B145695) and povidone-iodine.

    • Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.

    • Gently exteriorize the small intestine and locate the distal ileum, proximal to the cecum.

    • Create a closed intestinal loop of 2-3 cm in length by ligating both ends with 4-0 silk suture. Be careful not to obstruct major blood vessels.

  • Intraluminal Injection:

    • Using a 1 mL syringe with a 30-gauge needle, carefully inject 100 µL of the appropriate test solution into the lumen of the ligated loop.

      • Control Group: 100 µL of sterile saline.

      • Cholera Toxin Group: 100 µL of cholera toxin solution (1 µg).

      • This compound Treatment Group: Co-inject 50 µL of cholera toxin solution and 50 µL of this compound solution (2.5 µg). Alternatively, pre-treat with this compound for a specified duration before cholera toxin challenge.

  • Post-Operative Care and Incubation:

    • Carefully return the intestine to the abdominal cavity.

    • Close the abdominal wall and skin with sutures.

    • Allow the mouse to recover from anesthesia in a clean cage on a heating pad.

    • Monitor the animal for the duration of the experiment (typically 4-6 hours).

  • Data Collection and Analysis:

    • At the end of the incubation period, humanely euthanize the mouse by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Re-open the abdominal incision and carefully excise the ligated ileal loop.

    • Measure the length of the loop (in cm) using calipers.

    • Blot any excess external fluid and weigh the loop (in g) using an analytical balance.

    • Calculate the fluid accumulation as the ratio of loop weight to length (g/cm).

    • (Optional) Ion and Bacterial Analysis: The fluid within the loop can be collected for analysis of ion concentrations (e.g., Cl⁻, Na⁺) using appropriate biochemical assays. The intestinal tissue can be homogenized for quantitative bacteriology to determine the Vibrio cholerae load if a live bacterial challenge is used.

This comprehensive guide provides the necessary information for researchers to effectively utilize this compound in a closed-loop cholera model. Adherence to these protocols will facilitate the generation of robust and reproducible data, contributing to the development of novel therapeutics for cholera and other secretory diarrheas.

References

Application Notes and Protocols for GlyH-101 in Intestinal Fluid Secretion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlyH-101 is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a cAMP-regulated chloride channel crucial for ion and fluid transport across epithelial surfaces.[1][2][3] In the intestine, hyperactivation of CFTR is a key mechanism underlying secretory diarrheas, such as cholera.[4] this compound presents a valuable tool for studying the pathophysiology of intestinal fluid secretion and for the preclinical evaluation of potential anti-diarrheal therapies.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of intestinal fluid secretion.

Mechanism of Action

This compound acts as a pore-occluding inhibitor of the CFTR chloride channel.[1][3] It binds to a site near the external entrance of the CFTR pore, leading to a rapid and reversible blockage of chloride conductance.[1][3][5] This inhibition is voltage-dependent, with a stronger block observed at positive membrane potentials.[1][2][6]

Data Summary

The following tables summarize the quantitative data regarding the efficacy and properties of this compound.

Table 1: Inhibitory Potency of this compound on CFTR Chloride Conductance

ParameterValueExperimental ConditionReference
Apparent Inhibitory Constant (Ki)
1.4 µMWhole-cell patch clamp at +60 mV[1][2]
5.6 µMWhole-cell patch clamp at -60 mV[1][2]
~2-5 µMcAMP-stimulated short-circuit current in T84 cells, human bronchial cells, and mouse ileum[3]
Mean Channel Open Time Reduction From 264 ms (B15284909) to 13 msPatch-clamp at -60 mV holding potential with 5 µM this compound[1][2]
Inhibition of Iodide Influx Significant inhibition with 50 µM this compoundFluorescence assay in FRT cells stimulated with various agonists[2][7]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cholera

ParameterValueExperimental ConditionReference
Inhibition of Fluid Secretion ~80% reduction2.5 µg intraluminal this compound in a closed-loop model with cholera toxin[1][2]
Reversibility Rapid and reversibleTopical application (10 µM) in mouse nasal potential difference measurements[1][2]

Signaling Pathway

Intestinal fluid secretion is primarily driven by the secretion of chloride ions into the intestinal lumen through the CFTR channel, with water following the osmotic gradient. The activation of CFTR is controlled by intracellular cyclic adenosine (B11128) monophosphate (cAMP).

CFTR Signaling Pathway Cholera_Toxin Cholera Toxin AC Adenylyl Cyclase Cholera_Toxin->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates & Activates Cl_out Cl- Secretion CFTR->Cl_out Mediates H2O_out Water Secretion (Fluid Accumulation) Cl_out->H2O_out Drives GlyH101 This compound GlyH101->CFTR Inhibits (Pore Blockade)

Caption: CFTR activation pathway in intestinal epithelial cells and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro Short-Circuit Current (Isc) Measurement in T84 Cells

This protocol measures the net ion transport across a polarized monolayer of T84 human colon carcinoma cells, which endogenously express CFTR. An increase in Isc upon stimulation reflects chloride secretion.

Materials:

  • T84 cells cultured on permeable supports (e.g., Transwell®)

  • Ussing chamber system

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose)

  • Amiloride (B1667095) (ENaC inhibitor)

  • Forskolin (B1673556) or CPT-cAMP (CFTR activators)

  • This compound

  • Indomethacin (to prevent prostaglandin (B15479496) synthesis)

Procedure:

  • Mount the T84 cell monolayer on the permeable support in the Ussing chamber.

  • Bathe both the apical and basolateral sides with Ringer's solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

  • Measure the baseline short-circuit current.

  • Add amiloride (e.g., 10 µM) to the apical solution to inhibit sodium absorption.

  • Add a CFTR activator such as forskolin (e.g., 10 µM) or CPT-cAMP (e.g., 100 µM) to the basolateral side (or both sides) to stimulate CFTR-mediated chloride secretion.

  • Once the Isc has stabilized, add this compound to the apical side at the desired concentrations (e.g., 1 µM to 50 µM) to determine its inhibitory effect.

  • Record the change in Isc to quantify the inhibition of chloride secretion.

Isc_Workflow Start Mount T84 Monolayer in Ussing Chamber Baseline Measure Baseline Isc Start->Baseline Amiloride Add Amiloride (Apical) Baseline->Amiloride Stimulate Add Forskolin/CPT-cAMP (CFTR Activation) Amiloride->Stimulate Stabilize Wait for Isc Stabilization Stimulate->Stabilize Inhibit Add this compound (Apical) Stabilize->Inhibit Record Record Isc Inhibition Inhibit->Record End Data Analysis Record->End

Caption: Experimental workflow for short-circuit current (Isc) measurement.

Protocol 2: In Vivo Closed-Loop Model of Cholera Toxin-Induced Intestinal Fluid Secretion in Mice

This model directly assesses the ability of this compound to inhibit intestinal fluid accumulation in a living animal.

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthetic (e.g., isoflurane)

  • Cholera toxin (CTX)

  • This compound

  • Surgical instruments

  • Sutures

Procedure:

  • Anesthetize the mouse.

  • Perform a midline laparotomy to expose the small intestine.

  • Create a closed loop of the jejunum (approximately 2-3 cm in length) by ligating both ends with sutures, being careful not to obstruct blood flow.

  • Inject a solution containing cholera toxin (e.g., 1 µg in saline) into the lumen of the loop.

  • In the treatment group, co-inject this compound (e.g., 2.5 µg) with the cholera toxin. The control group receives only saline.

  • Return the intestine to the abdominal cavity and suture the incision.

  • Maintain the animal under anesthesia for the duration of the experiment (e.g., 4-6 hours).

  • At the end of the experiment, euthanize the animal and carefully excise the intestinal loop.

  • Measure the length and weight of the loop.

  • Calculate the fluid accumulation as the ratio of the loop weight to its length (g/cm).

In_Vivo_Workflow Anesthesia Anesthetize Mouse Laparotomy Midline Laparotomy Anesthesia->Laparotomy Loop Create Closed Jejunal Loop Laparotomy->Loop Injection Inject Cholera Toxin +/- this compound Loop->Injection Incubation Incubate for 4-6 hours Injection->Incubation Euthanize Euthanize and Excise Loop Incubation->Euthanize Measure Measure Loop Weight and Length Euthanize->Measure Calculate Calculate Weight/Length Ratio Measure->Calculate

Caption: Workflow for the in vivo closed-loop intestinal secretion assay.

Important Considerations

  • Solubility: this compound has good water solubility (approximately 1 mM).[1][2]

  • Rapidity of Action: The inhibitory effect of this compound is rapid, occurring within minutes of application.[1][2]

  • Reversibility: The inhibition is reversible upon washout.[1][2]

  • Specificity: While this compound is a potent CFTR inhibitor, researchers should be aware of potential off-target effects, especially at higher concentrations. It has been shown to inhibit volume-sensitive outwardly rectifying (VSOR) chloride channels and Ca2+-activated chloride channels (CaCC) at concentrations used to inhibit CFTR.[8][9][10]

  • Cytotoxicity: this compound can exhibit cytotoxicity at concentrations of 50 µM and higher with prolonged exposure (24 hours).[8][11] Shorter-term experiments, as described in the protocols, are less likely to be affected.

Conclusion

This compound is a well-characterized and effective tool for investigating CFTR-mediated intestinal fluid secretion. The protocols outlined above provide a starting point for researchers to incorporate this compound into their studies of intestinal physiology and pathophysiology, as well as for the discovery and development of novel anti-diarrheal agents.

References

Application Notes and Protocols for Testing GlyH-101 on Nasal Potential Difference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nasal potential difference (NPD) measurement is a valuable in vivo electrophysiological assay used to assess ion transport across the nasal epithelium.[1] It is a key diagnostic tool for cystic fibrosis (CF) and serves as a critical biomarker in the development of therapies targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] GlyH-101 is a potent and reversible inhibitor of the CFTR chloride channel, acting as a pore occluder.[4][5][6][7] These application notes provide a detailed protocol for utilizing NPD measurements to evaluate the in vivo efficacy and mechanism of action of this compound.

Principle of Nasal Potential Difference Measurement

The NPD measurement quantifies the voltage across the nasal epithelium, which is generated by active ion transport. The procedure involves the sequential perfusion of different solutions onto the nasal mucosa to isolate the contributions of the epithelial sodium channel (ENaC) and the CFTR chloride channel to the total potential difference.[8][9] In healthy individuals, a basal negative potential is primarily due to sodium absorption through ENaC. This is followed by a characteristic hyperpolarization in response to a low-chloride solution and a CFTR agonist (e.g., isoproterenol (B85558) or forskolin), indicating CFTR-mediated chloride secretion. In individuals with CF, the basal potential is more negative due to ENaC hyperactivity, and the response to low-chloride and CFTR stimulation is significantly reduced or absent.[9][10]

This compound: A CFTR Inhibitor

This compound, N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a small molecule that rapidly and reversibly blocks the CFTR chloride channel.[4][6] It acts by occluding the external pore of the channel, leading to a voltage-dependent inhibition of chloride conductance.[4][7] In vivo studies in mice have demonstrated that topical application of 10 µM this compound can rapidly and reversibly inhibit forskolin-induced hyperpolarization in NPD measurements.[4][6] It is important to note that while this compound is a potent CFTR inhibitor, some studies have indicated potential off-target effects on other ion channels, such as the volume-sensitive outwardly rectifying (VSORC) and Ca2+-activated chloride channels (CaCC).[7][11][12]

Experimental Protocol

This protocol outlines the procedure for measuring the effect of this compound on nasal potential difference.

Materials and Equipment
  • High-impedance voltmeter

  • Exploring electrode catheter: A double-lumen catheter is used. One lumen is filled with an electrolyte solution (e.g., Ringer's solution) and connected to the measuring electrode, while the other is used for the perfusion of test solutions.[8]

  • Reference electrode: Placed in the subcutaneous space of the forearm.[9]

  • Perfusion pump

  • Data acquisition system

  • Test Solutions (warmed to 37°C): [13]

    • Basal Ringer's Solution: Contains physiological concentrations of ions.

    • Amiloride (B1667095) Solution: Ringer's solution containing 100 µM amiloride to block ENaC.

    • Low-Chloride Solution: A chloride-free solution (e.g., using gluconate as the substitute anion) containing 100 µM amiloride.

    • CFTR Agonist Solution: Low-chloride solution with amiloride and a CFTR agonist (e.g., 10 µM isoproterenol or forskolin).

    • This compound Test Solution: CFTR agonist solution containing the desired concentration of this compound (a starting concentration of 10 µM is recommended based on preclinical studies).[4][6]

    • Washout Solution: CFTR agonist solution without this compound to test for reversibility.

Procedure
  • Subject Preparation: The subject should be in a comfortable, seated position. The nasal passages should be clear of any obstructions.[14]

  • Electrode Placement:

    • Place the reference electrode subcutaneously on the forearm.[9]

    • Gently insert the exploring electrode catheter into the nostril and position it on the inferior turbinate, typically at the location with the most negative and stable potential difference reading.[8]

  • NPD Measurement Sequence: Perfuse the solutions in the following order at a constant rate (e.g., 5 mL/min), ensuring a stable reading is achieved for each step before proceeding to the next.[13]

    • Basal Ringer's Solution: Establish a stable baseline potential difference.

    • Amiloride Solution: Observe the depolarization caused by ENaC inhibition.

    • Low-Chloride Solution: Induce a chloride concentration gradient to drive chloride secretion.

    • CFTR Agonist Solution: Stimulate CFTR-mediated chloride secretion and observe hyperpolarization.

    • This compound Test Solution: Perfuse the this compound containing solution and record the change in potential difference, expecting a depolarization due to CFTR inhibition.

    • Washout Solution: Perfuse the CFTR agonist solution without this compound to assess the reversibility of the inhibition.

Data Presentation

The following tables summarize the expected quantitative data from a typical NPD experiment and the anticipated effects of this compound.

Table 1: Typical Nasal Potential Difference Values in Healthy and CF Subjects

Perfusion SolutionHealthy Subjects (mV)Cystic Fibrosis Subjects (mV)
Basal Ringer's-5 to -30-30 to -70
+ AmilorideDepolarization towards 0Greater depolarization towards 0
+ Low-Chloride & Isoproterenol-15 to -45 (Hyperpolarization)Minimal to no change

Table 2: Expected Effect of this compound on Stimulated CFTR Activity

Perfusion SequenceExpected Change in Potential Difference (mV)
CFTR Agonist SolutionStable hyperpolarization
+ this compound (10 µM)Rapid depolarization towards the amiloride-inhibited potential
Washout with CFTR Agonist SolutionRe-hyperpolarization, indicating reversible inhibition

Visualizations

Signaling Pathway of CFTR Inhibition by this compound

Mechanism of this compound Inhibition of CFTR cluster_cell Apical Membrane of Airway Epithelial Cell cluster_ions cluster_extracellular Extracellular Space CFTR CFTR Channel Pore ENaC ENaC Cl_out Cl- Cl_out->CFTR Influx Na_out Na+ Na_out->ENaC Influx Cl_in Cl- Na_in Na+ GlyH101 This compound GlyH101->CFTR:p1 Blocks Pore Amiloride Amiloride Amiloride->ENaC Inhibits Isoproterenol Isoproterenol Isoproterenol->CFTR Activates

Caption: Mechanism of ion channel modulation during NPD measurement.

Experimental Workflow for Testing this compound using NPD

NPD Experimental Workflow for this compound Testing cluster_prep Preparation cluster_measurement NPD Measurement Sequence cluster_analysis Data Analysis A Subject Preparation & Electrode Placement B 1. Perfuse Basal Ringer's Solution (Establish Baseline PD) A->B C 2. Perfuse Amiloride Solution (Inhibit ENaC) B->C D 3. Perfuse Low-Chloride Solution (Establish Cl- Gradient) C->D E 4. Perfuse CFTR Agonist Solution (Activate CFTR) D->E F 5. Perfuse this compound Test Solution (Inhibit CFTR) E->F G 6. Perfuse Washout Solution (Assess Reversibility) F->G H Record & Analyze Potential Difference Changes G->H

Caption: Step-by-step workflow for the nasal potential difference experiment.

References

Effective Concentrations of GlyH-101 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlyH-101, N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a potent and rapidly acting inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] It functions as a pore-occluding blocker, binding near the external entrance of the CFTR channel.[1][3] This document provides detailed application notes and protocols for the in vitro use of this compound, including effective concentrations, experimental methodologies, and an overview of its mechanism of action and potential off-target effects.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound for inhibiting ion channel activity varies depending on the specific channel, cell type, and experimental conditions such as membrane voltage. The following table summarizes the quantitative data from various in vitro studies.

Target ChannelCell LineAssay TypeParameterEffective ConcentrationReference
CFTR FRT cells (expressing human CFTR)YFP-Halide influx assayKi~5 µM[2]
CFTR FRT cells (expressing human CFTR)Apical Cl- currentKi~5 µM[2]
CFTR FRT cells (expressing human CFTR)Whole-cell patch clampKi1.4 µM (+60 mV) to 5.6 µM (-60 mV)[1][2]
CFTR Rabbit ventricular myocytesWhole-cell patch clampIC500.3 µM (+100 mV) to 5.1 µM (-100 mV)[4]
VSORC PS120 cellsWhole-cell patch clampIC505.38 µM[5][6]
VSORC PCT cellsWhole-cell patch clampIC506.26 µM[5][6]
CaCC CFTR-expressing kidney cellsWhole-cell patch clampIC50~5-10 µM (significant inhibition)[6]
INa Rabbit ventricular myocytesWhole-cell patch clampInhibition~82% block at -40 mV with 30 µM[4]
ICa,L Rabbit ventricular myocytesWhole-cell patch clampInhibition~49% block at +10 mV with 30 µM[4]
IK1 Rabbit ventricular myocytesWhole-cell patch clampInhibition~43% reduction at -120 mV with 30 µM[4]
Cell Proliferation HT-29 cellsMTT AssayIC5043.32 µM (24h), 33.76 µM (48h), 30.08 µM (72h)[7]
Cell Proliferation PCT and PS120 cellsCell growth assayInhibitionDose-dependent (0-50 µM)[5]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the direct occlusion of the CFTR chloride channel pore. It binds to a site near the extracellular entrance of the pore, leading to a voltage-dependent block of chloride ion conductance.[1][3] This results in a characteristic inward rectification of the CFTR current-voltage relationship.[3]

GlyH101_Mechanism cluster_membrane Cell Membrane CFTR CFTR Channel Extracellular Pore Intracellular Cl_in Cl- CFTR:c->Cl_in Cl- Flow GlyH101 This compound GlyH101->CFTR:p Binds to extracellular pore Cl_out Cl- Cl_out->CFTR:p Block Channel Blocked

Caption: Mechanism of this compound action on the CFTR channel.

It is crucial for researchers to be aware of the off-target effects of this compound, especially at concentrations of 5 µM and higher. Studies have shown that this compound can also inhibit other chloride channels, such as the Volume-Sensitive Outwardly Rectifying (VSORC) and Calcium-Activated Chloride Channels (CaCC), as well as other cardiac ion channels.[4][6] Furthermore, some reports indicate that this compound can impact mitochondrial function and induce the production of reactive oxygen species (ROS).[6]

Experimental Protocols

YFP-Based Halide Influx Assay for CFTR Inhibition

This protocol is adapted from high-throughput screening methods used for identifying CFTR inhibitors.[2][8] It provides a cell-based functional assessment of CFTR activity.

YFP_Assay_Workflow start Start: Plate FRT cells expressing CFTR and YFP-H148Q activate Activate CFTR with agonist cocktail (e.g., Forskolin, IBMX, Apigenin) start->activate incubate_glyh Incubate with varying concentrations of this compound activate->incubate_glyh measure_f0 Measure baseline fluorescence (F0) incubate_glyh->measure_f0 add_iodide Rapidly add Iodide (I-) solution measure_f0->add_iodide measure_f_t Measure fluorescence over time (F(t)) add_iodide->measure_f_t calculate Calculate initial rate of fluorescence decrease (dF/dt) measure_f_t->calculate analyze Determine Ki from dose-response curve calculate->analyze end End analyze->end

Caption: Workflow for YFP-based halide influx assay.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably co-expressing human wild-type CFTR and a halide-sensitive YFP (e.g., YFP-H148Q).

  • Cell culture medium and supplements.

  • 96-well microplates.

  • CFTR activating cocktail (e.g., 10 µM Forskolin, 100 µM IBMX, 20 µM Apigenin).[8]

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., PBS).

  • Iodide-containing solution (e.g., PBS with 150 mM NaI replacing NaCl).

  • Fluorescence plate reader with automated injectors.

Procedure:

  • Cell Plating: Seed the FRT-CFTR-YFP cells into a 96-well plate and culture until they form a confluent monolayer.

  • CFTR Activation: Wash the cells with assay buffer. Add the CFTR activating cocktail to each well and incubate for 15-30 minutes at 37°C.

  • This compound Incubation: Add varying concentrations of this compound to the wells. Include appropriate vehicle controls (DMSO). Incubate for 1-10 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescence reader.

  • Baseline Reading: Measure the baseline YFP fluorescence for 2 seconds.

  • Iodide Influx: Rapidly inject the iodide-containing solution into the wells.

  • Kinetic Reading: Immediately after injection, measure the YFP fluorescence every second for 10-15 seconds. Iodide influx quenches the YFP fluorescence.

  • Data Analysis: Calculate the initial rate of fluorescence decrease for each concentration of this compound. Plot the rate of iodide influx against the this compound concentration to determine the inhibitory constant (Ki).

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents and is considered the gold standard for characterizing ion channel inhibitors.[1][3][4]

Patch_Clamp_Workflow start Start: Prepare isolated cells (e.g., FRT, myocytes) patch Establish whole-cell patch configuration start->patch record_base Record baseline CFTR current (after activation with Forskolin/cAMP) patch->record_base apply_glyh Perfuse cell with this compound at desired concentration record_base->apply_glyh record_inhibition Record current during This compound application apply_glyh->record_inhibition washout Washout this compound with control solution record_inhibition->washout record_recovery Record current to assess reversibility of inhibition washout->record_recovery analyze Analyze current-voltage relationship and calculate IC50 record_recovery->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp experiment.

Materials:

  • Isolated cells expressing the target ion channel.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution.

  • Intracellular (pipette) solution.

  • CFTR activator (e.g., Forskolin, CPT-cAMP).

  • This compound stock solution.

Procedure:

  • Cell Preparation: Prepare a dish of isolated cells for recording.

  • Pipette Preparation: Pull a glass pipette with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a cell with the pipette and form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Baseline Current: Activate CFTR channels by including a cAMP agonist in the pipette solution or perfusing it in the bath solution. Record the baseline CFTR current using a voltage-step protocol (e.g., from -100 mV to +100 mV).

  • This compound Application: Perfuse the bath with a solution containing the desired concentration of this compound. The inhibition by this compound is rapid, occurring in less than a minute.[1]

  • Inhibition Recording: Record the current in the presence of this compound using the same voltage protocol.

  • Washout: Perfuse the bath with the control extracellular solution to wash out this compound and assess the reversibility of the inhibition.

  • Data Analysis: Measure the current amplitude at different voltages before, during, and after this compound application. Calculate the percentage of inhibition and, by testing multiple concentrations, determine the IC50 value.

Considerations for In Vitro Studies

  • Solubility: this compound has good water solubility (approximately 1 mM) and exists as a monovalent anion at physiological pH (6.5-8.0).[1][2] Stock solutions are typically prepared in DMSO.

  • Specificity: As this compound can inhibit other ion channels, particularly at concentrations above 5 µM, it is essential to use appropriate controls to confirm that the observed effects are due to the inhibition of the target channel.[6][9] This may involve using cell lines that do not express CFTR or using other, more specific inhibitors in parallel experiments.

  • Cytotoxicity: While generally not cytotoxic at effective concentrations for short-term experiments, prolonged exposure (24 hours) to this compound at concentrations of 10-20 µM and higher can reduce cell viability.[6][10] Cytotoxicity assays (e.g., MTT or Live/Dead staining) are recommended for long-term experiments.[6][7]

  • Voltage Dependence: The inhibitory potency of this compound on CFTR is voltage-dependent, with higher potency at positive membrane potentials.[1][3] This should be taken into account when designing experiments and interpreting results.

References

Application Notes and Protocols: GlyH-101 Administration for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: GlyH-101, also known as CFTR Inhibitor II, is a potent, reversible, and rapidly acting inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel[1][2][3]. It belongs to the glycine (B1666218) hydrazide class of compounds and functions by occluding the external pore of the CFTR channel, thereby preventing chloride ion transport[1][2]. This mechanism makes it a valuable tool for studying CFTR function and a potential therapeutic agent for conditions characterized by excessive CFTR-mediated fluid secretion, such as secretory diarrheas like cholera[1][4]. Compared to other inhibitors like CFTRinh-172, this compound offers substantially greater water solubility and a faster onset of action[1][5]. These application notes provide detailed protocols for the in vivo administration of this compound in established mouse models.

Physicochemical and Pharmacological Properties

Proper preparation and handling of this compound are critical for successful in vivo studies. The following table summarizes key properties of the compound.

PropertyValueReferences
Full Name N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide[1][6]
Alternate Names CFTR Inhibitor II[2]
CAS Number 328541-79-3[2][7]
Molecular Formula C₁₉H₁₅Br₂N₃O₃[2][7]
Molecular Weight 493.15 g/mol [2][7]
Aqueous Solubility ~1 mM in water[1][5]
Organic Solubility DMSO: 25-100 mM, DMF: 30 mg/ml[2][7]
Storage Store at -20°C[7][8]

Mechanism of Action

This compound exerts its inhibitory effect through direct, voltage-dependent blockage of the CFTR channel pore[1][3]. It binds to a site near the external entrance of the pore, physically occluding the pathway for chloride ions[2][3]. This action is rapid and reversible[1]. In disease models like cholera, intestinal cells are stimulated by cholera toxin, which leads to a sustained increase in intracellular cyclic AMP (cAMP). This, in turn, activates CFTR, causing massive secretion of chloride ions and water into the intestinal lumen, resulting in severe diarrhea. This compound directly counteracts the final step of this pathway by blocking the channel itself.

GlyH101_Mechanism cluster_cell Epithelial Cell CTX Cholera Toxin cAMP ↑ cAMP CTX->cAMP activates PKA PKA cAMP->PKA activates CFTR_inactive CFTR Channel (Inactive) PKA->CFTR_inactive phosphorylates CFTR_active CFTR Channel (Active) CFTR_inactive->CFTR_active Cl_ion Cl- Secretion CFTR_active->Cl_ion mediates GlyH101 This compound GlyH101->CFTR_active blocks pore Fluid Intestinal Fluid Secretion Cl_ion->Fluid

Mechanism of this compound action in cholera-induced diarrhea.

Quantitative Data and In Vivo Efficacy

This compound has been characterized in multiple experimental systems. Its potency is voltage-dependent, showing stronger inhibition at positive membrane potentials.

Table 1: Inhibitory Potency of this compound

Parameter Condition Value References
Kᵢ (Inhibitory Constant) Whole-cell patch clamp, +60 mV 1.4 µM [1][5]
Whole-cell patch clamp, -60 mV 5.6 µM [1][5]
IC₅₀ (Half-maximal inhibitory concentration) Negative potentials ~3.0 µM [9]

| | Positive potentials | ~0.87 µM |[9] |

Table 2: Efficacy in In Vivo Mouse Models

Model Treatment Outcome References
Cholera Toxin-Induced Fluid Secretion 2.5 µg this compound (intraluminal) ~80% reduction in fluid secretion [1][4][5]

| Nasal Potential Difference | 10 µM this compound (topical perfusion) | Rapid and reversible inhibition of forskolin-induced hyperpolarization |[1][5] |

Experimental Protocols

Protocol 1: Inhibition of Cholera Toxin-Induced Intestinal Fluid Secretion (Mouse Ileal Loop Model)

This protocol describes the widely used closed-loop mouse model to assess the efficacy of intraluminal this compound in reducing cholera toxin-induced intestinal fluid secretion[4][5].

Objective: To quantify the ability of this compound to inhibit intestinal fluid accumulation in vivo.

Materials:

  • This compound

  • Cholera Toxin (CTx)

  • Phosphate-Buffered Saline (PBS)

  • CD1 mice (25-35 g)

  • Anesthetics: Ketamine (40 mg/kg) and Xylazine (8 mg/kg)

  • Surgical thread

  • Standard surgical tools

  • Syringes (1 ml) with 30-gauge needles

Procedure:

  • Animal Preparation: Fast mice for 24 hours with free access to water[4][5].

  • Anesthesia: Anesthetize mice via intraperitoneal injection of Ketamine and Xylazine[5]. Confirm proper anesthetic depth by lack of pedal reflex.

  • Surgical Procedure:

    • Make a small midline abdominal incision to expose the small intestine.

    • Carefully locate the cecum and identify the distal ileum.

    • Create three closed loops (2-3 cm in length) in the ileum using surgical thread ligatures. Be careful not to obstruct major blood vessels.

  • Intraluminal Injection:

    • Inject 100 µL of solution into each loop using a 30-gauge needle.

    • Loop 1 (Control): 100 µL PBS.

    • Loop 2 (CTx): 100 µL PBS containing 1 µg Cholera Toxin.

    • Loop 3 (CTx + this compound): 100 µL PBS containing 1 µg Cholera Toxin and 2.5 µg this compound[5].

  • Incubation: Gently return the intestines to the abdominal cavity and close the incision with sutures. Allow the mice to recover from anesthesia on a warming pad. The incubation period is 4 hours[4][5].

  • Data Collection:

    • After 4 hours, re-anesthetize the mice (an overdose of ketamine/xylazine can be used for euthanasia)[4][5].

    • Re-open the abdomen and carefully excise the ligated intestinal loops.

    • Measure the length (cm) and weight (g) of each loop.

  • Analysis: Calculate the fluid accumulation as the ratio of loop weight to length (g/cm). Compare the ratios between the three groups to determine the percentage inhibition by this compound.

Ileal_Loop_Workflow start Fast Mice (24h) step1 Anesthetize Mouse (Ketamine/Xylazine) start->step1 step2 Make Midline Abdominal Incision step1->step2 step3 Isolate Three Ileal Loops via Ligatures step2->step3 inject1 Loop 1: PBS (Control) inject2 Loop 2: Cholera Toxin (1 µg) step3->inject2 inject3 Loop 3: CTx (1 µg) + this compound (2.5 µg) step4 Close Abdominal Incision inject2->step4 step5 Incubate for 4 Hours step4->step5 step6 Euthanize & Harvest Loops step5->step6 end Measure Loop Weight and Length step6->end

Experimental workflow for the mouse ileal loop model.
Protocol 2: Nasal Potential Difference (NPD) Measurement

This protocol measures CFTR activity in the nasal epithelium in vivo by recording changes in the transepithelial potential difference upon perfusion with specific solutions[5].

Objective: To assess the rapid and reversible inhibition of CFTR-dependent ion transport by this compound in the nasal mucosa.

Materials:

  • This compound

  • Forskolin (to activate CFTR)

  • PBS

  • Low-chloride PBS (substitute NaCl with sodium gluconate)

  • Anesthetics: Ketamine (90-120 mg/kg) and Xylazine (5-10 mg/kg)

  • High-impedance voltmeter and electrodes (Ag/AgCl)

  • Microperfusion pump and fine-tipped cannula (PE-10)

  • Reference electrode (subcutaneous needle)

Procedure:

  • Animal Preparation: Anesthetize the mouse with an intraperitoneal injection of Ketamine and Xylazine. Protect the airway via orotracheal intubation[5].

  • Electrode Placement:

    • Insert the measuring cannula (exploring electrode) into one nostril to a depth of ~5 mm.

    • Insert the reference electrode (a PBS-filled needle) into the subcutaneous tissue of the abdomen[5].

    • Connect both electrodes to the voltmeter.

  • Perfusion Sequence: Perfuse the nasal cavity serially at a rate of 50 µL/min with the following solutions, allowing the potential difference to stabilize with each change[5]:

    • a. Basal: Perfuse with PBS to establish a baseline potential.

    • b. Low Chloride: Perfuse with low-chloride PBS. This creates a gradient that reveals Cl- secretion.

    • c. CFTR Activation: Perfuse with low-chloride PBS containing 10 µM Forskolin to stimulate CFTR-mediated Cl- secretion, observed as a hyperpolarization (more negative potential).

    • d. CFTR Inhibition: Perfuse with low-chloride PBS containing 10 µM Forskolin and 10 µM this compound. Inhibition is marked by a rapid depolarization back towards the pre-forskolin level.

    • e. Reversibility (Washout): Perfuse again with the solution from step (c) (Forskolin only) to demonstrate the reversibility of this compound inhibition.

  • Data Analysis: Record the potential difference throughout the perfusion sequence. The key measurement is the change in potential difference upon the addition and subsequent washout of this compound.

Important Considerations and Off-Target Effects

While this compound is a potent CFTR inhibitor, researchers should be aware of potential off-target effects, especially when interpreting results.

  • Other Ion Channels: At concentrations typically used to inhibit CFTR, this compound has been shown to also inhibit the Volume-Sensitive Outwardly Rectifying (VSORC) chloride channel and the Ca²⁺-activated chloride channel (CaCC)[6][9].

  • Mitochondrial Function: Some studies suggest that this compound can induce the production of reactive oxygen species (ROS) and cause mitochondrial depolarization, effects that may be independent of its action on CFTR[10].

  • Species Differences: The sensitivity to CFTR inhibitors can vary between species. For instance, murine CFTR exhibits a weaker response to this compound blockade compared to human CFTR[11].

These potential off-target effects should be considered in experimental design and data interpretation. Appropriate controls are essential to ensure that the observed effects are specifically due to CFTR inhibition.

References

Application Notes and Protocols for Cell Permeability Assays Using GlyH-101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlyH-101, or N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a potent and rapidly acting inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] Its primary mechanism of action involves occluding the external pore of the CFTR channel, thereby blocking chloride ion conductance in a voltage-dependent manner.[1][2][4] These characteristics make this compound a valuable tool for studying CFTR function and for investigating cellular processes involving chloride permeability. However, it is crucial to consider its potential off-target effects and cytotoxicity at higher concentrations.[4]

This document provides detailed application notes and protocols for utilizing this compound in cell permeability assays, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound acts as a pore blocker of the CFTR chloride channel.[1][2] Its inhibition is characterized by a voltage-dependent block with strong inward rectification, meaning its inhibitory potency is greater at positive membrane potentials.[1][2][4] The inhibitory constant (Ki) for this compound is approximately 1.4 µM at +60 mV and increases to 5.6 µM at -60 mV.[1][3][5] The binding of this compound to the CFTR pore is rapid and reversible.[1][3]

It is important to note that this compound can also inhibit other chloride channels, such as the volume-sensitive outwardly rectifying (VSORC) chloride channel and the Ca2+-dependent chloride channel (CaCC), typically at concentrations similar to those used for complete CFTR inhibition (5-10 µM).[4] Furthermore, cytotoxicity has been observed at concentrations of 10 µM and higher.[4]

cluster_membrane Cell Membrane CFTR CFTR Channel CFTR->Cl_in Cl- Flow GlyH101 This compound GlyH101->CFTR Blocks Pore Cl_out->CFTR Extracellular Pore Entrance Activation cAMP Activation (e.g., Forskolin) Activation->CFTR Opens Channel

Mechanism of this compound inhibition of the CFTR chloride channel.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on various ion channels.

Table 1: Inhibitory Potency of this compound on CFTR

ParameterValueConditionsReference
Ki (+60 mV) 1.4 µMWhole-cell patch clamp[1][3][5]
Ki (-60 mV) 5.6 µMWhole-cell patch clamp[1][3][5]
IC50 (Cardiac ICl.PKA, +100 mV) 0.3 ± 1.5 µMWhole-cell patch clamp (rabbit ventricular myocytes)[6]
IC50 (Cardiac ICl.PKA, -100 mV) 5.1 ± 1.3 µMWhole-cell patch clamp (rabbit ventricular myocytes)[6]
Effect on Mean Open Time Reduced from 264 ms (B15284909) to 13 ms-60 mV holding potential, 5 µM this compound[1][3][5]

Table 2: Off-Target Effects and Cytotoxicity of this compound

Target/EffectIC50 / ObservationConditionsReference
VSORC Inhibition IC50 of 5.38 µM (negative potentials) and 6.26 µM (positive potentials)Non-CFTR-expressing cells[4]
CaCC Inhibition Inhibited at concentrations used to inhibit CFTR (5-10 µM)-[4]
Cardiac I(K1) Inhibition ~43% reduction30 µM this compound[6]
Cardiac I(Na) Inhibition ~82% fractional block at -40 mV30 µM this compound[6]
Cardiac I(Ca,L) Inhibition ~49% fractional block at +10 mV30 µM this compound[6]
Cell Viability Marked decrease at concentrations ≥ 10 µMMTT assay on CFTR-expressing cells[4]

Experimental Protocols

A. YFP-Based Cell Permeability Assay for CFTR Inhibition

This protocol utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) to measure CFTR-mediated iodide influx.

Materials:

  • Cells stably co-expressing human wild-type CFTR and a halide-sensing YFP (e.g., Fischer rat thyroid (FRT) cells).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • CFTR activators: Forskolin (10 µM), IBMX (100 µM), and Apigenin (20 µM).

  • Assay buffer (e.g., PBS).

  • Iodide-containing buffer (e.g., PBS with 100 mM NaI replacing 100 mM NaCl).

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Plate YFP-CFTR expressing cells in a 96-well black-walled, clear-bottom plate and culture until confluent.

  • Reagent Preparation: Prepare working solutions of CFTR activators and this compound in assay buffer.

  • CFTR Activation: Wash cells with assay buffer. Add the CFTR activator cocktail to each well and incubate to stimulate CFTR activity.

  • This compound Incubation: Add varying concentrations of this compound to the wells and incubate for the desired time (inhibition is rapid, typically <1 min).[1][3]

  • Iodide Influx Measurement: Place the plate in the fluorescence plate reader. Initiate iodide influx by adding the iodide-containing buffer.

  • Data Acquisition: Measure the rate of YFP fluorescence quenching, which is proportional to the rate of iodide influx and thus CFTR activity.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration of this compound. Normalize the data to the control (activated CFTR without inhibitor) and generate a dose-response curve to determine the IC50.

cluster_workflow YFP-Based Permeability Assay Workflow Start Plate YFP-CFTR Cells Culture Culture to Confluence Start->Culture Activate Add CFTR Activators Culture->Activate Inhibit Add this compound Activate->Inhibit Measure Add Iodide Buffer & Measure Fluorescence Inhibit->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for a YFP-based cell permeability assay with this compound.
B. Patch-Clamp Electrophysiology for Direct Measurement of CFTR Current

This protocol allows for the direct measurement of ion channel currents and is the gold standard for characterizing inhibitor effects.

Materials:

  • Cells expressing CFTR.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular (pipette) solution (e.g., containing CsCl to block K+ channels).

  • Extracellular (bath) solution.

  • CFTR activators (e.g., Forskolin).

  • This compound stock solution.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ. Fill the pipette with the intracellular solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal between the micropipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • CFTR Current Activation: Perfuse the cell with the extracellular solution containing CFTR activators to elicit a stable CFTR-mediated chloride current.

  • This compound Application: Perfuse the cell with the extracellular solution containing various concentrations of this compound.

  • Data Recording: Record the whole-cell currents in response to voltage steps (e.g., from -100 mV to +100 mV).

  • Data Analysis: Measure the current amplitude at different voltages in the presence and absence of this compound. Construct current-voltage (I-V) relationships and dose-response curves to determine the Ki or IC50 and characterize the voltage-dependence of the block.

Cautions and Considerations

  • Specificity: Due to its off-target effects, it is crucial to use appropriate controls to ensure that the observed effects are indeed due to CFTR inhibition.[4] This may include using CFTR-null cell lines or other specific inhibitors.

  • Cytotoxicity: Perform cell viability assays (e.g., MTT or Live/Dead staining) to ensure that the concentrations of this compound used are not causing significant cell death, which could confound the results of a permeability assay.[4]

  • Solubility: this compound has good water solubility (approximately 1 mM).[1][3] Prepare stock solutions in a suitable solvent like DMSO and ensure complete dissolution in the final assay buffer.

  • Reversibility: The inhibitory effect of this compound is reversible upon washout.[1][3] This can be confirmed by washing the cells with inhibitor-free buffer and observing the recovery of CFTR activity.

By following these detailed protocols and considering the specific properties of this compound, researchers can effectively utilize this inhibitor as a tool to investigate CFTR-mediated cell permeability and related physiological processes.

References

Application Note: Analysis of CFTR Protein Expression Following GlyH-101 Treatment using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride channel crucial for ion and fluid homeostasis in various epithelial tissues.[1][2] Mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder.[1][2] GlyH-101 is a potent, reversible, and water-soluble glycine (B1666218) hydrazide that functions as a CFTR inhibitor.[1][3][4] Its primary mechanism of action is the occlusion of the CFTR channel pore from the extracellular side, leading to a voltage-dependent block of chloride conductance.[1][3][5] While this compound is well-characterized as a functional inhibitor of CFTR, its effects on CFTR protein expression levels are less understood.

This application note provides a detailed protocol for utilizing Western blot analysis to investigate the expression of CFTR protein in response to treatment with this compound. This method allows for the quantification of both the immature, core-glycosylated form (Band B, ~160 kDa) and the mature, complex-glycosylated form (Band C, ~180 kDa) of CFTR, providing insights into potential effects of this compound on CFTR protein synthesis, maturation, and stability.[6][7]

Data Presentation

The following tables summarize hypothetical quantitative data from Western blot analysis of CFTR expression in CFBE41o- cells stably expressing wild-type CFTR, following treatment with this compound. Band intensities are normalized to a loading control (e.g., α-tubulin) and expressed relative to the vehicle control (DMSO).

Table 1: Dose-Dependent Effect of this compound on CFTR Expression (24-hour treatment)

This compound (µM)Relative Band B Intensity (Immature CFTR)Relative Band C Intensity (Mature CFTR)
0 (Vehicle)1.00 ± 0.051.00 ± 0.08
10.98 ± 0.060.95 ± 0.09
51.02 ± 0.070.92 ± 0.11
100.99 ± 0.040.89 ± 0.10
201.05 ± 0.090.85 ± 0.12

Table 2: Time-Course of this compound (10 µM) Treatment on CFTR Expression

Treatment Time (hours)Relative Band B Intensity (Immature CFTR)Relative Band C Intensity (Mature CFTR)
01.00 ± 0.061.00 ± 0.07
61.01 ± 0.050.98 ± 0.08
120.99 ± 0.070.94 ± 0.09
241.02 ± 0.060.90 ± 0.10
480.98 ± 0.080.87 ± 0.11

Experimental Protocols

This section details the methodology for the Western blot analysis of CFTR expression.

Materials and Reagents
  • Cell Lines: Human bronchial epithelial cell line (e.g., CFBE41o-) stably expressing wild-type CFTR.

  • Cell Culture Reagents: MEM, FBS, penicillin-streptomycin, puromycin (B1679871).

  • This compound: Solubilized in DMSO.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE Reagents: 4-15% polyacrylamide gels, 2X Laemmli sample buffer with 5% β-mercaptoethanol.

  • Western Blotting Reagents: Nitrocellulose or PVDF membranes, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).

  • Primary Antibodies:

    • Anti-CFTR monoclonal antibody (e.g., M3A7, 1:1000 dilution).

    • Anti-α-tubulin or anti-β-actin antibody (loading control, 1:10000 dilution).

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol
  • Cell Culture and Treatment:

    • Culture CFBE41o- cells expressing wild-type CFTR in MEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 µg/mL puromycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Protein Extraction:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Prepare samples by adding 2X Laemmli sample buffer and heating at 37°C for 15 minutes. Note: Do not boil samples containing CFTR.[8]

    • Load 30-50 µg of protein per lane onto a 4-15% polyacrylamide gel.[8]

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.

  • Immunodetection:

    • Incubate the membrane with the primary anti-CFTR antibody (1:1000 in 5% BSA in TBS-T) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBS-T.

    • Incubate with the HRP-conjugated secondary antibody (1:5000 in 5% non-fat dry milk in TBS-T) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBS-T.

    • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., α-tubulin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the CFTR bands (Band B and Band C) to the intensity of the loading control.

    • Express the results as a fold change relative to the vehicle-treated control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_immunodetection Immunodetection & Analysis cell_seeding Seed CFBE41o- cells cell_growth Grow to 80-90% confluency cell_seeding->cell_growth treatment Treat with this compound or Vehicle cell_growth->treatment cell_lysis Lyse cells in RIPA buffer treatment->cell_lysis centrifugation Centrifuge to pellet debris cell_lysis->centrifugation quantification Quantify protein concentration centrifugation->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with anti-CFTR Ab blocking->primary_ab secondary_ab Incubate with secondary Ab primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of CFTR expression.

mechanism_of_action cluster_membrane Apical Membrane cftr CFTR Channel Pore intracellular Intracellular Space extracellular Extracellular Space glyh101 This compound glyh101->cftr:p cl_ion Cl- cl_flow cl_ion->cl_flow Blocked Flow

Caption: Mechanism of this compound as a CFTR pore blocker.

References

Application Notes and Protocols for Measuring Chloride Conductance Inhibition with GlyH-101

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GlyH-101, N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] It acts as a pore-occluding blocker, binding near the external entrance of the CFTR channel.[1][3] This mechanism results in a voltage-dependent inhibition, being more potent at positive membrane potentials.[1][3][4] this compound exhibits rapid action, inhibiting CFTR Cl- conductance in less than a minute, and has greater water solubility compared to other inhibitors like CFTRinh-172.[1]

While this compound is a valuable tool for studying CFTR function and has shown efficacy in preclinical models of secretory diarrhea, it is important to note its potential off-target effects.[1][5] Studies have shown that this compound can also inhibit other chloride channels, such as the Volume-Sensitive Outwardly Rectifying (VSOR) chloride channel and the Ca2+-activated chloride channel (CaCC), at concentrations used to inhibit CFTR.[2][6][7] Therefore, careful experimental design and interpretation are crucial when using this inhibitor.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for measuring chloride conductance inhibition using various standard laboratory techniques.

Quantitative Data Summary

The following tables summarize the reported inhibitory constants and effects of this compound on various chloride channels and biological processes.

Parameter Value Conditions Cell Type/Model Reference
Ki (CFTR) 4.3 µMNot specifiedCFTR-expressing FRT cells[5]
Ki (CFTR) 1.4 µM+60 mVCFTR-expressing FRT cells[1][3][4]
Ki (CFTR) 5.6 µM-60 mVCFTR-expressing FRT cells[1][3][4]
IC50 (VSORC) 5.38 µMNot specifiedPS120 cells[2]
IC50 (VSORC) 6.26 µMNot specifiedPCT cells[2]
Inhibition of Cholera Toxin-Induced Intestinal Fluid Secretion ~80%2.5 µg this compoundMouse closed-loop model[1][5]

Signaling Pathway and Mechanism of Action

The primary target of this compound is the CFTR chloride channel. CFTR is a cAMP-regulated channel, and its activation typically involves the following pathway:

G-protein coupled receptor G-protein coupled receptor Adenylate Cyclase Adenylate Cyclase G-protein coupled receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates CFTR CFTR Protein Kinase A (PKA)->CFTR Phosphorylates & Activates Cl- Efflux Cl- Efflux CFTR->Cl- Efflux Mediates This compound This compound This compound->CFTR Inhibits (Pore Block)

Caption: CFTR Activation and this compound Inhibition Pathway.

Experimental Protocols

Here we provide detailed protocols for three common methods to assess the inhibitory effect of this compound on chloride conductance.

Iodide Influx/Efflux Assay

This fluorescence-based assay is a widely used method for high-throughput screening of CFTR channel modulators. It relies on the principle that the CFTR channel is permeable to iodide, which can quench the fluorescence of certain yellow fluorescent proteins (YFP) expressed in the cells.

cluster_0 Cell Preparation cluster_1 Assay Procedure Seed YFP-expressing cells Seed YFP-expressing cells Culture to confluence Culture to confluence Seed YFP-expressing cells->Culture to confluence Wash cells with Cl- free buffer Wash cells with Cl- free buffer Culture to confluence->Wash cells with Cl- free buffer Add CFTR activator (e.g., Forskolin) Add CFTR activator (e.g., Forskolin) Wash cells with Cl- free buffer->Add CFTR activator (e.g., Forskolin) Add this compound (test compound) Add this compound (test compound) Add CFTR activator (e.g., Forskolin)->Add this compound (test compound) Add Iodide-containing buffer Add Iodide-containing buffer Add this compound (test compound)->Add Iodide-containing buffer Measure fluorescence quenching Measure fluorescence quenching Add Iodide-containing buffer->Measure fluorescence quenching

Caption: Iodide Influx Assay Workflow.
  • Cell Culture:

    • Plate Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and human CFTR in 96-well or 384-well black-walled, clear-bottom plates.

    • Culture the cells to form a confluent monolayer.

  • Assay Procedure:

    • Wash the cells three times with a chloride-free buffer (e.g., containing NaNO3 instead of NaCl).

    • Add 50 µL of chloride-free buffer containing a CFTR activator, such as 10 µM Forskolin and 50 µM Genistein, to each well.

    • Add the desired concentration of this compound or vehicle control to the wells and incubate for 5-10 minutes at room temperature.

    • Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence (Excitation ~485 nm, Emission ~520 nm).

    • After establishing a stable baseline, rapidly add 100 µL of an iodide-containing buffer (e.g., NaI replacing NaNO3).

    • Continue to measure the fluorescence quenching over time. The rate of quenching is proportional to the iodide influx through the CFTR channels.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decay for each well.

    • Normalize the rates to the control (activator alone) to determine the percentage of inhibition by this compound.

    • Plot the percentage inhibition against the this compound concentration to determine the IC50 value.

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This technique measures the net ion transport across an epithelial monolayer by clamping the transepithelial voltage to zero and measuring the resulting current. It is considered the gold standard for studying epithelial ion transport.

cluster_0 Preparation cluster_1 Measurement Culture epithelial cells on permeable supports Culture epithelial cells on permeable supports Mount supports in Ussing chamber Mount supports in Ussing chamber Culture epithelial cells on permeable supports->Mount supports in Ussing chamber Equilibrate with buffer Equilibrate with buffer Mount supports in Ussing chamber->Equilibrate with buffer Add Amiloride (B1667095) (to inhibit ENaC) Add Amiloride (to inhibit ENaC) Equilibrate with buffer->Add Amiloride (to inhibit ENaC) Add CFTR activator (e.g., Forskolin) Add CFTR activator (e.g., Forskolin) Add Amiloride (to inhibit ENaC)->Add CFTR activator (e.g., Forskolin) Add this compound Add this compound Add CFTR activator (e.g., Forskolin)->Add this compound Record change in Isc Record change in Isc Add this compound->Record change in Isc

Caption: Short-Circuit Current (Isc) Measurement Workflow.
  • Cell Culture:

    • Culture epithelial cells, such as FRT, T84, or Calu-3, on permeable filter supports until a confluent monolayer with high transepithelial resistance is formed.

  • Ussing Chamber Setup:

    • Mount the filter supports in Ussing chambers, separating the apical and basolateral compartments.

    • Fill both compartments with physiological saline solution (e.g., Krebs-bicarbonate buffer) and maintain at 37°C, gassed with 95% O2/5% CO2.

  • Measurement Procedure:

    • Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

    • Allow the baseline Isc to stabilize.

    • To isolate CFTR-mediated currents, first inhibit the epithelial sodium channel (ENaC) by adding amiloride (e.g., 10 µM) to the apical side.

    • Stimulate CFTR-dependent chloride secretion by adding a CFTR activator (e.g., 10 µM Forskolin) to the basolateral side. This will cause an increase in Isc.

    • Once a stable stimulated current is achieved, add this compound to the apical side in a cumulative, dose-dependent manner.

    • Record the inhibition of the stimulated Isc at each concentration of this compound.

  • Data Analysis:

    • Calculate the percentage inhibition of the forskolin-stimulated Isc at each this compound concentration.

    • Generate a dose-response curve and calculate the IC50 value.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in the cell membrane, providing detailed information about channel gating and conductance.

cluster_0 Preparation cluster_1 Recording and Analysis Prepare cells on coverslips Prepare cells on coverslips Establish whole-cell patch-clamp configuration Establish whole-cell patch-clamp configuration Prepare cells on coverslips->Establish whole-cell patch-clamp configuration Record baseline CFTR currents Record baseline CFTR currents Establish whole-cell patch-clamp configuration->Record baseline CFTR currents Activate CFTR (e.g., with cAMP in pipette) Activate CFTR (e.g., with cAMP in pipette) Record baseline CFTR currents->Activate CFTR (e.g., with cAMP in pipette) Apply voltage steps and record currents Apply voltage steps and record currents Activate CFTR (e.g., with cAMP in pipette)->Apply voltage steps and record currents Perfuse with this compound Perfuse with this compound Apply voltage steps and record currents->Perfuse with this compound Record inhibited currents Record inhibited currents Perfuse with this compound->Record inhibited currents cluster_0 Direct Targets cluster_1 Cellular Effects cluster_2 Experimental Readouts This compound This compound CFTR CFTR This compound->CFTR Inhibits VSORC VSORC This compound->VSORC Inhibits CaCC CaCC This compound->CaCC Inhibits Decreased Cl- Conductance Decreased Cl- Conductance CFTR->Decreased Cl- Conductance VSORC->Decreased Cl- Conductance CaCC->Decreased Cl- Conductance Cell Volume Regulation Altered Cell Volume Regulation Altered Decreased Cl- Conductance->Cell Volume Regulation Altered Reduced Epithelial Fluid Secretion Reduced Epithelial Fluid Secretion Decreased Cl- Conductance->Reduced Epithelial Fluid Secretion Altered Membrane Currents Altered Membrane Currents Decreased Cl- Conductance->Altered Membrane Currents Reduced Iodide Influx Reduced Iodide Influx Reduced Epithelial Fluid Secretion->Reduced Iodide Influx Decreased Short-Circuit Current Decreased Short-Circuit Current Reduced Epithelial Fluid Secretion->Decreased Short-Circuit Current

References

Troubleshooting & Optimization

GlyH-101 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cytotoxicity with GlyH-101 at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: At what concentrations does this compound typically exhibit cytotoxicity?

A1: this compound, a known inhibitor of the CFTR chloride channel, generally shows cytotoxic effects at high concentrations. While concentrations up to 20 µM for 24 hours may not significantly impact cell viability in some cell lines, cytotoxic effects become pronounced at concentrations of 20 µM and higher, with a dramatic decrease in viability often observed at 50 µM.[1][2][3] In certain cell types, such as non-CFTR-expressing PS120 cells, a decrease in cell viability has been noted at concentrations greater than 5 µM.[1][2] The half-maximal inhibitory concentration (IC50) for cytotoxicity can vary depending on the cell line and incubation time.[4][5]

Q2: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?

A2: The cytotoxicity of this compound at high concentrations is linked to off-target effects on mitochondrial function.[6] Studies have shown that this compound can induce a significant increase in the production of reactive oxygen species (ROS) and cause depolarization of the mitochondrial membrane.[2][4][6] This oxidative stress can trigger the mitochondrial apoptosis pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cleaved-caspase 9, and cleaved-caspase 3.[4] Additionally, this compound has been observed to cause cell cycle arrest in the S phase.[4][5]

Q3: Are the cytotoxic effects of this compound specific to cells expressing the CFTR channel?

A3: No, the cytotoxic effects of this compound are not exclusive to CFTR-expressing cells. Research has demonstrated that this compound can decrease cell viability in non-CFTR-expressing cells as well.[1][2] This suggests that the cytotoxicity at high concentrations is likely due to off-target effects rather than its primary inhibitory action on CFTR.[6]

Q4: What are the known off-target effects of this compound that could contribute to cytotoxicity?

A4: this compound is not entirely specific to the CFTR channel. At concentrations typically used to inhibit CFTR (5-10 µM), it has been shown to also inhibit the volume-sensitive outwardly rectifying (VSORC) chloride conductance and the Ca2+-dependent chloride conductance (CaCC).[1][7] This lack of specificity is an important consideration when interpreting experimental results, as these off-target effects can contribute to the observed cellular responses, including cytotoxicity.

Data Presentation: this compound Cytotoxicity

Table 1: IC50 Values of this compound in HT-29 Cells

Incubation TimeIC50 Value (µM)
24 hours43.32[4][5]
48 hours33.76[4][5]
72 hours30.08[4][5]

Table 2: Concentration-Dependent Effects of this compound on Cell Viability

Cell LineConcentration (µM)Incubation TimeEffect on Cell Viability
CFTR-expressing kidney cells1 - 2024 hoursNo significant effect.[1][2]
CFTR-expressing kidney cells10 - 2024 hoursMarked decrease (MTT assay).[1][2]
CFTR-expressing kidney cells5024 hoursDramatic decrease.[1][2]
Non-CFTR-expressing PS120 cells> 524 hoursDecreased viability.[1][2]

Troubleshooting Guide

Q: I am observing higher-than-expected cytotoxicity at concentrations of this compound considered to be non-toxic (<20 µM). What could be the issue?

A: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be more susceptible to the off-target effects of this compound.

  • Extended Incubation Time: While 24 hours at 20 µM may not show significant toxicity, longer exposure times can lead to increased cell death.

  • Assay Choice: If you are using a metabolism-based assay like the MTT assay, the observed effect might be a reduction in metabolic activity due to mitochondrial impairment, rather than direct cell death.[8] Consider using an orthogonal assay to confirm cytotoxicity.

Q: My cytotoxicity results with this compound are inconsistent across experiments. How can I improve reproducibility?

A: Inconsistent results in cytotoxicity assays can often be addressed by standardizing your protocol:

  • Cell Density: Ensure you are seeding the same number of cells for each experiment, as high cell density can lead to high background signals.[9]

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.

  • Handling Technique: Avoid forceful pipetting, which can damage cells. Ensure the compound is mixed gently and evenly in each well.[9]

  • Controls: Always include positive and negative controls to validate assay performance. A vehicle-only control (e.g., DMSO) is crucial.

Q: My MTT assay results indicate significant cytotoxicity, but when I look at the cells under a microscope, they appear morphologically normal. What explains this discrepancy?

A: This is a critical observation that points to the mechanism of this compound. The MTT assay measures the activity of mitochondrial reductase enzymes. This compound is known to impair mitochondrial function and reduce mitochondrial membrane potential.[2][6] Therefore, a decrease in the MTT signal may reflect a reduction in metabolic activity and mitochondrial health rather than an immediate loss of membrane integrity (cell death).[8] To confirm cytotoxicity, you should use a secondary assay that measures a different cell death marker, such as a membrane integrity assay (e.g., LDH release or a live/dead fluorescent stain).[10]

Visualizing Experimental Workflows and Signaling Pathways

G cluster_workflow Troubleshooting Unexpected this compound Cytotoxicity A Unexpected Cytotoxicity Observed (e.g., high effect at low dose) B Review Experimental Parameters A->B C Is the cell line known to be highly sensitive? B->C Check D Was the incubation time extended? B->D Check F Is the primary assay metabolism-based? (e.g., MTT, XTT) B->F Check E Confirm with Orthogonal Assay (Membrane Integrity: LDH, Live/Dead) G Result likely reflects mitochondrial dysfunction, not necessarily cell death. E->G If discrepancy exists H Result confirmed as cytotoxicity. Investigate sensitive cell line or time-dependent effects. E->H If results correlate F->E If Yes F->H If No

Caption: Workflow for troubleshooting unexpected cytotoxicity results.

G cluster_pathway Proposed Pathway for this compound Cytotoxicity GlyH High Concentration This compound ROS Increased ROS Production GlyH->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mito->Bax Activates Casp9 Cleaved Caspase-9 Bcl2->Casp9 Inhibits Bax->Casp9 Activates Casp3 Cleaved Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies to assess cell viability based on mitochondrial reductase activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM) and a vehicle control (e.g., DMSO). Include wells with media only for a blank control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank absorbance.

Live/Dead Viability/Cytotoxicity Assay

This protocol uses fluorescent dyes to distinguish between live and dead cells based on plasma membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Dye Preparation: Prepare a 2X working solution of calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) in sterile PBS according to the manufacturer's instructions.

  • Staining: Remove the culture medium from the wells and add 100 µL of the dye working solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure fluorescence using a plate reader with appropriate filters (e.g., 485/520 nm for calcein-AM and 520/590 nm for ethidium homodimer-1).

  • Analysis: The ratio of green to red fluorescence is used to determine the percentage of viable cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Unstained and single-stained controls are necessary for proper compensation and gating.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

References

Technical Support Center: GlyH-101 Inhibition and Reversibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reversibility of GlyH-101 inhibition, focusing on the design and troubleshooting of washout experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] It acts as a pore occluder, binding to a site at the external pore of the CFTR channel and physically blocking the transport of chloride ions.[2][3] This mechanism is distinct from other CFTR inhibitors like CFTRinh-172, which acts from the cytoplasmic side.

Q2: Is the inhibition of CFTR by this compound reversible?

Yes, the inhibition of CFTR by this compound is rapid and reversible.[2][4][5] Washout experiments have demonstrated that removal of this compound from the extracellular solution leads to a time-dependent recovery of CFTR channel function.[6]

Q3: How quickly does this compound inhibit CFTR and how fast is the reversal upon washout?

This compound inhibits CFTR Cl- conductance in less than a minute.[4][7] The reversal of inhibition upon washout is also rapid, with significant recovery of function observed within minutes.[6]

Q4: Are there any known off-target effects of this compound that I should be aware of during my experiments?

Yes, researchers should be aware of potential off-target effects of this compound. Studies have shown that at concentrations used to inhibit CFTR, this compound can also inhibit other channels, such as volume-sensitive outwardly rectifying (VSORC) and calcium-activated (CaCC) chloride channels.[8] Additionally, at higher concentrations (>10 µM), this compound can induce cytotoxicity.[9] It has also been reported to inhibit store-operated calcium entry (SOCE) in a manner that is poorly reversible and independent of CFTR.[9][10]

Q5: What are the key advantages of using this compound compared to other CFTR inhibitors like CFTRinh-172?

This compound offers several advantages, including substantially greater water solubility and a more rapid onset of action and reversal compared to CFTRinh-172.[4][5] Its extracellular site of action also makes it a useful tool for specific types of electrophysiology studies.[3]

Troubleshooting Guide for this compound Washout Experiments

This guide addresses common issues encountered during washout experiments designed to assess the reversibility of this compound inhibition.

Problem Potential Cause(s) Recommended Solution(s)
No or incomplete recovery of CFTR function after washout. 1. Incomplete removal of this compound: The compound may be "sticky" or trapped in the experimental apparatus. 2. Off-target effects: At the concentration used, this compound may have caused irreversible effects on the cells or other cellular components.[9][10] 3. Cell health issues: The cells may have been compromised during the experiment, affecting their ability to respond. 4. Incorrect measurement technique: The assay used to measure CFTR function may not be sensitive enough to detect recovery.1. Optimize the washout protocol: Increase the number of washes (e.g., from 3 to 5-6) and the volume of the wash solution. Increase the duration of each wash step. Consider using a solution containing a carrier protein like bovine serum albumin (BSA) to help sequester and remove residual compound. 2. Lower this compound concentration: If possible, use the lowest effective concentration of this compound to minimize potential off-target effects. 3. Assess cell viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) before and after the experiment to ensure cell health. 4. Validate your assay: Ensure your functional assay (e.g., patch-clamp, iodide influx assay) is optimized and has the necessary sensitivity.
High variability in recovery between experiments. 1. Inconsistent washout procedure: Minor variations in the timing, volume, or technique of washing can lead to different levels of compound removal. 2. Temperature fluctuations: Temperature can affect the kinetics of inhibitor dissociation and channel function. 3. Cell passage number and confluency: These factors can influence cellular responses to inhibitors and experimental treatments.1. Standardize the washout protocol: Use a standardized and documented protocol for all washout steps. Consider using an automated perfusion system for electrophysiology experiments to ensure consistency. 2. Maintain constant temperature: Perform all experimental steps at a consistent and appropriate temperature (e.g., 37°C for cell-based assays). 3. Control for cell culture conditions: Use cells within a consistent passage number range and ensure similar confluency for all experiments.
Slow or delayed recovery of function. 1. Slow dissociation of this compound: While generally rapid, the dissociation rate can be influenced by experimental conditions. 2. Cellular uptake and slow release: A small amount of this compound may be taken up by the cells and slowly released back into the medium.1. Increase washout duration: Extend the duration of the washout period to allow for complete dissociation. 2. Include a "rest" period: After the final wash, incubate the cells in inhibitor-free medium for a period before measuring function to allow for the release of any internalized compound.

Quantitative Data on this compound Reversibility

The following table summarizes the key kinetic parameters of this compound inhibition and its reversal.

ParameterValueExperimental ConditionsReference
Inhibition Onset < 1 minute5 µM this compound on CFTR-expressing FRT cells[4]
Apparent Inhibitory Constant (Ki) 1.4 µM at +60 mVWhole-cell patch clamp on CFTR-expressing FRT cells[4][5]
5.6 µM at -60 mV[4][5]
Reversal Half-time (t1/2) ~2 minutesWashout of 5 µM this compound from CFTR-expressing FRT cells, measured by iodide influx[6]
Recovery after Washout ~80% recovery within 5 minutesWashout of 5 µM this compound from CFTR-expressing FRT cells, measured by iodide influx[6]

Experimental Protocols

Protocol 1: Washout Experiment for Assessing this compound Reversibility in Cell Culture (Iodide Influx Assay)

This protocol is adapted from studies on CFTR-expressing cell lines, such as Fischer Rat Thyroid (FRT) cells.

Materials:

  • CFTR-expressing cells (e.g., FRT cells) cultured in appropriate plates

  • This compound stock solution

  • CFTR activators (e.g., forskolin, IBMX, genistein)

  • Wash buffer: Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Assay buffer and iodide-containing solution for the specific fluorescence-based assay

Procedure:

  • Baseline Measurement: Measure the basal CFTR activity (e.g., iodide influx) in the absence of any compounds.

  • CFTR Activation: Stimulate the cells with a cocktail of CFTR activators (e.g., 10 µM forskolin, 100 µM IBMX, and 50 µM genistein) and measure the activated CFTR function.

  • This compound Inhibition: Add this compound at the desired concentration (e.g., 5-10 µM) to the activated cells and incubate for a sufficient time to achieve maximal inhibition (e.g., 5-10 minutes). Measure the inhibited CFTR function.

  • Washout Procedure: a. Carefully aspirate the medium containing this compound. b. Gently wash the cells three to five times with pre-warmed PBS. For each wash, add the PBS, gently rock the plate, and then aspirate the buffer.

  • Recovery Measurement: After the final wash, add fresh medium containing the CFTR activators (without this compound). Measure CFTR function at various time points (e.g., 1, 2, 5, 10, and 15 minutes) to monitor the recovery of channel activity.

  • Data Analysis: Express the recovered CFTR function as a percentage of the fully activated function before the addition of this compound.

Protocol 2: Washout Experiment using Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • CFTR-expressing cells suitable for patch-clamp recording

  • Standard intracellular and extracellular solutions for CFTR recordings

  • This compound stock solution

  • CFTR activators

  • Perfusion system

Procedure:

  • Establish Whole-Cell Configuration: Obtain a stable whole-cell recording from a CFTR-expressing cell.

  • Record Baseline Current: Record the baseline current before CFTR activation.

  • Activate CFTR: Perfuse the cell with a solution containing CFTR activators to elicit a stable CFTR chloride current.

  • Apply this compound: Perfuse the cell with the activator-containing solution plus the desired concentration of this compound until a steady-state inhibition of the current is observed.

  • Washout: Switch the perfusion back to the activator-containing solution without this compound.

  • Monitor Recovery: Continuously record the current to monitor the time course of recovery of the CFTR current.

  • Data Analysis: Quantify the extent and rate of current recovery. The recovery can be fitted to an exponential function to determine the time constant of washout.

Visualizations

GlyH101_Washout_Workflow cluster_pre Pre-Experiment cluster_inhibition Inhibition cluster_washout Washout & Recovery start Start: CFTR-expressing cells activate Activate CFTR (e.g., Forskolin) start->activate measure_active Measure Activated CFTR Function activate->measure_active add_glyh Add this compound measure_active->add_glyh measure_inhibited Measure Inhibited CFTR Function add_glyh->measure_inhibited wash Wash cells with inhibitor-free buffer measure_inhibited->wash measure_recovery Measure CFTR function at time points wash->measure_recovery end End: Analyze data measure_recovery->end

Caption: Experimental workflow for a this compound washout experiment.

CFTR_Activation_Inhibition cluster_activation CFTR Activation Pathway cluster_channel CFTR Channel cluster_inhibition This compound Inhibition GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates CFTR_closed CFTR (Closed) PKA->CFTR_closed Phosphorylates CFTR_open CFTR (Open) CFTR_closed->CFTR_open Opens Cl_in Cl- (in) CFTR_open->Cl_in Cl- influx CFTR_blocked CFTR (Blocked) Cl_out Cl- (out) GlyH101 This compound GlyH101->CFTR_open Blocks Pore

Caption: CFTR activation pathway and mechanism of this compound inhibition.

References

Voltage-dependent inhibition variability with GlyH-101

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GlyH-101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, with the chemical name N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a potent and reversible inhibitor of the CFTR chloride channel.[1] Its primary mechanism of action is the occlusion of the CFTR pore from the extracellular side, which blocks the flow of chloride ions.[2] This blockade is voltage-dependent, exhibiting stronger inhibition at positive membrane potentials.[1][2]

Q2: How quickly does this compound inhibit CFTR and is the inhibition reversible?

A2: this compound inhibits CFTR chloride conductance rapidly, typically in less than one minute.[1][3] The inhibition is also reversible upon washout of the compound.[1][4]

Q3: What is the solubility and stability of this compound?

A3: this compound has a water solubility of approximately 1 mM and is substantially more water-soluble than other CFTR inhibitors like CFTRinh-172.[1][3] For experimental use, it is often dissolved in DMSO to create a stock solution. Stock solutions stored at -20°C are stable for up to one year, and for up to two years at -80°C.[5]

Q4: I am observing unexpected effects in my experiment. Does this compound have off-target effects?

A4: Yes, this compound is known to have several off-target effects, which is a critical consideration for interpreting experimental results. At concentrations typically used to inhibit CFTR, this compound has been shown to inhibit other chloride channels, including the Volume-Sensitive Outwardly Rectifying (VSORC) chloride channel and the Calcium-Activated Chloride Channel (CaCC).[2][6] It has also been reported to affect mitochondrial function by increasing reactive oxygen species (ROS) and depolarizing mitochondria, independently of CFTR inhibition.[2][7] Furthermore, off-target effects on voltage-gated Ca2+ and K+ channels, as well as epithelial sodium channels (ENaC), have been observed.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in the level of CFTR inhibition at the same this compound concentration. Voltage-dependent nature of inhibition: The inhibitory potency of this compound is dependent on the membrane potential.[1][2]Ensure that your experimental conditions, particularly the membrane voltage, are consistent across experiments. Be aware that the apparent inhibitory constant (Ki) changes with voltage (see Data Presentation section).
pH of the extracellular solution: Although this compound's inhibitory potency is largely independent of pH in the range of 6.5-8.0, significant deviations from this range could potentially affect its activity.[1][3]Verify and maintain a stable pH of your experimental solutions within the 6.5-8.0 range.
Inconsistent this compound concentration: Errors in dilution or degradation of the stock solution can lead to variability.Prepare fresh dilutions from a properly stored stock solution for each experiment. Periodically check the concentration and integrity of your stock solution.
Inhibition observed in cells that do not express CFTR. Off-target effects: this compound is known to inhibit other ion channels such as VSORC and CaCC, which may be present in your cell model.[2][6]Use appropriate negative controls, such as CFTR-knockout cell lines, to distinguish between CFTR-specific and off-target effects. Consider using lower concentrations of this compound if possible, or a more specific inhibitor if available for your target.
Observed effects on cell viability or mitochondrial function. Known off-target effects on mitochondria: this compound can induce ROS production and mitochondrial depolarization.[2][7] It can also be cytotoxic at higher concentrations and with prolonged exposure (e.g., 24 hours).[2][6]To minimize cytotoxicity, use the lowest effective concentration of this compound and limit the duration of exposure. If studying mitochondrial function, be aware that the observed effects may be independent of CFTR inhibition.
Inconsistent results in in-vivo experiments. Bioavailability and administration route: The delivery and local concentration of this compound can vary depending on the experimental model and administration method.Optimize the delivery method to ensure consistent and effective local concentration at the target tissue. For example, in a closed-loop model of cholera, intraluminal administration has been shown to be effective.[1][3]

Data Presentation

Voltage-Dependent Inhibition of CFTR by this compound
Membrane PotentialApparent Inhibitory Constant (Ki)
+60 mV1.4 µM[1][3]
+20 mV3.8 µM[10]
-20 mV5.0 µM[10]
-60 mV5.6 µM[1][3]
Off-Target Inhibition by this compound
TargetIC50 or Effective ConcentrationCell Type/Model
VSORCIC50 of 5.38 µM and 6.26 µMPS120 and PCT cells, respectively[5]
CaCCInhibition observed at concentrations used to inhibit CFTR (5-10 µM)[2][6]T84 cells[4]
Mitochondrial FunctionIncreased ROS production starting at 0.2 µM[2]Various cell lines[2]
αβγ-ENaC49.6 ± 3.96% inhibition at 10 µMXenopus oocytes[9]
δβγ-ENaC43.63 ± 2.3% inhibition at 10 µMXenopus oocytes[9]
Orai1Significant block of whole-cell currentsTransfected HEK293T cells[9]

Mandatory Visualizations

GlyH101_Mechanism_of_Action cluster_cell_membrane Cell Membrane CFTR_channel Extracellular CFTR Channel Pore Intracellular CFTR_channel:f1->Cl_ion_in Blocked GlyH101 This compound GlyH101->CFTR_channel:f0 Binds to extracellular side Block Pore Occlusion Cl_ion_out Cl- Cl_ion_out->CFTR_channel:f1 Block->CFTR_channel:f1

Caption: Mechanism of this compound action on the CFTR channel.

GlyH101_Troubleshooting_Logic Start Experiment with this compound Shows Unexpected Results Check_Voltage Is Membrane Potential Controlled and Consistent? Start->Check_Voltage Check_CFTR_Expression Are you using a CFTR-expressing cell line? Check_Voltage->Check_CFTR_Expression Yes Adjust_Protocol Adjust this compound concentration and/or exposure time Check_Voltage->Adjust_Protocol No Consider_Off_Target Consider Off-Target Effects (VSORC, CaCC, Mitochondria, etc.) Check_CFTR_Expression->Consider_Off_Target Yes Check_CFTR_Expression->Consider_Off_Target No (Inhibition observed) Use_Controls Use CFTR-knockout cells or alternative inhibitors as controls Consider_Off_Target->Use_Controls Use_Controls->Adjust_Protocol End Interpret Results with Caution Adjust_Protocol->End

Caption: Troubleshooting workflow for experiments using this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring CFTR Inhibition

Objective: To measure the voltage-dependent inhibition of CFTR chloride currents by this compound.

Materials:

  • Cells expressing CFTR (e.g., Fischer Rat Thyroid (FRT) cells stably expressing human CFTR)

  • Borosilicate glass capillaries for patch pipettes

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Perfusion system

Solutions:

  • Extracellular (Bath) Solution: 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4 with NMDG.

  • Intracellular (Pipette) Solution: 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 4 mM ATP, 0.1 mM GTP, pH 7.2 with NMDG.

  • CFTR Activators: Forskolin (B1673556) (10 µM) and IBMX (100 µM) or CPT-cAMP (100 µM).

  • This compound Stock Solution: 10 mM this compound in DMSO.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip with cells in the recording chamber on the microscope stage.

    • Perfuse the cells with the extracellular solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • CFTR Activation:

    • Clamp the cell at a holding potential of -40 mV.

    • Perfuse the cell with the extracellular solution containing CFTR activators (e.g., forskolin and IBMX) to stimulate CFTR chloride currents. Wait for the current to reach a stable maximum.

  • Application of this compound and Voltage-Step Protocol:

    • Once a stable CFTR current is achieved, apply different concentrations of this compound via the perfusion system.

    • To assess voltage-dependence, apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 400 ms (B15284909) each).

    • Record the current responses at each voltage step before and after the application of this compound.

  • Data Analysis:

    • Measure the steady-state current amplitude at each voltage step.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the percentage of inhibition at each voltage and this compound concentration.

    • Determine the apparent inhibitory constant (Ki) at different membrane potentials by fitting the dose-response data to the Hill equation.

Short-Circuit Current (Isc) Measurement in Polarized Epithelial Monolayers

Objective: To measure the effect of this compound on net ion transport, specifically CFTR-mediated chloride secretion, across a polarized epithelial monolayer.

Materials:

  • Polarized epithelial cells (e.g., T84 or Calu-3) grown on permeable supports (e.g., Transwell inserts).

  • Ussing chamber system with voltage-clamp amplifier.

  • Ag/AgCl electrodes and 3 M KCl agar (B569324) bridges.

Solutions:

  • Ringer's Solution: 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose. Gas with 95% O2/5% CO2 to maintain pH 7.4.

  • CFTR Activators: Forskolin (10 µM) and IBMX (100 µM).

  • This compound Stock Solution: 10 mM this compound in DMSO.

Procedure:

  • Monolayer Preparation: Culture epithelial cells on permeable supports until a confluent and high-resistance monolayer is formed (transepithelial electrical resistance > 1000 Ω·cm²).

  • Ussing Chamber Setup:

    • Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both compartments with pre-warmed and gassed Ringer's solution.

    • Maintain the temperature at 37°C.

    • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

  • Experimental Protocol:

    • Allow the baseline Isc to stabilize.

    • To stimulate CFTR-mediated chloride secretion, add CFTR activators (e.g., forskolin and IBMX) to the basolateral side. This should induce an increase in Isc.

    • Once the stimulated Isc reaches a stable plateau, add this compound to the apical compartment in a cumulative, dose-dependent manner.

    • Record the change in Isc after the addition of each concentration of this compound.

  • Data Analysis:

    • Calculate the peak increase in Isc after stimulation.

    • Determine the percentage inhibition of the stimulated Isc by each concentration of this compound.

    • Plot the dose-response curve and calculate the IC50 value for this compound inhibition.

References

GlyH-101 Technical Support Center: Optimizing Concentration and Mitigating Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of GlyH-101, a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to optimizing this compound concentration to avoid cellular toxicity while maintaining experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro experiments?

A1: The optimal starting concentration of this compound is highly dependent on the cell type and the specific activity of the CFTR channels being studied. For initial experiments, a concentration range of 1 µM to 10 µM is recommended. The apparent inhibitory constant (Ki) for this compound is voltage-dependent, ranging from 1.4 µM at +60 mV to 5.6 µM at -60 mV in whole-cell patch-clamp studies.[1][2][3] A dose-response experiment is crucial to determine the minimal effective concentration for your specific experimental setup.

Q2: I am observing significant cell death in my experiments. What could be the cause and how can I mitigate it?

A2: Significant cell death, or cytotoxicity, can occur with this compound, particularly at higher concentrations and with prolonged exposure. Studies have shown that while this compound may not affect cell viability at concentrations up to 20 µM with a 24-hour exposure, cytotoxic effects can be observed at higher concentrations.[4][5][6] One study noted a decrease in cell viability at concentrations higher than 5 µM in non-CFTR-expressing PS120 cells.[6]

To mitigate cytotoxicity, consider the following:

  • Reduce Concentration: Determine the lowest effective concentration of this compound for CFTR inhibition in your system by performing a dose-response curve.

  • Limit Exposure Time: Reduce the incubation time with this compound to the minimum required to achieve the desired effect.

  • Cell Line Sensitivity: Be aware that different cell lines may have varying sensitivities to this compound.

  • Monitor Off-Target Effects: Be mindful of potential off-target effects that could contribute to cytotoxicity (see Q3).

Q3: Are there any known off-target effects of this compound that could contribute to toxicity?

A3: Yes, this compound is known to have several off-target effects, which can contribute to unexpected experimental results and toxicity. At concentrations used to inhibit CFTR, this compound has been shown to inhibit other chloride channels, such as the Volume-Sensitive Outwardly Rectifying (VSOR) chloride channel and the Calcium-Activated Chloride Channel (CaCC).[4][5][6] Additionally, this compound can inhibit cation channels, including the epithelial Na+ channel (ENaC) and Orai1-mediated store-operated calcium entry (SOCE).[7] It has also been reported to target mitochondrial functions independently of its effect on chloride channels.[8] These off-target effects should be carefully considered when interpreting experimental data.

Q4: How does the inhibitory potency of this compound vary?

A4: The inhibitory potency of this compound is influenced by several factors. It exhibits voltage-dependent inhibition of CFTR, being more potent at positive membrane potentials.[1][2][3] Its apparent potency is also reduced by lowering the extracellular chloride concentration.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Cell Viability, but No CFTR Inhibition This compound concentration is too low. Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions.
Poor solubility of this compound. Ensure this compound is fully dissolved. It has a water solubility of approximately 1 mM.[1][2][3] Stock solutions are often prepared in DMSO.
Significant Cell Toxicity This compound concentration is too high. Reduce the concentration to the minimal effective dose determined from your dose-response curve.
Prolonged exposure to this compound. Minimize the incubation time to what is necessary for the experiment.
Off-target effects. Consider if inhibition of other channels (VSOR, CaCC, ENaC, Orai1) could be contributing to the observed toxicity.[4][5][6][7]
Inconsistent or Unexpected Results Off-target effects of this compound. Be aware of the known off-target effects and consider using additional, more specific inhibitors to confirm that the observed effect is due to CFTR inhibition.
Voltage-dependent inhibition. Consider the membrane potential of your cells, as this can affect the potency of this compound.[1][2][3]

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound on CFTR

Parameter Value Conditions Reference
Apparent Ki1.4 µM+60 mV[1][2][3]
Apparent Ki5.6 µM-60 mV[1][2][3]
Ki4.3 µMCFTR-expressing FRT cells[8]

Table 2: Cytotoxicity of this compound

Cell Line Concentration Exposure Time Effect Reference
CFTR-expressing kidney PCT cells20 µM24 hNo significant effect on cell viability[4][5][6]
CFTR-expressing kidney PCT cells> 20 µM24 hCytotoxic[4][5][6]
Non-CFTR-expressing PS120 cells> 5 µMNot specifiedDecreased cell viability[6]

Table 3: Off-Target Inhibition by this compound

Target Effect Concentration Range Reference
VSORCInhibition5-10 µM[4][5][6]
CaCCInhibition5-10 µM[4][5][6]
ENaCInhibition10 µM[7]
Orai1 (SOCE)Inhibition10 µM[7]
Mitochondrial FunctionAlteredNot specified[8]

Experimental Protocols

Protocol 1: Determining the Effective Concentration of this compound using a YFP-Based Iodide Influx Assay

This protocol is adapted from methods used in the initial discovery of this compound.[1]

  • Cell Culture: Plate cells co-expressing wild-type CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q) in a 96-well plate.

  • CFTR Activation: Incubate the cells with a CFTR-activating cocktail (e.g., 10 µM forskolin, 100 µM IBMX, and 20 µM apigenin) for 15 minutes at 37°C.

  • This compound Application: Add varying concentrations of this compound (e.g., 0.1 µM to 50 µM) to the wells and incubate for the desired time.

  • Iodide Influx: Induce iodide influx by rapidly adding an iodide-containing solution.

  • Fluorescence Measurement: Measure the rate of YFP fluorescence quenching, which is proportional to the rate of iodide influx and thus CFTR activity.

  • Data Analysis: Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol 2: Assessing this compound Cytotoxicity using a Live/Dead Viability/Cytotoxicity Assay

This protocol is based on methods described for assessing the toxicity of CFTR inhibitors.[9][10]

  • Cell Culture: Seed cells in a 96-well plate and grow to confluence.

  • This compound Treatment: Expose the cells to a range of this compound concentrations (e.g., 1 µM to 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Staining: Prepare a working solution of Live/Dead staining reagents (e.g., calcein-AM for live cells and ethidium (B1194527) homodimer-1 for dead cells) in a suitable buffer (e.g., PBS).

  • Incubation: Remove the culture medium, wash the cells with PBS, and incubate with the staining solution according to the manufacturer's instructions (typically 30-45 minutes at room temperature, protected from light).

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

  • Quantification: Count the number of live and dead cells in multiple fields of view for each condition to determine the percentage of cell viability.

Visualizations

GlyH101_Signaling_Pathways cluster_intended Intended Target cluster_offtarget Off-Targets CFTR CFTR Cl- Channel VSORC VSORC CaCC CaCC ENaC ENaC Orai1 Orai1 (SOCE) Mito Mitochondria GlyH101 This compound GlyH101->CFTR Inhibition GlyH101->VSORC Inhibition GlyH101->CaCC Inhibition GlyH101->ENaC Inhibition GlyH101->Orai1 Inhibition GlyH101->Mito Altered Function GlyH101_Toxicity_Workflow start Start: Hypothesis This compound concentration affects cell viability dose_response Perform Dose-Response Experiment (e.g., YFP Iodide Influx Assay) start->dose_response determine_ec50 Determine Minimal Effective Concentration (EC50) dose_response->determine_ec50 cytotoxicity_assay Perform Cytotoxicity Assay (e.g., Live/Dead Staining) determine_ec50->cytotoxicity_assay analyze_viability Analyze Cell Viability at Different Concentrations cytotoxicity_assay->analyze_viability compare Compare EC50 with Toxicity Threshold analyze_viability->compare optimal_conc Optimal Concentration Identified (Effective and Non-Toxic) compare->optimal_conc EC50 < Toxicity Threshold adjust_conc Adjust Concentration or Exposure Time compare->adjust_conc EC50 ≥ Toxicity Threshold adjust_conc->dose_response

References

Troubleshooting inconsistent GlyH-101 results in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during cell culture experiments with GlyH-101.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here you will find a list of common problems, their potential causes, and recommended solutions to help you obtain consistent and reliable data with this compound.

Q1: Why am I seeing variable or lower-than-expected inhibition of CFTR activity with this compound?

Possible Causes:

  • Incorrect Concentration: The effective concentration of this compound can be cell-type dependent. The reported Ki for CFTR inhibition ranges from 1.4 µM to 5.6 µM, and this potency can be influenced by membrane potential and extracellular chloride concentration[1][2][3].

  • Compound Stability and Solubility: While this compound has better aqueous solubility (~1 mM in water) than other CFTR inhibitors like CFTRinh-172, improper storage or handling can affect its stability and potency[1][2][3]. Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C[4][5]. Repeated freeze-thaw cycles should be avoided.

  • Experimental Conditions: The inhibitory effect of this compound is voltage-dependent, showing stronger inhibition at positive membrane potentials[1][2][3]. Changes in the electrochemical gradient, such as lowered extracellular Cl-, can reduce its apparent potency[1][2][3].

  • Assay Sensitivity: The method used to measure CFTR activity (e.g., YFP-halide influx, Ussing chamber, patch-clamp) has varying sensitivities and potential for artifacts.

Troubleshooting Steps:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and experimental conditions. A typical starting range is 1-10 µM.

  • Ensure Proper Handling: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure complete solubilization in your culture medium.

  • Control Experimental Parameters: Maintain consistent ionic compositions and temperature in your buffers. Be aware of the voltage-dependence of this compound's action, especially in electrophysiological assays.

  • Validate Assay Performance: Use a positive control for CFTR activation (e.g., forskolin (B1673556) and IBMX) to ensure the assay is working correctly.

Q2: I am observing unexpected cellular effects or cytotoxicity after treating cells with this compound. What could be the cause?

Possible Causes:

  • High Concentration: this compound can induce cytotoxicity at higher concentrations. Studies have shown a significant decrease in cell viability at concentrations of 50 µM, with some effects observed at concentrations as low as 10-20 µM after 24 hours of exposure[6][7][8][9].

  • Off-Target Effects: this compound is not entirely specific to CFTR. It has been shown to inhibit other chloride channels such as the Volume-Sensitive Outwardly Rectifying (VSORC) anion channel and Calcium-Activated Chloride Channels (CaCC) at concentrations used to fully inhibit CFTR (5-10 µM)[6][7][9]. It can also affect mitochondrial function and epithelial cation channels[10].

  • Prolonged Incubation: Long exposure times, even at lower concentrations, can lead to cytotoxicity[6][7][8][9].

Troubleshooting Steps:

  • Determine Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line and incubation time.

  • Use the Lowest Effective Concentration: Based on your dose-response and cytotoxicity data, use the lowest concentration of this compound that effectively inhibits CFTR to minimize off-target effects.

  • Consider Off-Target Inhibition: Be aware of the potential for this compound to inhibit other channels in your experimental system. If your cells express VSORC or CaCCs, consider the implications for your results.

  • Minimize Incubation Time: Use the shortest incubation time necessary to achieve the desired CFTR inhibition. This compound is a rapid inhibitor, often acting within minutes[1][2][3].

Q3: My results are inconsistent from one experiment to the next. How can I improve reproducibility?

Possible Causes:

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can impact the expression and function of CFTR and other channels, leading to variable responses to this compound.

  • Reagent Variability: Inconsistent preparation of stock solutions and media can introduce variability. The pH of the buffer can also affect this compound's activity, although it is reported to be stable between pH 6.5 and 8.0[1][2][3].

  • Procedural Differences: Minor variations in experimental procedures, such as incubation times and washing steps, can lead to inconsistent results.

Troubleshooting Steps:

  • Standardize Cell Culture: Use cells within a consistent range of passage numbers. Seed cells at a consistent density to ensure similar confluency at the time of the experiment. Regularly monitor cell health.

  • Prepare Reagents Consistently: Prepare large batches of media and buffers to reduce variability. Aliquot and store this compound stock solutions to avoid repeated freeze-thaw cycles.

  • Develop a Detailed Protocol: Create and adhere to a standardized, step-by-step protocol for your experiments.

  • Include Appropriate Controls: Always include positive (CFTR activator) and negative (vehicle control, e.g., DMSO) controls in every experiment to monitor for consistency.

Data Presentation

Table 1: Reported Inhibitory Concentrations of this compound

TargetCell Line/SystemAssay TypeReported IC50 / KiReference
CFTRFRT cellsApical Cl- currentKi = 4.3 µM[11]
CFTRFRT cellsWhole-cell patch clampKi = 1.4 µM at +60mV[1][2][3]
CFTRFRT cellsWhole-cell patch clampKi = 5.6 µM at -60mV[1][2][3]
VSORCPS120 cellsWhole-cell patch clampIC50 = 5.38 µM[4]
VSORCPCT cellsWhole-cell patch clampIC50 = 6.26 µM[4]
CaCCMouse kidney epithelial cellsWhole-cell patch clampInhibition observed at 5-10 µM[6][7][9]

Table 2: Cytotoxicity of this compound

Cell LineIncubation TimeConcentrationEffectReference
Kidney cells24 hours1-20 µMNo significant effect on viability[6][7][9]
Kidney cells24 hours50 µMSignificant decrease in viability[6][7][8][9]
PS120 cells24 hours> 5 µMDecreased cell viability[6][7][8][9]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a YFP-Halide Influx Assay

This protocol is designed to establish a dose-response curve for this compound inhibition of CFTR in a high-throughput format.

Materials:

  • Cells stably co-expressing CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • 96-well black, clear-bottom plates.

  • Chloride-containing buffer (e.g., PBS).

  • Iodide-containing buffer (Chloride-containing buffer with 100 mM NaI replacing 100 mM NaCl).

  • CFTR agonist cocktail (e.g., 10 µM Forskolin + 100 µM IBMX).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the CFTR- and YFP-expressing cells into a 96-well plate and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in chloride-containing buffer. Include a vehicle control (DMSO) and a no-treatment control.

  • Assay: a. Wash the cells three times with chloride-containing buffer. b. Add the this compound dilutions and controls to the respective wells and incubate for 15 minutes at 37°C. c. Place the plate in the fluorescence plate reader and begin recording the baseline YFP fluorescence. d. Add the CFTR agonist cocktail to all wells. e. After 15 minutes of stimulation, rapidly add the iodide-containing buffer to induce iodide influx. f. Continue to record the fluorescence quenching over time.

  • Data Analysis: a. Calculate the initial rate of fluorescence quenching for each well. b. Normalize the rates to the vehicle control. c. Plot the normalized rates against the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay

This protocol measures cell viability by assessing the metabolic activity of the cells.

Materials:

  • Cells of interest.

  • 96-well clear plates.

  • Complete culture medium.

  • This compound stock solution.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM).

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Express the results as a percentage of the vehicle control (untreated cells). c. Plot cell viability against this compound concentration.

Visualizations

GlyH101_Action_Pathway cluster_membrane Cell Membrane CFTR CFTR Channel VSORC VSORC CaCC CaCC GlyH101 This compound GlyH101->CFTR Inhibits (Primary Target) GlyH101->VSORC Inhibits (Off-Target) GlyH101->CaCC Inhibits (Off-Target) cAMP cAMP Agonists (e.g., Forskolin) cAMP->CFTR Activates

Caption: Mechanism of action of this compound on CFTR and its off-target effects.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Check_Viability Is there unexpected cytotoxicity? Check_Concentration->Check_Viability Yes Dose_Response Perform Dose-Response (Protocol 1) Check_Concentration->Dose_Response No Check_Reagents Are reagents and cells consistent? Check_Viability->Check_Reagents No MTT_Assay Perform Viability Assay (Protocol 2) Check_Viability->MTT_Assay Yes Standardize_Protocol Standardize cell culture and reagent handling Check_Reagents->Standardize_Protocol No Consistent_Results Obtain Consistent Results Check_Reagents->Consistent_Results Yes Dose_Response->Check_Viability Analyze_Off_Target Consider off-target effects and adjust concentration MTT_Assay->Analyze_Off_Target Standardize_Protocol->Consistent_Results Analyze_Off_Target->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Impact of extracellular chloride concentration on GlyH-101 potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GlyH-101, a pore-occluding inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a reversible, voltage-dependent inhibitor that blocks the CFTR chloride channel. It is believed to function by occluding the channel pore near its external entrance, thereby physically preventing the passage of chloride ions.[1][2][3][4] This mechanism is characterized by fast channel closures observed within bursts of channel openings in patch-clamp studies.[1][2][3][5][6]

Q2: How does extracellular chloride concentration affect the potency of this compound?

A2: The apparent inhibitory potency of this compound is dependent on the extracellular chloride concentration. Lowering the extracellular chloride concentration has been shown to reduce the potency of this compound.[1][2][3][5][6][7] Therefore, it is crucial to maintain a consistent and known chloride concentration in your experimental buffer to ensure reproducible results.

Q3: Is the inhibitory effect of this compound dependent on voltage?

A3: Yes, the inhibition of CFTR by this compound is voltage-dependent, showing strong inward rectification.[1][2][3][5] This means that the inhibitory constant (Ki) increases at more negative membrane potentials. For example, the apparent Ki can increase from approximately 1.4 µM at +60 mV to 5.6 µM at -60 mV.[1][2][3]

Q4: What is the recommended solvent and storage for this compound?

A4: this compound is soluble in DMSO, with stock solutions of up to 100 mM being achievable. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.

Q5: Are there known off-target effects for this compound?

A5: Yes, while this compound is a potent CFTR inhibitor, some studies have reported off-target effects. At concentrations typically used to inhibit CFTR, this compound has been shown to also inhibit the volume-sensitive outwardly rectifying (VSORC) chloride channel and the Ca2+-dependent chloride channel (CaCC).[8][9] It may also affect other ion channels, such as the epithelial sodium channel (ENaC) and Orai1.[10] Researchers should be aware of these potential off-target effects when interpreting their data.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Lower than expected this compound potency. Low extracellular chloride concentration: The potency of this compound is reduced in low extracellular chloride.[3][7]Verify the chloride concentration in your experimental buffer. Ensure it is consistent across experiments, ideally at a physiological concentration (e.g., 150 mM) for maximal potency.
Membrane potential: The inhibitory effect of this compound is voltage-dependent.[1][2][3]Be aware of the membrane potential in your experimental system. The apparent Ki will be higher at more negative potentials.
Incorrect drug concentration: Errors in serial dilutions or stock concentration calculation.Prepare fresh dilutions from a new stock solution. Confirm the molecular weight of your specific lot of this compound for accurate stock preparation.
Degradation of this compound: Improper storage of stock solutions.Aliquot stock solutions and store them at -20°C. Avoid repeated freeze-thaw cycles.
Inconsistent results between experiments. Variability in experimental conditions: Fluctuations in temperature, pH, or cell passage number.Standardize all experimental parameters. This compound's inhibitory potency is independent of pH in the range of 6.5-8.0.[1][2][3][6]
Presence of other active chloride channels: Your experimental system may have other chloride channels that are not inhibited by this compound, or are also affected by it, complicating the interpretation of results.[8]Use specific activators for CFTR (e.g., forskolin) to isolate its activity. Consider using other, structurally different CFTR inhibitors as controls.
Cell viability is affected. High concentration of this compound or prolonged exposure: this compound can be cytotoxic at higher concentrations.[8]Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell type that minimizes cytotoxicity.

Data Presentation

Table 1: Voltage-Dependent Inhibition of CFTR by this compound

This table summarizes the apparent inhibitory constant (Ki) of this compound on CFTR at different membrane potentials. The data indicates a stronger inhibitory effect at positive membrane potentials.

Membrane Potential (mV)Apparent Inhibitory Constant (Ki) (µM)
+601.4 ± 0.4
+203.8 ± 0.2
-205.0 ± 0.3
-605.6 ± 0.4

Data adapted from Muanprasat et al., 2004.[1][3]

Table 2: Effect of Extracellular Chloride Concentration on this compound Potency

This table illustrates the qualitative effect of altering extracellular chloride concentration on the potency of this compound. A dose-response relationship has been observed, showing reduced potency at lower chloride concentrations.[3][7]

Extracellular Cl- ConcentrationApparent this compound Potency
High (e.g., 150 mM)Higher
Low (e.g., 20 mM)Lower

Data presented is qualitative based on dose-response curves from Muanprasat et al., 2004.[3][7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Assay to Determine this compound Potency

This protocol outlines the general steps for assessing the inhibitory effect of this compound on CFTR chloride currents using the whole-cell patch-clamp technique.

  • Cell Preparation:

    • Culture cells expressing CFTR (e.g., Fischer Rat Thyroid (FRT) cells) on glass coverslips to sub-confluence.

    • Mount the coverslip onto the recording chamber of the patch-clamp setup.

  • Solutions:

    • Extracellular (Bath) Solution: Prepare a solution containing (in mM): 140 NMDG-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NMDG. For low chloride experiments, replace NMDG-Cl with NMDG-Gluconate.

    • Intracellular (Pipette) Solution: Prepare a solution containing (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, and 1 EGTA. Adjust pH to 7.2 with NMDG. Include 1 mM ATP and 0.1 mM GTP in the pipette solution.

    • CFTR Activator: Prepare a stock solution of Forskolin (e.g., 10 mM in DMSO) to activate CFTR. The final concentration is typically 5-10 µM.

    • This compound Solutions: Prepare a series of dilutions of this compound in the extracellular solution to achieve the desired final concentrations for the dose-response curve.

  • Electrophysiological Recording:

    • Obtain a giga-ohm seal and establish a whole-cell configuration.

    • Clamp the cell at a holding potential of -40 mV.

    • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit membrane currents.

    • Activate CFTR by perfusing the bath with the forskolin-containing extracellular solution.

    • Once a stable CFTR current is established, perfuse the chamber with increasing concentrations of this compound.

    • Record the current at each this compound concentration.

    • Perform a washout step by perfusing with the this compound-free, forskolin-containing solution to check for reversibility.

  • Data Analysis:

    • Measure the steady-state current amplitude at a specific voltage (e.g., +60 mV) for each this compound concentration.

    • Calculate the percentage of inhibition for each concentration relative to the maximal activated current.

    • Plot the percentage of inhibition against the this compound concentration and fit the data with the Hill equation to determine the IC50 or Ki.

Visualizations

cluster_0 Troubleshooting this compound Potency Issues start Start: Lower than expected This compound potency check_cl Check Extracellular Chloride Concentration start->check_cl is_low Is [Cl-] low? check_cl->is_low adjust_cl Adjust [Cl-] to physiological levels (e.g., 150 mM) is_low->adjust_cl Yes check_voltage Consider Membrane Potential (Voltage-Dependence) is_low->check_voltage No end_node Re-evaluate Potency adjust_cl->end_node check_drug Verify Drug Concentration & Stability check_voltage->check_drug check_drug->end_node cluster_cftr CFTR Channel extracellular Extracellular Space cftr_pore CFTR Pore intracellular Intracellular Space block Pore Occlusion cftr_pore->block Inhibition of Cl- flow glyh101 This compound glyh101->cftr_pore Binds to external entrance cl_ion Cl- cl_ion->cftr_pore Normal Flow

References

Non-specific binding of GlyH-101 in experimental systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the non-specific binding of GlyH-101 in experimental systems. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a glycine (B1666218) hydrazide that functions as a pore-occluding inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] It binds to a site near the external entrance of the CFTR pore, thereby physically blocking the passage of chloride ions.[1][2][3] This inhibition is reversible and occurs rapidly, within minutes of application.[1][2] The blocking action of this compound is voltage-dependent, showing stronger inhibition at positive membrane potentials.[1][2][4]

Q2: I am observing effects in my experiment that don't seem to be related to CFTR inhibition. Is it possible that this compound has off-target effects?

Yes, it is highly likely. Numerous studies have reported significant off-target effects and non-specific binding of this compound. At concentrations typically used to inhibit CFTR, this compound has been shown to affect other ion channels and cellular processes.[5][6][7] Therefore, it is crucial to consider these non-specific effects when interpreting your experimental data.

Q3: What are the known off-targets of this compound?

This compound has been demonstrated to inhibit several other channels and cellular functions, including:

  • Volume-Sensitive Outwardly Rectifying (VSORC) Cl⁻ Channels: this compound inhibits VSORC conductance at concentrations similar to those used for CFTR inhibition.[5][8][9]

  • Ca²⁺-Activated Cl⁻ Channels (CaCC): Inhibition of CaCC has also been observed.[5][9]

  • Store-Operated Calcium Entry (SOCE): this compound can block SOCE, likely through the inhibition of Orai1-mediated currents.[6] This effect has been observed in cells that do not express CFTR.[6]

  • Epithelial Na⁺ Channel (ENaC): Both αβγ-ENaC and δβγ-ENaC isoforms are inhibited by this compound.[6]

  • Mitochondrial Function: Like other CFTR inhibitors, this compound has been shown to target mitochondrial functions independently of its effect on chloride channels.[7][8]

  • Cell Viability and Proliferation: At higher concentrations (typically >5-10 µM) and with prolonged exposure (e.g., 24 hours), this compound can exhibit cytotoxicity and antiproliferative activity.[5][8][10]

Troubleshooting Guides

Issue: Unexpected or inconsistent results when using this compound.

This is a common issue and can often be attributed to the non-specific effects of this compound. The following troubleshooting workflow can help you dissect the on-target versus off-target effects in your experiments.

troubleshooting_workflow start Start: Unexpected Results with this compound q1 Is the effect observed in a CFTR-negative cell line? start->q1 res1_yes Likely Off-Target Effect q1->res1_yes Yes res1_no Potentially On-Target (CFTR-mediated) q1->res1_no No q2 Does a structurally different CFTR inhibitor produce the same effect? res2_yes Increases confidence in On-Target Effect q2->res2_yes Yes res2_no Suggests Off-Target Effect of this compound q2->res2_no No q3 Is the effect still present when using a lower concentration of this compound? res3_yes Concentration-dependent Off-Target Effect is possible q3->res3_yes Yes res3_no Consider On-Target Effect or potent Off-Target Effect q3->res3_no No q4 Have you tested for cytotoxicity? res4_yes Observed effect may be due to cell death q4->res4_yes Yes res4_no Proceed with further validation q4->res4_no No conclusion Conclusion: Interpret data with caution, acknowledging potential off-target effects. res1_yes->conclusion res1_no->q2 res2_yes->q3 res2_no->conclusion res3_yes->conclusion res3_no->q4 res4_yes->conclusion res4_no->conclusion patch_clamp_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis prep_cells Prepare Cells giga_seal Establish Giga-seal prep_cells->giga_seal prep_pipette Prepare Pipette prep_pipette->giga_seal prep_solutions Prepare Solutions prep_solutions->giga_seal whole_cell Achieve Whole-Cell giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline activate Activate Target Channel baseline->activate inhibit Apply this compound activate->inhibit measure Measure Current Amplitude inhibit->measure calculate Calculate % Inhibition measure->calculate fit Fit Dose-Response Curve calculate->fit on_vs_off_target cluster_hypothesis Hypothesis cluster_validation Validation Strategy cluster_conclusion Conclusion hypothesis This compound produces a biological effect q1 Is the target (CFTR) present and functional? hypothesis->q1 q4 Is the effect observed in a system lacking the primary target? hypothesis->q4 q2 Does a different CFTR inhibitor replicate the effect? q1->q2 Yes off_target Off-Target Effect q1->off_target No q3 Does an inactive analog of this compound fail to produce the effect? q2->q3 Yes q2->off_target No on_target On-Target Effect q3->on_target Yes q3->off_target No q4->on_target No q4->off_target Yes

References

How to minimize GlyH-101 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use and handling of GlyH-101 to ensure experimental success and minimize degradation of the compound in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

A: this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]

Q2: What is the best solvent for preparing a this compound stock solution?

A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[2][3][4] It is soluble in DMSO up to at least 58 mg/mL (117.61 mM).[1] For optimal results, use fresh, anhydrous (non-hygroscopic) DMSO, as moisture can negatively impact solubility.[3]

Q3: How should I store the this compound stock solution?

A: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1][3] Some sources suggest stock solutions are stable for up to 3 months at -20°C.[4]

Q4: How stable is this compound in aqueous/buffer solutions?

A: this compound is sparingly soluble in aqueous buffers and is susceptible to degradation.[2] It is strongly recommended to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution on the day of use. Do not store aqueous solutions of this compound for more than one day. [2]

Q5: Does pH affect the stability and activity of this compound?

A: The inhibitory potency of this compound on its primary target, CFTR, is independent of pH within the physiological range of 6.5 to 8.0.[5][6] However, as a glycine (B1666218) hydrazide, it is structurally related to compounds that are more stable at neutral pH and more prone to hydrolysis in acidic conditions. Therefore, maintaining a pH between 6.5 and 8.0 is advisable for both activity and stability.

Q6: Is this compound sensitive to light or oxygen?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity or inconsistent results Degradation of this compound in aqueous working solution.Prepare fresh working solutions from a frozen DMSO stock aliquot for every experiment. Do not use aqueous solutions that are more than a few hours old.
Degradation of DMSO stock solution.Ensure stock solutions have not been subjected to multiple freeze-thaw cycles. Use aliquots stored correctly at -20°C or -80°C. If in doubt, prepare a fresh stock solution from powder.
Precipitation observed in aqueous working solution Poor aqueous solubility.This compound has limited water solubility (~1 mM).[5][6] Ensure the final concentration in your aqueous buffer does not exceed its solubility limit. When diluting from a DMSO stock, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. The final DMSO concentration should be kept low and consistent across experiments.
Unexpected biological effects or cytotoxicity Off-target effects of this compound.Be aware that at concentrations used to inhibit CFTR, this compound can also inhibit other channels like VSORC and CaCC.[7][8] Cytotoxicity has been observed at higher concentrations (>20 µM) with prolonged (24h) exposure.[8] Run appropriate controls and consider using the lowest effective concentration for your target.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Formulation Storage Temperature Duration Source(s)
Powder -20°CUp to 3 years[1]
4°CUp to 2 years[1]
Stock Solution in DMSO -80°CUp to 2 years[1][3]
-20°CUp to 1 year[1][3]
Working Solution in Aqueous Buffer Room Temperature or 4°CNot Recommended (Use Immediately) [2]

Table 2: Solubility of this compound

Solvent Solubility Source(s)
DMSO ≥ 58 mg/mL (~118 mM)[1]
Dimethylformamide (DMF) ~30 mg/mL[2]
Water / Aqueous Buffer ~1 mM[5][6]
1:1 Solution of DMF:PBS (pH 7.2) ~0.5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 493.15 g/mol .

    • Example: For 1 mg of this compound: Volume (L) = (0.001 g / 493.15 g/mol ) / 10 mol/L = 0.00020278 L = 202.78 µL.

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial of this compound powder.

  • Mixing: Vortex or sonicate gently until the powder is completely dissolved. Ensure the solution is clear.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solution
  • Thawing: Retrieve a single aliquot of the frozen this compound DMSO stock solution. Thaw it completely at room temperature.

  • Dilution: Add the required volume of the DMSO stock solution to your pre-warmed experimental aqueous buffer to achieve the final desired concentration. It is critical to add the DMSO stock to the buffer while gently vortexing to facilitate mixing and prevent precipitation.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately in your experiment. Do not store it. Ensure the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls.

Visual Guides

GlyH101_Stability_Factors Powder This compound Powder DMSO_Stock Stock in anhy. DMSO Powder->DMSO_Stock -20°C / -80°C (Years) Stable Stable this compound Powder->Stable Aqueous_Solution Aqueous Solution DMSO_Stock->Aqueous_Solution Dilute Fresh DMSO_Stock->Stable Aqueous_Solution->Stable Use Immediately Degraded Degraded this compound Aqueous_Solution->Degraded < 24 hours Hydrolysis Hydrolysis Hydrolysis->Degraded pH < 6.5 (Increased Rate) Oxidation Oxidation Oxidation->Degraded Air Exposure Light Light Exposure Light->Degraded UV/Light FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degraded Repeated Cycles

Caption: Factors influencing the stability of this compound.

GlyH101_Workflow start Start: This compound Powder prepare_stock 1. Dissolve in anhydrous DMSO start->prepare_stock aliquot 2. Aliquot into single-use tubes prepare_stock->aliquot store 3. Store at -80°C or -20°C (Protect from light) aliquot->store thaw 4. Thaw one aliquot at room temp store->thaw dilute 5. Dilute into experimental buffer thaw->dilute use 6. Use Immediately in experiment dilute->use discard Discard unused aqueous solution dilute->discard If not used immediately end End of Experiment use->end

Caption: Recommended workflow for this compound solution preparation.

References

Validation & Comparative

A Head-to-Head Comparison of GlyH-101 and CFTRinh-172 for CFTR Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor is critical for the accurate study of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel and the development of novel therapeutics. This guide provides a comprehensive, data-driven comparison of two widely used CFTR inhibitors: GlyH-101 and CFTRinh-172.

This document outlines their distinct mechanisms of action, presents a quantitative comparison of their performance, details common experimental protocols for their evaluation, and discusses their respective advantages and limitations.

Mechanism of Action: A Tale of Two Blockades

This compound and CFTRinh-172 inhibit the CFTR channel through fundamentally different mechanisms. This compound, a glycine (B1666218) hydrazide, acts as a direct pore blocker.[1][2] It physically occludes the external pore of the CFTR channel, preventing the passage of chloride ions.[2][3] This inhibition is voltage-dependent, with its potency being influenced by the membrane potential.[2]

In contrast, CFTRinh-172, a thiazolidinone compound, functions as an allosteric inhibitor.[4] It is thought to bind to a site on the cytoplasmic side of the CFTR protein, remote from the ion-conducting pore.[4] This binding event induces a conformational change in the channel, leading to its closure.

cluster_GlyH101 This compound: Pore Blockade cluster_CFTRinh172 CFTRinh-172: Allosteric Inhibition CFTR_open_G Open CFTR Channel Chloride Ion Flow CFTR_blocked_G Blocked CFTR Channel No Ion Flow GlyH101 This compound GlyH101->CFTR_open_G:head Binds to external pore CFTR_open_C Open CFTR Channel Chloride Ion Flow CFTR_closed_C Closed CFTR Channel No Ion Flow CFTR_open_C->CFTR_closed_C Conformational change CFTRinh172 CFTRinh-172 CFTRinh172->CFTR_open_C Binds to cytoplasmic domain

Figure 1. Mechanisms of CFTR Inhibition.

Performance Data: A Quantitative Comparison

The efficacy and potency of this compound and CFTRinh-172 have been evaluated in numerous studies. The following tables summarize key quantitative data for a side-by-side comparison.

InhibitorClassBinding SiteVoltage DependenceIC50 / Ki
This compound Glycine HydrazideExternal PoreYesKi: 1.4 µM at +60 mV to 5.6 µM at -60 mV[2]
CFTRinh-172 ThiazolidinoneAllosteric (Cytoplasmic)NoKi: ~300 nM[5][6][7]

Table 1. Key characteristics of this compound and CFTRinh-172.

InhibitorOff-Target EffectsCytotoxicity
This compound Inhibits Volume-Sensitive Outwardly Rectifying (VSOR) and Ca2+-activated Cl- channels (CaCC).[8] May also affect mitochondrial function.[9][10]Can induce cell death at concentrations >10 µM with 24h exposure.[3]
CFTRinh-172 Inhibits VSOR channels at concentrations >5 µM.[8] Can induce ROS production and affect mitochondrial function independently of CFTR inhibition.[9][10]More cytotoxic than this compound, with significant effects observed at 5 µM.[3]

Table 2. Documented off-target effects and cytotoxicity.

Experimental Protocols

The characterization of CFTR inhibitors relies on a variety of specialized experimental techniques. Below are detailed methodologies for three key assays.

Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber is a vital tool for measuring ion transport across epithelial cell monolayers.

cluster_workflow Ussing Chamber Experimental Workflow A Mount polarized epithelial cell monolayer in Ussing chamber B Add Ringer's solution to both chambers A->B C Equilibrate and measure baseline short-circuit current (Isc) B->C D Add CFTR agonist (e.g., Forskolin) to stimulate Cl- secretion C->D E Add CFTR inhibitor (this compound or CFTRinh-172) D->E F Measure inhibition of Isc E->F

Figure 2. Ussing Chamber Assay Workflow.

Methodology:

  • Cell Culture: Culture a polarized epithelial cell line (e.g., Fischer Rat Thyroid cells expressing CFTR) on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

  • Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

  • Solutions: Fill both compartments with a physiological Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.

  • Stimulation: Add a CFTR agonist, such as forskolin (B1673556), to the apical chamber to stimulate chloride secretion and increase the Isc.

  • Inhibition: Once a stable stimulated Isc is achieved, add the CFTR inhibitor (this compound or CFTRinh-172) to the appropriate chamber (apical for this compound, typically basolateral for CFTRinh-172, though apical application is also used).

  • Data Analysis: Record the decrease in Isc to determine the inhibitory potency of the compound.

Single-Channel Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through a single CFTR channel.

Methodology:

  • Cell Preparation: Plate cells expressing CFTR on glass coverslips suitable for microscopy.

  • Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with a solution containing the ions to be studied.

  • Seal Formation: Gently press the micropipette against the cell membrane to form a high-resistance "giga-seal," isolating a small patch of the membrane.

  • Recording Configuration: Use the "cell-attached" or "excised-patch" configuration to record channel activity.

  • Channel Gating: Apply stimuli (e.g., ATP and PKA catalytic subunit for excised patches) to open the CFTR channels.

  • Inhibitor Application: Introduce this compound or CFTRinh-172 to the bath solution (for excised patches) or pipette solution.

  • Data Analysis: Analyze the recordings to determine changes in channel open probability, open time, and single-channel conductance.

Forskolin-Induced Swelling (FIS) Assay

The FIS assay is a cell-based functional assay that measures CFTR-dependent fluid transport.

Methodology:

  • Cell Seeding: Plate CFTR-expressing cells in a multi-well plate.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound or CFTRinh-172.

  • Stimulation: Add forskolin to the medium to activate CFTR and induce chloride and fluid secretion into the enclosed luminal space of cell spheroids or organoids.

  • Imaging: Monitor the swelling of the spheroids or organoids over time using live-cell imaging.

  • Data Analysis: Quantify the change in spheroid/organoid size to determine the extent of CFTR-dependent fluid transport and its inhibition.

Signaling Pathways and Inhibition

CFTR is a cAMP-activated channel. Its activation is a key step in epithelial fluid secretion. Both this compound and CFTRinh-172 act downstream of cAMP signaling to inhibit the final step of ion conduction.

cluster_pathway CFTR Activation and Inhibition Pathway Stimulus Hormone/Neurotransmitter GPCR GPCR Stimulus->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Converts PKA Protein Kinase A cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates & Activates IonFlow Chloride Ion Efflux CFTR->IonFlow Inhibitor This compound or CFTRinh-172 Inhibitor->CFTR Inhibits

Figure 3. Simplified CFTR Signaling Pathway.

Conclusion

Both this compound and CFTRinh-172 are potent and valuable tools for studying CFTR function. The choice between them will depend on the specific experimental goals.

  • CFTRinh-172 offers higher potency and a voltage-independent mechanism of action, making it suitable for a wide range of applications. However, its potential for off-target effects on mitochondrial function and its higher cytotoxicity at lower concentrations should be considered.

  • This compound provides a distinct, pore-blocking mechanism that is useful for studying the physical properties of the CFTR channel. Its voltage-dependent nature can be either a useful experimental variable or a confounding factor, depending on the study design.

Researchers should carefully consider the data presented in this guide and consult the primary literature to make an informed decision on the most appropriate inhibitor for their specific research needs. It is also crucial to be mindful of the potential for off-target effects and to include appropriate controls in all experiments.

References

Specificity analysis of GlyH-101 compared to other CFTR inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cystic fibrosis, epithelial transport, and drug discovery, GlyH-101 has emerged as a valuable tool for studying the cystic fibrosis transmembrane conductance regulator (CFTR) protein. However, a comprehensive analysis of its specificity reveals significant interactions with other chloride channels, a critical consideration for the accurate interpretation of experimental results.

This guide provides a detailed comparison of this compound with another widely used CFTR inhibitor, CFTRinh-172, focusing on their inhibitory profiles against CFTR and other key chloride channels. The information presented is supported by experimental data from peer-reviewed studies, offering researchers a clear perspective on the selectivity of these compounds.

Comparative Inhibitory Activity

A comparative analysis of the inhibitory concentrations (IC50) of this compound and CFTRinh-172 highlights differences in their specificity profiles. While both are potent inhibitors of CFTR, this compound demonstrates significant inhibition of other chloride channels at concentrations commonly used to target CFTR.

Inhibitor Target Channel Reported IC50 / Ki Cell Type / Conditions
This compound CFTRKi: 1.4 µM at +60 mV to 5.6 µM at -60 mV[1][2][3][4]CFTR-expressing cells
VSORCInhibition observed at 5-10 µM[1]CFTR-expressing and non-expressing cells
CaCCInhibition observed at 5-10 µM[1]CFTR-expressing cells
CFTRinh-172 CFTRIC50 in the micromolar range[1]CFTR-expressing cells
VSORCInhibition observed at >5 µM[1][5]CFTR-expressing cells
CaCCNo significant effect observed[1][5]CFTR-expressing cells

Experimental Determination of Inhibitor Specificity

The specificity of CFTR inhibitors is primarily assessed using the patch-clamp technique, a powerful electrophysiological method for studying ion channels.

Experimental Protocol: Whole-Cell Patch-Clamp Analysis

This protocol outlines the general steps for evaluating the effect of inhibitors on different chloride channel conductances.

  • Cell Culture: Culture CFTR-expressing cells (e.g., kidney DCT cells) and non-CFTR-expressing cells (e.g., PS120) under standard conditions.

  • Electrophysiological Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.

    • Maintain cells in a bath solution at room temperature.

  • Whole-Cell Configuration: Establish a whole-cell recording configuration.

  • Current Elicitation:

    • Hold the membrane potential at -40 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 400 ms) to elicit membrane currents.

  • Activation of Specific Chloride Currents:

    • CFTR: Perfuse cells with a solution containing a cAMP agonist like forskolin (B1673556) (e.g., 1-10 µM) to activate CFTR channels.[1]

    • VSORC (Volume-Sensitive Outwardly Rectifying Cl⁻ Conductance): Induce cell swelling by replacing the hypertonic bath solution with a hypotonic solution to activate VSORC.[1]

    • CaCC (Calcium-Activated Cl⁻ Conductance): Activate CaCC by introducing a calcium ionophore or an agonist that increases intracellular calcium.

  • Inhibitor Application: Once a stable baseline current is established for the activated channel, perfuse the cells with increasing concentrations of the inhibitor (e.g., this compound or CFTRinh-172) from 0.5 µM to 10 µM.[1]

  • Data Analysis:

    • Measure the current amplitude at specific voltage steps before and after inhibitor application.

    • Calculate the percentage of inhibition for each concentration.

    • Construct dose-response curves to determine the IC50 value for each inhibitor against each channel type.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of CFTR inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_inhibition Inhibition Assay cluster_analysis Data Analysis CellCulture Cell Culture (CFTR-expressing & non-expressing) PatchClamp Whole-Cell Patch Clamp CellCulture->PatchClamp ActivateCFTR Activate CFTR (Forskolin) PatchClamp->ActivateCFTR ActivateVSORC Activate VSORC (Hypotonic Solution) PatchClamp->ActivateVSORC ActivateCaCC Activate CaCC (Ca2+ Agonist) PatchClamp->ActivateCaCC ApplyInhibitor Apply Inhibitor (this compound / CFTRinh-172) ActivateCFTR->ApplyInhibitor ActivateVSORC->ApplyInhibitor ActivateCaCC->ApplyInhibitor AnalyzeData Measure Current Inhibition & Calculate IC50 ApplyInhibitor->AnalyzeData CFTR_Signaling_Pathway cluster_membrane Apical Membrane cluster_inhibitors Inhibitors cluster_ions Ion Flow CFTR CFTR Channel Cl_in Cl- (in) CFTR->Cl_in Pore VSORC VSORC CaCC CaCC GlyH101 This compound GlyH101->CFTR Blocks Pore GlyH101->VSORC GlyH101->CaCC CFTRinh172 CFTRinh-172 CFTRinh172->CFTR Inhibits CFTRinh172->VSORC Cl_out Cl- (out) Cl_out->CFTR Extracellular

References

Validating GlyH-101 Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GlyH-101's performance against other cystic fibrosis transmembrane conductance regulator (CFTR) modulators, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate the validation of this compound efficacy in novel cell lines.

This compound is a potent and reversible inhibitor of the CFTR chloride channel, a key protein in epithelial fluid transport.[1][2] Its mechanism of action involves the occlusion of the external pore of the CFTR channel in a voltage-dependent manner.[1][2] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual workflows to aid in the evaluation of this compound.

Performance Comparison of CFTR Modulators

The following table summarizes the efficacy of this compound in comparison to other notable CFTR inhibitors and modulators. It is important to note that the inhibitory or potentiating capacity of these compounds can vary significantly based on the cell line and experimental conditions.

CompoundMechanism of ActionCell Line(s)Efficacy (IC50 / Ki / EC50)Off-Target Effects Noted
This compound CFTR Inhibitor (Pore Occlusion)FRT, PS120, PCT, HT-29, A549, Hela, MKN45, MCF-7Ki: 1.4 µM (+60 mV) to 5.6 µM (-60 mV)[1][2]; IC50 (VSORC): 5.38 µM (PS120), 6.26 µM (PCT)[3]; IC50 (HT-29 proliferation): 43.32 µM (24h), 33.76 µM (48h), 30.08 µM (72h)[4][5]Inhibits Volume-Sensitive Outwardly Rectifying (VSORC) and Calcium-Activated Chloride Channels (CaCC)[1][2]. Can induce mitochondrial depolarization and affect cell proliferation.[4][5]
CFTRinh-172 CFTR Inhibitor (Allosteric)FRT, various epithelial cellsKi: ~300 nM[6]; IC50: ~0.2-4 µM (depending on cell type)[2]Inhibits VSORC at concentrations >5 µM[1][2]. Can impair mitochondrial function.[1]
VX-809 (Lumacaftor) CFTR Corrector (rescues F508del-CFTR trafficking)FRT, CHO, HBEEC50 (maturation): 0.1 µM (FRT)[7][8][9]; EC50 (Cl- transport): 0.5 µM (FRT)[7][8][9]Specific for CFTR, with no significant effects on other ion channels like hERG or transporters like P-gp.[8][9]
VX-770 (Ivacaftor) CFTR Potentiator (increases channel open probability)FRT, HBEEC50 (G551D-CFTR): 100 nM (FRT)[10]; EC50 (F508del-CFTR): 25 nM (FRT)[10]; IC50 (ENaC inhibition): 43 nM[10]Can destabilize F508del-CFTR at the cell surface.[11][12]
Genistein (B1671435) CFTR PotentiatorNIH/3T3, CHOEC50: ~3.5-4.4 µM[13]Can act on other cellular targets due to its role as a broad-spectrum tyrosine kinase inhibitor.[14][15]

Experimental Protocols

To ensure reproducible and comparable results, detailed methodologies for key validation assays are provided below.

Patch-Clamp Analysis for CFTR Inhibition

This technique allows for the direct measurement of ion channel activity.

1. Cell Preparation:

  • Culture cells expressing the CFTR channel of interest on glass coverslips.

  • On the day of the experiment, transfer a coverslip to the recording chamber on an inverted microscope.

  • Perfuse the chamber with an extracellular solution.

2. Pipette and Solutions:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Extracellular Solution (in mM): 145 NaCl, 4.5 KCl, 1.2 CaCl2, 1.2 MgCl2, 5 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Intracellular Solution (in mM): 145 CsCl, 2 MgCl2, 10 HEPES, 1 Mg-ATP, 0.1 GTP (pH 7.2 with CsOH).

3. Recording:

  • Establish a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -40 mV.

  • Apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit CFTR currents.

  • Activate CFTR channels by adding a cocktail of forskolin (B1673556) (e.g., 10 µM) and genistein (e.g., 30 µM) to the extracellular solution.

  • After establishing a stable baseline of activated CFTR current, perfuse the chamber with varying concentrations of this compound to determine the inhibitory effect.

  • Record and analyze the current-voltage (I-V) relationship to determine the extent and voltage dependence of the inhibition.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of the compound.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

4. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Gently shake the plate to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Closed-Loop Intestinal Perfusion in Mice

This in vivo model assesses the effect of this compound on intestinal fluid secretion.

1. Animal Preparation:

  • Anesthetize the mouse (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Perform a midline laparotomy to expose the small intestine.

2. Loop Ligation:

  • Gently exteriorize a section of the jejunum or ileum.

  • Create a closed intestinal loop (approximately 1.5-2 cm in length) by ligating both ends with surgical silk, being careful not to obstruct major blood vessels.

3. Toxin and Compound Administration:

  • Inject a solution containing cholera toxin (to induce fluid secretion) with or without this compound directly into the ligated loop using a fine-gauge needle.

4. Incubation and Measurement:

  • Return the intestine to the abdominal cavity and suture the incision.

  • Allow the mouse to recover from anesthesia for a set period (e.g., 4-6 hours).

  • Euthanize the mouse and carefully dissect the ligated intestinal loop.

  • Measure the length and weight of the loop. The weight-to-length ratio is an indicator of the amount of fluid accumulation.

  • Compare the fluid accumulation in loops treated with cholera toxin alone versus those treated with cholera toxin and this compound to determine the inhibitory effect on secretion.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of CFTR inhibition by this compound and a typical experimental workflow for its validation.

GlyH101_Mechanism cluster_membrane Cell Membrane CFTR CFTR Channel (Open State) Pore Chloride Pore CFTR->Pore Chloride_out Intracellular Cl- Pore->Chloride_out GlyH101 This compound Blocked_Pore Blocked Pore GlyH101->Blocked_Pore Binds to external pore Chloride_in Extracellular Cl- Chloride_in->Pore Normal Flow No_Flow Chloride Flow Inhibited Blocked_Pore->No_Flow

Caption: Mechanism of this compound action on the CFTR channel.

Validation_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: Hypothesis This compound inhibits CFTR in novel cell line in_vitro In Vitro Validation start->in_vitro in_vivo In Vivo Validation (Optional) in_vitro->in_vivo If applicable patch_clamp Patch-Clamp Analysis (Measure direct channel inhibition) in_vitro->patch_clamp mtt_assay Cell Viability Assay (MTT) (Assess cytotoxicity) in_vitro->mtt_assay animal_model Intestinal Fluid Secretion Model (Assess in vivo efficacy) in_vivo->animal_model data_analysis Data Analysis & Interpretation conclusion Conclusion: Efficacy of this compound validated data_analysis->conclusion patch_clamp->data_analysis mtt_assay->data_analysis animal_model->data_analysis

Caption: Experimental workflow for validating this compound efficacy.

References

GlyH-101: A Comparative Analysis of Transporter Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GlyH-101, a potent glycine (B1666218) hydrazide inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), has been a valuable tool in studying the function and dysfunction of this critical anion channel. However, a comprehensive understanding of its cross-reactivity with other transporters is essential for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide provides an objective comparison of this compound's activity on its primary target, CFTR, and its off-target effects on other chloride channels and mitochondrial functions, supported by experimental data.

Quantitative Comparison of this compound Inhibition

The following table summarizes the inhibitory potency of this compound against CFTR and other transporters, providing a clear comparison of its selectivity.

Transporter/ChannelCell TypeExperimental MethodIC50 / Ki Value (µM)Reference
CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) FRT (Fischer Rat Thyroid) cells expressing human CFTRWhole-cell patch clampKᵢ = 1.4 (at +60 mV) to 5.6 (at -60 mV)[1][2]
VSORC (Volume-Sensitive Outwardly Rectifying Chloride Channel) Mouse kidney distal convoluted tubule (DCT) cells (CFTR-expressing)Whole-cell patch clampIC₅₀ ≈ 1.0[3]
PS120 fibroblasts (non-CFTR-expressing)Whole-cell patch clampIC₅₀ = 5.38 (at negative potentials), 6.26 (at positive potentials)[3]
CaCC (Calcium-Activated Chloride Channel) Mouse kidney distal convoluted tubule (DCT) cells (CFTR-expressing)Whole-cell patch clampSignificant inhibition at 5-10 µM[3]
Mitochondrial Function HeLa, A549, IB3-1, C38 cell linesMeasurement of ROS production and mitochondrial membrane potentialIncreased ROS production and mitochondrial depolarization observed[4]

Experimental Protocols

The data presented in this guide are based on established experimental methodologies. Below are detailed protocols for the key experiments cited.

Electrophysiological Analysis of Ion Channel Inhibition (Patch-Clamp)

This protocol is adapted from Melis et al., 2014.[3]

1. Cell Culture:

  • Mouse kidney distal convoluted tubule (DCT) cells and PS120 fibroblasts are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 5% fetal calf serum, 2 mM L-glutamine, 50 U·mL⁻¹ penicillin, and 50 µg·mL⁻¹ streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 95% air and 5% CO₂.

2. Whole-Cell Patch-Clamp Recordings:

  • Whole-cell currents are recorded using an Axopatch 200B amplifier (Axon Instruments).

  • Patch pipettes are pulled from borosilicate glass and have a resistance of 2–4 MΩ when filled with the appropriate intracellular solution.

  • The standard pipette solution for recording Cl⁻ currents contains (in mM): 130 CsCl, 1 MgCl₂, 1 EGTA, 10 HEPES, and 1 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

  • The standard extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

3. Activation of Specific Chloride Currents:

  • CFTR: Currents are activated by adding 10 µM forskolin (B1673556) and 100 µM IBMX to the extracellular solution.

  • VSORC: Currents are induced by replacing the standard extracellular solution with a hypotonic solution (210 mOsm·kg⁻¹).

  • CaCC: Currents are activated by adding 2 µM ionomycin (B1663694) to the extracellular solution.

4. Data Acquisition and Analysis:

  • Currents are typically elicited by voltage steps from a holding potential of -40 mV to test potentials ranging from -100 mV to +120 mV.

  • Data are acquired and analyzed using pCLAMP software (Axon Instruments).

  • The concentration-response curves for this compound inhibition are generated by applying increasing concentrations of the inhibitor and measuring the resulting current inhibition. IC₅₀ values are calculated by fitting the data to a Hill equation.

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_activation Channel Activation cluster_inhibition Inhibition Assay cluster_analysis Data Analysis culture Cell Culture (e.g., DCT, PS120) seal Giga-ohm Seal Formation culture->seal patch Patch Pipette Fabrication & Filling patch->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_clamp Apply Voltage Protocol whole_cell->voltage_clamp record_baseline Record Baseline Current voltage_clamp->record_baseline activate_cftr Forskolin/IBMX (CFTR) record_baseline->activate_cftr activate_vsorc Hypotonic Solution (VSORC) record_baseline->activate_vsorc activate_cacc Ionomycin (CaCC) record_baseline->activate_cacc add_glyh101 Apply this compound (Increasing Concentrations) activate_cftr->add_glyh101 activate_vsorc->add_glyh101 activate_cacc->add_glyh101 record_inhibited Record Inhibited Current add_glyh101->record_inhibited analyze Measure Current Inhibition record_inhibited->analyze dose_response Generate Dose-Response Curve analyze->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Experimental workflow for assessing transporter cross-reactivity.
Assessment of Mitochondrial Function

This protocol is adapted from Kelly et al., 2010.[4]

1. Cell Culture:

  • HeLa, A549, IB3-1, and C38 cells are cultured in appropriate media and conditions.

2. Measurement of Reactive Oxygen Species (ROS) Production:

  • Cells are incubated with the ROS-sensitive fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA).

  • After loading, cells are treated with this compound at various concentrations.

  • The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader or flow cytometer.

3. Measurement of Mitochondrial Membrane Potential (ΔΨm):

  • Cells are loaded with a potentiometric fluorescent dye, such as tetramethylrhodamine, ethyl ester (TMRE) or JC-1.

  • Following incubation with the dye, cells are exposed to this compound.

  • A decrease in fluorescence intensity (for TMRE) or a shift in fluorescence emission (for JC-1) indicates mitochondrial depolarization.

  • Changes in fluorescence are monitored using a fluorescence microscope, plate reader, or flow cytometer.

G GlyH101 This compound Mitochondria Mitochondria GlyH101->Mitochondria Off-target effect ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Depolarization Mitochondrial Membrane Depolarization Mitochondria->Depolarization Cellular_Stress Cellular Stress ROS->Cellular_Stress Depolarization->Cellular_Stress

Caption: Off-target effects of this compound on mitochondrial function.

Discussion

The experimental data clearly indicate that while this compound is a potent inhibitor of CFTR, it also exhibits significant cross-reactivity with other chloride channels, namely VSORC and CaCC, at concentrations commonly used for CFTR inhibition.[3] This lack of specificity is an important consideration for researchers using this compound as a pharmacological tool to probe CFTR function. The inhibitory effect on VSORC and CaCC could lead to confounding results if these channels are also present and active in the experimental system.

Furthermore, the off-target effects of this compound on mitochondrial function represent another layer of complexity.[4] The induction of ROS production and mitochondrial depolarization are independent of CFTR inhibition and can trigger various cellular stress pathways.[4] These findings highlight the importance of including appropriate controls and considering potential mitochondrial-related effects when interpreting data from studies using this compound.

Conclusion

This compound remains a valuable inhibitor for studying CFTR. However, researchers and drug development professionals must be aware of its cross-reactivity with VSORC and CaCC, as well as its off-target effects on mitochondrial function. For experiments requiring high specificity for CFTR, it is advisable to use the lowest effective concentration of this compound and to employ complementary approaches, such as using cells with and without the expression of the off-target channels, to validate the findings. Understanding these off-target interactions is crucial for the design of robust experiments and the accurate interpretation of their outcomes.

References

A Comparative Analysis of GlyH-101 and its Analogs for CFTR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of GlyH-101, a potent glycine (B1666218) hydrazide inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, and its key analogs and alternative inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to this compound

This compound, chemically known as N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a small molecule inhibitor of the CFTR chloride channel.[1][2] It exerts its inhibitory effect through a novel mechanism involving the occlusion of the external pore of the CFTR channel.[1][2] This action is rapid, reversible, and voltage-dependent, making this compound a valuable tool for studying CFTR function and a potential therapeutic agent for conditions characterized by excessive CFTR-mediated fluid secretion, such as secretory diarrheas.[1][2]

Comparative Performance Data

The following tables summarize the key performance indicators of this compound in comparison to its analogs and another widely used CFTR inhibitor, CFTRinh-172.

Table 1: Inhibitory Potency of this compound and Analogs against CFTR
CompoundKi (μM)Cell TypeAssay MethodReference
This compound 4.3 ± 0.9FRT cellsIodide Influx Assay[3]
1.4 (at +60 mV)Whole-cellPatch Clamp[1][2]
5.6 (at -60 mV)Whole-cellPatch Clamp[1][2]
GlyH-102 4.7 ± 0.9FRT cellsIodide Influx Assay[3]
GlyH-109 4.7 ± 0.3FRT cellsIodide Influx Assay[3]
OxaH-110 2.7 ± 0.3FRT cellsIodide Influx Assay[3]
CFTRinh-172 ~0.3FRT cellsIodide Influx Assay[1]
Table 2: Comparison of Key Features of this compound and CFTRinh-172
FeatureThis compoundCFTRinh-172Reference
Mechanism of Action External pore occlusionIntracellular, uncompetitive[1][2]
Rapidity of Action < 1 minuteSlower[1][2]
Reversibility Rapidly reversibleReversible[1][2]
Water Solubility Substantially greaterLower[1][2]
Voltage Dependence Strong inward rectificationNot reported[1][2]
Effect on Channel Open Time Reduces mean open timeNot reported[1][2]
In Vivo Efficacy (Cholera Model) ~80% reduction in fluid secretionEffective[1][2]
Table 3: Off-Target Effects of this compound and CFTRinh-172
TargetThis compound EffectCFTRinh-172 EffectReference
VSORC Inhibits (IC50 ~1-6 µM)Inhibits (at >5 µM)[4][5]
CaCC InhibitsNo effect[4][5]
Mitochondrial Function Targets mitochondrial functionsTargets mitochondrial functions[6][7]
Cell Viability Cytotoxic at concentrations >5 µMCytotoxic at 5 µM[4]

Signaling Pathways and Experimental Workflows

Mechanism of CFTR Inhibition by this compound

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its interaction with the external pore of the CFTR channel.

cluster_membrane Cell Membrane CFTR_channel CFTR Channel Pore Extracellular Space Intracellular Space Cl_ion_in Cl- CFTR_channel:pore->Cl_ion_in GlyH101 This compound GlyH101->CFTR_channel:extra Binds to external pore Blockage Pore Blockage Cl_ion_out Cl- Cl_ion_out->CFTR_channel:pore Normal Flow Cell_Culture Cell Culture (e.g., FRT cells expressing CFTR) Assay_Selection Assay Selection Cell_Culture->Assay_Selection Patch_Clamp Patch Clamp (Electrophysiology) Assay_Selection->Patch_Clamp Iodide_Influx Iodide Influx Assay (High-Throughput Screening) Assay_Selection->Iodide_Influx Data_Analysis Data Analysis (IC50, Ki determination) Patch_Clamp->Data_Analysis Iodide_Influx->Data_Analysis Off_Target Off-Target Studies (e.g., VSORC, CaCC) Data_Analysis->Off_Target In_Vivo In Vivo Models (e.g., Mouse model of cholera) Data_Analysis->In_Vivo Conclusion Comparative Analysis and Conclusion Off_Target->Conclusion In_Vivo->Conclusion

References

In Vivo Validation of GlyH-101's Anti-Diarrheal Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-diarrheal effects of GlyH-101 against established treatments, loperamide (B1203769) and eluxadoline (B110093). The information presented is based on available preclinical experimental data, offering a resource for researchers in the field of gastroenterology and drug development.

Executive Summary

Diarrheal diseases, characterized by excessive fluid and electrolyte secretion, remain a significant global health concern. Novel therapeutic strategies targeting the underlying mechanisms of secretion are of great interest. This compound, a small molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, offers a distinct mechanistic approach compared to traditional opioid-based anti-diarrheal agents. This guide evaluates the in vivo efficacy of this compound and compares it with loperamide, a µ-opioid receptor agonist, and eluxadoline, a mixed µ- and κ-opioid receptor agonist and δ-opioid receptor antagonist.

Mechanism of Action

The anti-diarrheal activities of this compound, loperamide, and eluxadoline stem from distinct molecular targets within the gastrointestinal tract.

  • This compound: Directly inhibits the CFTR chloride channel on the apical membrane of intestinal epithelial cells. By blocking this channel, this compound reduces the secretion of chloride ions into the intestinal lumen, thereby decreasing subsequent water secretion.[1] This mechanism targets a key pathway in secretory diarrheas, such as that induced by cholera toxin.

  • Loperamide: Primarily acts as a µ-opioid receptor agonist in the myenteric plexus of the large intestine.[2][3][4][5] This activation inhibits the release of acetylcholine (B1216132) and prostaglandins, leading to decreased propulsive peristalsis and increased intestinal transit time. It also enhances the absorption of water and electrolytes.[2][3][4][5]

  • Eluxadoline: Exhibits a mixed opioid receptor profile, acting as an agonist at µ- and κ-opioid receptors and an antagonist at the δ-opioid receptor.[4][6] The µ-opioid agonism reduces intestinal motility and secretion, while the δ-opioid antagonism is thought to modulate the constipating effects and potentially contribute to its analgesic properties.[4][6]

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating the anti-diarrheal effects of this compound, loperamide, and eluxadoline in established animal models of diarrhea. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate investigations.

Table 1: Cholera Toxin-Induced Secretory Diarrhea Model
CompoundDoseRoute of AdministrationAnimal ModelPrimary EndpointEfficacy
This compound 2.5 µgIntraluminalMouseIntestinal Fluid Accumulation~80% reduction[1]
Loperamide 4 mg/kgIntragastricRatIntestinal Fluid Secretion75% reduction[2]
Eluxadoline N/AN/AN/AN/AData not available

N/A: Data not available from the reviewed literature.

Table 2: Castor Oil-Induced Diarrhea Model
CompoundDoseRoute of AdministrationAnimal ModelPrimary EndpointEfficacy
This compound N/AN/AN/AN/AData not available
Loperamide 0.31 mg/kgOralRatDiarrhea Score50% reduction[7]
Eluxadoline 5 or 10 mg/kgOralMouseDiarrhea ScoreSignificant reduction

N/A: Data not available from the reviewed literature.

Table 3: Effect on Gastrointestinal Transit
CompoundAnimal ModelPrimary EndpointEffect
This compound N/AN/AData not available
Loperamide Mouse/RatCharcoal Meal TransitDecreased transit
Eluxadoline MouseGut TransitNormalized transit[6]

N/A: Data not available from the reviewed literature.

Experimental Protocols

Cholera Toxin-Induced Intestinal Loop Model in Mice

This model is a standard for evaluating the efficacy of anti-secretory agents against enterotoxin-induced diarrhea.

  • Animal Preparation: Adult mice are fasted overnight with free access to water.

  • Anesthesia and Surgery: The animals are anesthetized, and a midline abdominal incision is made to expose the small intestine.

  • Loop Creation: A segment of the distal small intestine is ligated at both ends to create a closed loop, taking care not to obstruct major blood vessels.

  • Toxin Administration: A solution of cholera toxin in saline is injected into the lumen of the ligated loop. A control loop may be injected with saline alone.

  • Drug Administration: The test compound (e.g., this compound) can be administered directly into the loop (intraluminal) or systemically (e.g., intraperitoneally or orally) prior to or after toxin challenge.

  • Incubation Period: The abdominal incision is closed, and the animals are allowed to recover for a defined period (typically 4-6 hours).

  • Data Collection: After the incubation period, the animals are euthanized, and the ligated loops are excised. The length and weight of the loops are measured.

  • Endpoint Analysis: The fluid accumulation is determined by the ratio of the loop weight (in grams) to its length (in centimeters). The efficacy of the test compound is calculated as the percentage reduction in fluid accumulation compared to the toxin-treated control group.

Castor Oil-Induced Diarrhea Model in Rodents

This model is widely used to assess the anti-diarrheal properties of compounds that may affect intestinal motility and fluid secretion.

  • Animal Preparation: Rats or mice are fasted for 18-24 hours with free access to water.

  • Drug Administration: The test compound (e.g., loperamide, eluxadoline) or vehicle is administered orally.

  • Induction of Diarrhea: After a set period (e.g., 60 minutes), castor oil is administered orally to induce diarrhea.

  • Observation: The animals are placed in individual cages with absorbent paper lining the bottom. They are observed for a defined period (e.g., 4 hours).

  • Data Collection: The following parameters are recorded:

    • Onset of diarrhea: Time to the first diarrheal stool.

    • Number of wet and total fecal pellets: The total number of fecal pellets and the number of wet or unformed pellets are counted.

    • Weight of wet and total fecal pellets: The total weight of all fecal pellets and the weight of the wet pellets are measured.

  • Endpoint Analysis: The anti-diarrheal activity is expressed as the percentage reduction in the frequency and weight of wet fecal pellets compared to the castor oil-treated control group.

Charcoal Meal Gastrointestinal Transit Test

This assay is used to evaluate the effect of a compound on intestinal motility.

  • Animal Preparation: Mice or rats are fasted overnight.

  • Drug Administration: The test compound or vehicle is administered, typically orally or intraperitoneally.

  • Charcoal Meal Administration: After a defined period, a suspension of charcoal in a vehicle (e.g., gum acacia) is administered orally.

  • Time Course: After a specific time (e.g., 20-30 minutes), the animals are euthanized.

  • Data Collection: The small intestine is carefully excised from the pylorus to the cecum. The total length of the small intestine and the distance traveled by the charcoal front are measured.

  • Endpoint Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

Visualizing the Mechanisms and Workflows

Signaling Pathways

Signaling_Pathways cluster_GlyH101 This compound Pathway cluster_Opioids Opioid Receptor Pathway (Loperamide & Eluxadoline) Cholera Toxin Cholera Toxin Adenylate Cyclase Adenylate Cyclase Cholera Toxin->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates CFTR CFTR PKA->CFTR Phosphorylates & Activates Cl- Secretion Cl- Secretion CFTR->Cl- Secretion This compound This compound This compound->CFTR Inhibits Opioid Agonist Loperamide Eluxadoline Opioid Receptors μ, κ Opioid Receptors Opioid Agonist->Opioid Receptors Activates Enteric Neuron Enteric Neuron Opioid Receptors->Enteric Neuron Inhibits Fluid Absorption Fluid Absorption Opioid Receptors->Fluid Absorption Increases Acetylcholine/\nProstaglandin Release Acetylcholine/ Prostaglandin Release Enteric Neuron->Acetylcholine/\nProstaglandin Release Intestinal Motility Intestinal Motility Acetylcholine/\nProstaglandin Release->Intestinal Motility Reduces

Caption: Signaling pathways of this compound and opioid-based anti-diarrheals.

Experimental Workflow: Cholera Toxin Model

Cholera_Toxin_Workflow Fasting Fasting Anesthesia & Surgery Anesthesia & Surgery Fasting->Anesthesia & Surgery Ligation of Intestinal Loop Ligation of Intestinal Loop Anesthesia & Surgery->Ligation of Intestinal Loop Injection Injection Ligation of Intestinal Loop->Injection Cholera Toxin + Vehicle Cholera Toxin + Vehicle Injection->Cholera Toxin + Vehicle Cholera Toxin + Drug Cholera Toxin + Drug Injection->Cholera Toxin + Drug Incubation (4-6h) Incubation (4-6h) Cholera Toxin + Vehicle->Incubation (4-6h) Cholera Toxin + Drug->Incubation (4-6h) Euthanasia & Loop Excision Euthanasia & Loop Excision Incubation (4-6h)->Euthanasia & Loop Excision Measure Loop Weight & Length Measure Loop Weight & Length Euthanasia & Loop Excision->Measure Loop Weight & Length Calculate Fluid Accumulation Calculate Fluid Accumulation Measure Loop Weight & Length->Calculate Fluid Accumulation

Caption: Workflow for the cholera toxin-induced intestinal loop model.

Experimental Workflow: Castor Oil Model

Castor_Oil_Workflow Fasting Fasting Oral Administration Oral Administration Fasting->Oral Administration Vehicle Vehicle Oral Administration->Vehicle Drug Drug Oral Administration->Drug Castor Oil Administration Castor Oil Administration Vehicle->Castor Oil Administration Drug->Castor Oil Administration Observation (4h) Observation (4h) Castor Oil Administration->Observation (4h) Data Collection Collect: - Onset of Diarrhea - Fecal Number - Fecal Weight Observation (4h)->Data Collection Analysis Calculate % Inhibition Data Collection->Analysis

Caption: Workflow for the castor oil-induced diarrhea model.

References

A Head-to-Head Study: GlyH-101 Versus Other Glycine Hydrazides as CFTR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a detailed head-to-head analysis of GlyH-101 and other glycine (B1666218) hydrazide derivatives as inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial chloride channel in epithelial cells. This document is intended for researchers, scientists, and drug development professionals working in the fields of cystic fibrosis, secretory diarrheas, and other related channelopathies.

Introduction to Glycine Hydrazides and this compound

Glycine hydrazides are a novel class of small-molecule inhibitors that have demonstrated potent and reversible blockage of the CFTR chloride channel.[1][2] The lead compound, N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, commonly known as this compound, was identified through high-throughput screening and has been extensively characterized.[1][2] Glycine hydrazides, including this compound, act by occluding the external pore of the CFTR channel, leading to a voltage-dependent block of chloride conductance.[1][2] This mechanism of action is distinct from other classes of CFTR inhibitors, such as the thiazolidinone CFTRinh-172.[1]

Comparative Efficacy of Glycine Hydrazides

A systematic structure-activity relationship (SAR) analysis of a series of synthesized glycine hydrazide analogues has revealed key structural determinants for CFTR inhibition and has led to the identification of compounds with improved potency compared to this compound.[1] The study involved modifications to both the N-substituent on the glycine and the aldehyde-derived portion of the hydrazone.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory constants (Ki) for this compound and its most potent analogue, OxaH-110. The data clearly indicates the superior potency of OxaH-110 in inhibiting CFTR.

CompoundStructureKi (µM)Relative Potency vs. This compound
This compound N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide4.31x
OxaH-110 N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]oxamic acid hydrazide~2~2.15x

Data sourced from Muanprasat et al., 2004.

Key Performance Characteristics

Beyond direct inhibitory potency, several other factors contribute to the overall performance and potential therapeutic utility of these compounds.

Mechanism of Action: Pore Occlusion

Electrophysiological studies, including whole-cell and single-channel patch-clamp recordings, have elucidated the mechanism by which glycine hydrazides inhibit CFTR.

  • Voltage-Dependent Block: this compound exhibits a voltage-dependent block of the CFTR channel, with its inhibitory constant (Ki) increasing from 1.4 µM at +60 mV to 5.6 µM at -60 mV.[1][2] This results in a strong inward rectification of the chloride current.[1]

  • Reduced Channel Open Time: At a concentration of 5 µM, this compound significantly reduces the mean open time of the CFTR channel from 264 ms (B15284909) to 13 ms (at a holding potential of -60 mV).[1][2] This is consistent with a fast channel block mechanism.

cluster_cftr CFTR Channel cluster_inhibitor Glycine Hydrazide (e.g., this compound) Open Open State Blocked Blocked State Open->Blocked Induces fast channel closures Blocked->Open Reversible upon washout GlyH101 This compound GlyH101->Open Binds to external pore cluster_workflow Whole-Cell Patch-Clamp Workflow Start Prepare FRT cells expressing CFTR Step1 Establish whole-cell configuration Start->Step1 Step2 Activate CFTR with cAMP agonists Step1->Step2 Step3 Record baseline CFTR currents Step2->Step3 Step4 Apply Glycine Hydrazide Step3->Step4 Step5 Record inhibited CFTR currents Step4->Step5 Step6 Analyze current-voltage relationship and kinetics Step5->Step6

References

Unveiling the Off-Target Mitochondrial Effects of GlyH-101: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, GlyH-101, is a widely utilized tool in cystic fibrosis research and has been explored for its therapeutic potential in treating secretory diarrheas and polycystic kidney disease. However, emerging evidence highlights significant off-target effects on mitochondrial function, raising crucial considerations for its application and data interpretation. This guide provides a comprehensive comparison of this compound's impact on mitochondria, contrasting it with the alternative CFTR inhibitor, CFTRinh-172, and presenting supporting experimental data and detailed protocols.

Executive Summary

This compound induces mitochondrial dysfunction, characterized by an increase in reactive oxygen species (ROS) production and depolarization of the mitochondrial membrane.[1][2][3] These effects occur at concentrations as low as 0.2 µM and are independent of CFTR protein expression.[1][2][3] When compared to another commonly used CFTR inhibitor, CFTRinh-172, this compound demonstrates a higher potency in decreasing the rate of oxygen consumption in certain cell lines.[2] While both compounds exhibit cytotoxicity at high concentrations (around 50 µM), their impact on mitochondrial bioenergetics at commonly used experimental concentrations warrants careful consideration.[1][4]

Comparative Data on Mitochondrial Function

The following tables summarize the key quantitative findings on the effects of this compound and CFTRinh-172 on mitochondrial parameters.

Table 1: Effect on Reactive Oxygen Species (ROS) Production and Mitochondrial Membrane Potential

CompoundEffective Concentration for Mitochondrial EffectsObserved EffectsCell Lines TestedReference
This compound Starting at 0.2 µMSignificant increase in ROS production, fall in mitochondrial membrane potential.IB3-1 (CFTR-deficient), C38 (CFTR-corrected), HeLa, A549 (non-CFTR-expressing)[1][2][3]
CFTRinh-172 Starting at 0.2 µMSignificant increase in ROS production, fall in mitochondrial membrane potential.IB3-1 (CFTR-deficient), C38 (CFTR-corrected), HeLa, A549 (non-CFTR-expressing)[1][2][3]

Table 2: Effect on Cellular Oxygen Consumption and Viability

CompoundEffect on Oxygen ConsumptionCytotoxic ConcentrationCell Lines Tested (Viability)Reference
This compound Higher potency in decreasing oxygen consumption rate compared to CFTRinh-172 in HeLa cells.~50 µMKidney PCT cells, PS120 cells[2][4]
CFTRinh-172 Lower potency in decreasing oxygen consumption rate compared to this compound in HeLa cells.~50 µMKidney PCT cells, PS120 cells[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

Principle: The cell-permeant dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent H2DCF. ROS then oxidize H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.

Protocol (adapted from DCFDA/H2DCFDA Cellular ROS Assay Kit Protocols):

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density that allows for adherence and growth overnight.

  • H2DCFDA Loading: Prepare a fresh working solution of 20 µM H2DCFDA in a suitable buffer (e.g., pre-warmed serum-free medium). Remove the culture medium from the cells and add the H2DCFDA working solution.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.

  • Washing: Gently remove the H2DCFDA solution and wash the cells with 1X phosphate-buffered saline (PBS) or assay buffer.

  • Treatment: Add the desired concentrations of this compound, CFTRinh-172, or vehicle control to the respective wells.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The cationic fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) accumulates in the mitochondria of healthy cells in a membrane potential-dependent manner. A decrease in ΔΨm results in a reduction of TMRM accumulation and a corresponding decrease in fluorescence intensity.

Protocol (adapted from TMRM-based assays):

  • Cell Seeding: Plate cells in a suitable format for fluorescence microscopy or microplate reader analysis.

  • TMRM Staining: Prepare a working solution of TMRM (e.g., 250 nM) in complete cell culture medium. Remove the existing medium from the cells and add the TMRM staining solution.

  • Incubation: Incubate the cells at 37°C for 30 minutes.

  • Washing: Wash the cells three times with PBS or another clear buffer to remove excess dye.

  • Treatment and Imaging: Add the experimental compounds (this compound, CFTRinh-172) and immediately acquire images using a fluorescence microscope with a TRITC filter set, or measure fluorescence intensity with a microplate reader.

Measurement of Cellular Oxygen Consumption Rate (OCR)

Principle: The rate of oxygen consumption by cells is a direct measure of mitochondrial respiration. This can be measured in real-time using extracellular flux analyzers or with phosphorescent probes that are quenched by oxygen.

Protocol (using permeabilized cells):

  • Cell Preparation: Harvest and count cells. Resuspend the cells in a mitochondrial respiration buffer.

  • Permeabilization: Add a permeabilizing agent, such as a low concentration of digitonin, to the cell suspension to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • OCR Measurement: Introduce the permeabilized cell suspension into the measurement chamber of an oxygen-sensing instrument (e.g., Oroboros Oxygraph, Seahorse XF Analyzer).

  • Substrate and Inhibitor Addition: Sequentially add substrates for different mitochondrial complexes (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II) and inhibitors (e.g., oligomycin (B223565) to inhibit ATP synthase, FCCP to uncouple respiration, rotenone/antimycin A to inhibit Complex I/III) to assess various parameters of mitochondrial respiration.

  • Data Analysis: The instrument software calculates the oxygen consumption rate in real-time, allowing for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To further clarify the mechanisms and experimental procedures, the following diagrams are provided.

GlyH101_Mitochondrial_Effect cluster_legend Legend GlyH101 This compound Mitochondrion Mitochondrion GlyH101->Mitochondrion Off-target effect ETC Electron Transport Chain (ETC) Mitochondrion->ETC ROS Increased ROS Production ETC->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Apoptosis Apoptosis MMP->Apoptosis key1 Compound key2 Cellular Component key3 Process key4 Deleterious Effect key5 Potential Outcome

Caption: Off-target signaling pathway of this compound on mitochondrial function.

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound or CFTRinh-172 start->treatment ros_assay ROS Production Assay (e.g., H2DCFDA) treatment->ros_assay mmp_assay Mitochondrial Membrane Potential Assay (e.g., TMRM) treatment->mmp_assay ocr_assay Oxygen Consumption Rate Assay treatment->ocr_assay data_analysis Data Analysis and Comparison ros_assay->data_analysis mmp_assay->data_analysis ocr_assay->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for assessing mitochondrial function.

Conclusion and Recommendations

The data presented in this guide unequivocally demonstrate that this compound exerts significant off-target effects on mitochondrial function, commencing at concentrations commonly used for CFTR inhibition. These effects, including increased ROS production and mitochondrial depolarization, are not unique to this compound, as they are also observed with CFTRinh-172. However, the higher potency of this compound in reducing oxygen consumption highlights a more pronounced impact on mitochondrial respiration.

For researchers utilizing this compound, it is imperative to:

  • Acknowledge and control for these off-target mitochondrial effects. The inclusion of appropriate controls, such as experiments in CFTR-null cells, is essential to delineate CFTR-specific versus off-target effects.

  • Consider the use of the lowest effective concentration of this compound for CFTR inhibition to minimize mitochondrial toxicity.

  • Evaluate alternative CFTR inhibitors that may exhibit a more favorable mitochondrial safety profile, depending on the specific experimental context.

  • Directly assess mitochondrial function in experimental systems where this compound is used, particularly in long-term studies or when investigating cellular processes sensitive to mitochondrial health.

By carefully considering these factors, the scientific community can ensure the rigorous and accurate interpretation of data generated using this potent pharmacological tool.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of GlyH-101

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for GlyH-101, a potent and reversible inhibitor of the CFTR chloride channel.

This compound Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for its essential characteristics.

PropertyValue
Molecular Weight 493.15 g/mol [1][2]
Chemical Formula C₁₉H₁₅Br₂N₃O₃[3]
Appearance Light yellow to yellow solid[4]
Solubility Soluble in DMSO to 100 mM
Storage Temperature Long-term: -20°C; Short-term: 2-8°C[1][3]
Purity ≥97%[2]
CAS Number 328541-79-3[5]

Experimental Protocol for this compound Disposal

While specific, detailed experimental protocols for the disposal of this compound are not explicitly published, the following step-by-step procedure is based on the information provided in the Safety Data Sheet (SDS) and general best practices for the disposal of laboratory chemicals. This protocol is designed to be a direct, procedural guide for operational use.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Chemical waste container (clearly labeled)

  • Liquid-absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)

  • Sealable plastic bags

Procedure:

  • Risk Assessment: Before beginning any disposal procedure, conduct a thorough risk assessment to identify potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, to prevent skin and eye contact.

  • Undiluted/Unused this compound (Solid):

    • Carefully transfer the solid this compound into a designated and clearly labeled chemical waste container.

    • Avoid generating dust. If the powder is fine, handle it in a fume hood or a well-ventilated area.

    • Ensure the waste container is compatible with the chemical.

  • This compound Solutions:

    • Do not dispose of this compound solutions down the drain.[6]

    • Absorb small spills or residual solutions with a liquid-absorbent material.[6]

    • Carefully scoop the absorbent material and place it into a sealable plastic bag.

    • For larger volumes of this compound solutions, transfer the liquid directly into a labeled chemical waste container.

  • Contaminated Labware:

    • Decontaminate glassware and equipment that has come into contact with this compound.

    • Rinse the labware with a suitable solvent (e.g., DMSO, followed by ethanol (B145695) and then water).

    • Collect the rinse solvent as chemical waste.

    • Disposable labware (e.g., pipette tips, tubes) that has been in contact with this compound should be placed in a designated solid chemical waste container.

  • Waste Container Management:

    • Keep the chemical waste container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

    • Follow all federal, state, and local environmental regulations for the disposal of chemical waste.[6]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

GlyH101_Disposal_Workflow cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_collection Collection & Disposal start Start: Assess Risks & Wear PPE waste_type This compound Waste start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_items Contaminated Labware (Glassware, Disposables) waste_type->contaminated_items Contaminated transfer_solid Transfer to Labeled Waste Container solid_waste->transfer_solid collect_waste Collect all waste streams in designated containers transfer_solid->collect_waste absorb_liquid Absorb with Inert Material or Transfer to Container liquid_waste->absorb_liquid absorb_liquid->collect_waste decontaminate Decontaminate or Place in Solid Waste Container contaminated_items->decontaminate decontaminate->collect_waste store_waste Store in Secure Area collect_waste->store_waste final_disposal Dispose via Licensed Hazardous Waste Contractor store_waste->final_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling GlyH-101

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the CFTR inhibitor, GlyH-101.

This guide provides detailed procedural information to ensure the safe and effective use of this compound in a laboratory setting. By adhering to these protocols, you can minimize risks and maintain a secure research environment.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. This data, summarized from various suppliers, provides a consistent overview of the compound's characteristics.

PropertyValueSource
Molecular Weight 493.15 g/mol [1]
Formula C₁₉H₁₅Br₂N₃O₃[1][2]
Appearance Yellow solid
Purity ≥97% (HPLC)[1]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at -20°C[1][2]
CAS Number 328541-79-3[1][2][3]

Personal Protective Equipment (PPE) for Handling this compound

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, as well as inhalation.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodA NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling this compound cluster_experiment Experimentation cluster_cleanup Post-Experiment Cleanup & Disposal A Don appropriate PPE: - Lab coat - Gloves - Safety glasses B Work in a designated area: - Chemical fume hood - Well-ventilated space A->B C Prepare all necessary equipment and reagents B->C D Weigh the required amount of this compound solid C->D Proceed to handling E Dissolve in DMSO to the desired concentration D->E F Perform the experiment following the established protocol E->F Use in experiment G Decontaminate work surfaces F->G After experiment completion H Dispose of waste in designated chemical waste containers G->H I Remove and dispose of gloves properly H->I J Wash hands thoroughly I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.